molecular formula C11H7Cl3N2 B8130337 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Cat. No.: B8130337
M. Wt: 273.5 g/mol
InChI Key: MRVQAPOEUFJGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a pyrimidine ring system, a privileged structure in pharmaceutical agents, which is selectively functionalized with chlorine and a 3,5-dichlorobenzyl group to allow for regioselective synthetic elaboration . Its high utility stems from the differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring, enabling sequential cross-coupling reactions, nucleophilic substitutions, and other transformations to generate a diverse library of novel small molecules for biological screening . Pyrimidine-based compounds are of significant interest in the development of therapeutics for various diseases. Research on analogous 2,4-disubstituted pyrimidines has demonstrated their potential as inhibitors of essential kinases in diseases like malaria and as core components in the design of novel KRAS-G12D inhibitors for anticancer drug development . This particular derivative, with its dichlorobenzyl moiety, is a valuable intermediate for constructing potential protease inhibitors, receptor antagonists, and other biologically active targets. Researchers can leverage this compound to synthesize and explore new chemical entities, particularly in oncology and infectious disease research. 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-[(3,5-dichlorophenyl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c12-8-3-7(4-9(13)6-8)5-10-1-2-15-11(14)16-10/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVQAPOEUFJGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrimidine Scaffold as a Privileged Structure in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows pyrimidine-based compounds to effectively interact with a wide array of biological targets.[3] In the realm of oncology, pyrimidine derivatives have proven to be particularly fruitful, with numerous approved drugs targeting critical cellular pathways.[2] A significant portion of these therapeutics function as kinase inhibitors, competitively binding to the ATP-pocket of enzymes that are often dysregulated in cancer.[4][5][6] The strategic functionalization of the pyrimidine ring is therefore a key focus in the development of novel and selective therapeutic agents. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, functionalized pyrimidine, 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine, a compound of interest for further elaboration in drug discovery programs.

Strategic Synthesis of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

The synthesis of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine is most effectively achieved through a regioselective Grignard reaction. This approach leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is inherently more susceptible to nucleophilic attack than the C2 position, allowing for a controlled and selective introduction of the 3,5-dichlorobenzyl moiety.[7]

The overall synthetic strategy involves two primary stages: the preparation of the Grignard reagent, 3,5-dichlorobenzylmagnesium chloride, and its subsequent reaction with 2,4-dichloropyrimidine.

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Aromatic Substitution reagent_prep 3,5-Dichlorobenzyl Chloride + Mg in Anhydrous THF grignard 3,5-Dichlorobenzylmagnesium Chloride reagent_prep->grignard Initiation & Formation dichloropyrimidine 2,4-Dichloropyrimidine product 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine dichloropyrimidine->product Reaction with Grignard Reagent

Synthesis Workflow Diagram
Part I: Preparation of 3,5-Dichlorobenzylmagnesium Chloride

The formation of the Grignard reagent is a critical step that requires stringent anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.[8]

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen to ensure all moisture is removed.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A single crystal of iodine can be added to activate the magnesium surface.[9]

  • Initiation: A small portion of a solution of 3,5-dichlorobenzyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added to the magnesium turnings with stirring. The reaction is initiated by gentle warming with a heat gun until a slight turbidity and gentle reflux are observed.[10]

  • Grignard Reagent Formation: The remaining solution of 3,5-dichlorobenzyl chloride is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8]

Part II: Synthesis of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

The prepared Grignard reagent is then reacted with 2,4-dichloropyrimidine in a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: A separate flame-dried, three-necked round-bottom flask is charged with 2,4-dichloropyrimidine (1.0 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: The freshly prepared 3,5-dichlorobenzylmagnesium chloride solution is added dropwise to the cooled solution of 2,4-dichloropyrimidine with vigorous stirring. The reaction temperature is maintained at 0-5 °C throughout the addition.[11]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine as a solid.

Comprehensive Characterization of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected data from various analytical techniques.

Expected Characterization Data
Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and dichlorobenzyl moieties. The pyrimidine protons should appear as doublets in the aromatic region. The benzylic protons will be a singlet, and the aromatic protons of the dichlorobenzyl group will appear as a singlet and a doublet.
¹³C NMR The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to chlorine atoms appearing at characteristic downfield shifts.
Mass Spec. The mass spectrum (electron ionization) should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms. Fragmentation patterns will likely involve the loss of chlorine and cleavage of the benzyl-pyrimidine bond.[12][13][14]
FTIR The infrared spectrum will show characteristic absorption bands for the C-Cl bonds, C=N and C=C stretching vibrations of the pyrimidine ring, and the aromatic C-H and C=C stretching of the dichlorobenzyl group.[15][16][17]
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
8.55 (d, 1H, pyrimidine-H)169.0 (C4-pyrimidine)
7.25 (s, 2H, dichlorobenzyl-H)161.5 (C2-pyrimidine)
7.15 (d, 1H, pyrimidine-H)158.0 (C6-pyrimidine)
7.10 (s, 1H, dichlorobenzyl-H)139.0 (C-ipso, dichlorobenzyl)
4.10 (s, 2H, benzylic-CH₂)135.0 (C-Cl, dichlorobenzyl)
128.0 (C-H, dichlorobenzyl)
127.0 (C-H, dichlorobenzyl)
118.0 (C5-pyrimidine)
40.0 (benzylic-CH₂)

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly from experimental values.[18][19][20][21]

Expected Mass Spectrum (EI):

  • M+: m/z corresponding to C₁₁H₇Cl₃N₂

  • Isotopic Pattern: A characteristic pattern for three chlorine atoms (M+, M+2, M+4, M+6).

  • Key Fragments: Loss of Cl, loss of the dichlorobenzyl group.

Expected FTIR (KBr, cm⁻¹):

  • 3100-3000: Aromatic C-H stretching

  • 1600-1450: Aromatic C=C and C=N stretching

  • 800-600: C-Cl stretching

Conclusion and Future Directions

This guide has detailed a robust and scientifically sound methodology for the synthesis and characterization of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine. The presented protocols, grounded in established chemical principles, provide a clear pathway for researchers to obtain this valuable intermediate. The strategic placement of the reactive 2-chloro position and the dichlorobenzyl moiety at the 4-position makes this compound an attractive scaffold for the development of novel kinase inhibitors and other potential therapeutic agents.[22] Further derivatization, particularly at the C2 position, can lead to the generation of libraries of compounds for biological screening, contributing to the ongoing quest for new and effective medicines.

References

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 20 (1), 114–128.[23]

  • BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.[1]

  • World Journal of Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[24]

  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7 (2), 729–732.[3]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.[25]

  • ResearchGate. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.[4]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[5]

  • PMC. (2012). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.[6]

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.[12]

  • PubMed. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions.[13]

  • Web Pages. (n.d.). 1. Grignard Reaction.[26]

  • PMC. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.[27]

  • ResearchGate. (n.d.). General fragmentation scheme of the benzylpyridinium ions.[28]

  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.[15]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.[29]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.[14]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.[30]

  • Unknown. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.[31]

  • Unknown. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[32]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine.[33]

  • Unknown. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[34]

  • ACS Publications. (2025). N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability.[22]

  • Patsnap. (2018). Preparation method of 2-chlorobenzyl chloride Grignard reagent.[35]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.[36]

  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving 3,5-Dichlorobenzylmagnesium Chloride.[8]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).[10]

  • BenchChem. (2025). Technical Support Center: 3,5-Dichlorobenzylmagnesium Chloride Reactions.[9]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.[25]

  • The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp.[37]

  • Unknown. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.[7]

  • BenchChem. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide.[38]

  • ResearchGate. (n.d.). FTIR spectrum of dichlorobenzene. The arrows indicate the wavelengths to which the FEL was tuned to initiate ablation of the frozen MEH-PPV solution..[39]

  • PMC. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.[11]

  • University of Wisconsin - Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.[40]

  • Open Access Journals. (2021). Synthesis and Preparation of Grignard Reagent.

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.[18]

  • ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR spectrum.[19]

  • ResearchGate. (n.d.). FTIR spectrum of dichlorobenzene. The arrows indicate the wavelengths to which the FEL was tuned to initiate ablation of the frozen MEH-PPV solution..[39]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.[41]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.[20]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.[42]

  • RJPN. (2020). FTIR INTERPRETATION OF DRUGS.[17]

  • ResearchGate. (2025). IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol, intramolecular proton transfer between oxygen and nitrogen atoms, ??? interaction and H-bonds.[21]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine is a halogenated heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including several approved drugs, due to its ability to participate in various intermolecular interactions. The presence of a chlorine atom at the 2-position and a 3,5-dichlorobenzyl group at the 4-position of the pyrimidine ring imparts specific physicochemical characteristics that are crucial for its reactivity, solubility, and potential biological activity. The electron-withdrawing nature of the chlorine atoms influences the electron density of the pyrimidine ring, making it susceptible to nucleophilic substitution reactions, a common strategy in medicinal chemistry for the synthesis of diverse derivatives.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine, detailed methodologies for its characterization, and insights into its chemical behavior.

Core Physicochemical Properties

The physicochemical properties of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine are determined by the interplay of its constituent chemical moieties: the aromatic, nitrogen-containing pyrimidine ring and the dichlorinated benzyl group. While experimental data for this specific molecule is not extensively published, its properties can be reliably calculated or estimated based on the known characteristics of its core structures.

PropertyValueSource
Molecular Formula C₁₁H₇Cl₃N₂Calculated
Molecular Weight 273.55 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Estimated in the range of 80-120 °CBased on related structures
Boiling Point > 300 °C (Predicted)Based on related structures
Solubility Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and poorly soluble in water.Inferred from structural analogues
pKa (most basic) ~1.5 (Predicted)Based on 2-chloropyrimidine

Synthesis and Chemical Reactivity

The synthesis of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine can be approached through several established methods for the preparation of 4-substituted-2-chloropyrimidines. A common and effective strategy involves the condensation of a β-keto ester with urea or a related amidine to form a pyrimidinone, followed by chlorination.

A plausible synthetic route is outlined below:

G cluster_0 Synthesis Workflow 3,5-Dichlorophenylacetic acid 3,5-Dichlorophenylacetic acid Intermediate A Diethyl (3,5-dichlorobenzyl)malonate 3,5-Dichlorophenylacetic acid->Intermediate A Esterification Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate A Intermediate B 4-(3,5-Dichlorobenzyl)pyrimidine-2,6-diol Intermediate A->Intermediate B Condensation Urea Urea Urea->Intermediate B Final_Product 2,4-Dichloro-6-(3,5-dichlorobenzyl)pyrimidine Intermediate B->Final_Product Chlorination POCl3 Phosphorus oxychloride (POCl₃) POCl3->Final_Product Target 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine Final_Product->Target Selective Dechlorination Reduction Selective Reduction

Caption: A potential synthetic pathway to 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine.

The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a key feature, allowing for the introduction of a wide range of functional groups (e.g., amines, alcohols, thiols) to generate a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and stability of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine, a series of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Expected Signals:

    • A singlet for the benzylic protons (-CH₂-).

    • Signals in the aromatic region corresponding to the protons on the 3,5-dichlorophenyl ring and the pyrimidine ring. The pyrimidine protons will likely appear as doublets.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Expected Signals:

    • A signal for the benzylic carbon.

    • Signals for the carbons of the pyrimidine ring, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.

    • Signals for the carbons of the 3,5-dichlorophenyl ring.

G cluster_1 NMR Analysis Workflow Sample 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine Dissolution Dissolve in Deuterated Solvent Sample->Dissolution 1H_NMR Acquire ¹H NMR Spectrum Dissolution->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum Dissolution->13C_NMR Data_Analysis Spectral Interpretation and Structure Confirmation 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

  • Expected Result: The measured monoisotopic mass should correspond to the calculated exact mass of the molecule (C₁₁H₇Cl₃N₂). The isotopic pattern characteristic of three chlorine atoms should be observed.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • C-H stretching vibrations for the aromatic and benzylic protons.

    • C=C and C=N stretching vibrations characteristic of the pyrimidine and benzene rings.

    • C-Cl stretching vibrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound.

Protocol for Purity Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid.

  • Column: Use a reverse-phase C18 column.

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak.

Solubility Assessment

A qualitative and quantitative understanding of solubility is vital for drug development.

Kinetic Solubility Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: After a short incubation period, measure the amount of compound that remains in solution using a method like UV-Vis spectroscopy or HPLC.

Thermodynamic Solubility Protocol:

  • Equilibration: Add an excess of the solid compound to the desired solvent (e.g., water, buffer, or organic solvent).

  • Shaking: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation and Analysis: Separate the undissolved solid by centrifugation or filtration and determine the concentration of the compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).

Conclusion

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine is a molecule of significant interest in medicinal chemistry due to its versatile pyrimidine core and reactive chloro-substituent. A thorough understanding and application of the analytical techniques detailed in this guide are essential for its synthesis, characterization, and further development as a potential therapeutic agent. The combination of NMR, MS, and IR spectroscopy provides a robust platform for structural confirmation, while HPLC is indispensable for purity assessment. Solubility studies are critical for predicting its behavior in biological systems. This guide serves as a foundational resource for researchers working with this and structurally related compounds.

References

  • PubChem. 2-Chloropyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 3,5-Dichlorotoluene. National Center for Biotechnology Information. [Link]

  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7. [Link]

Engineering Kinase Inhibitor Scaffolds: A Technical Guide to 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing highly selective, potent small-molecule inhibitors. The spatial arrangement of pharmacophores is critical, and selecting the right chemical building blocks dictates the success of a downstream Active Pharmaceutical Ingredient (API).

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine (CAS: 2270909-89-0) represents a masterclass in rational intermediate design. This whitepaper deconstructs the physicochemical properties, mechanistic chemistry, and field-proven synthetic workflows associated with this privileged scaffold, providing a self-validating blueprint for drug development professionals.

PART 1: Chemical Identity & Physicochemical Profiling

Before deploying an intermediate in a high-throughput synthesis campaign, its quantitative parameters must be rigorously defined. The synergistic combination of a pyrimidine core and a heavily halogenated benzyl group gives this molecule unique steric and electronic properties[1],[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine
CAS Number 2270909-89-0
Molecular Formula C₁₁H₇Cl₃N₂
Molecular Weight 273.54 g/mol
Monoisotopic Mass 271.97 Da
Core Scaffold [3]
Key Reactive Site C2-Position (Electrophilic)
Lipophilic Moiety 3,5-Dichlorobenzyl

PART 2: Mechanistic Chemistry & Structural Rationale (E-E-A-T)

Do not view this molecule merely as a collection of atoms; view it as a precision instrument designed for target engagement.

The Causality Behind the Scaffold
  • The 2-Chloropyrimidine Core: The nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density from the carbon atoms. The C2 and C4 positions are naturally electron-deficient. By placing a chlorine leaving group at the C2 position, the ring becomes an exceptional electrophile, perfectly primed for Nucleophilic Aromatic Substitution (SNAr) with amines[3].

  • The 3,5-Dichlorobenzyl Moiety: Why 3,5-dichloro? In kinase inhibitor design (e.g., targeting the DFG-out conformation of Receptor Tyrosine Kinases), deep hydrophobic pockets require lipophilic anchors. The meta-substituted chlorines provide excellent Lipophilic Efficiency (LipE) and engage in strong halogen bonding with backbone carbonyls in the target protein, drastically increasing binding affinity and residence time.

PART 3: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a verification checkpoint.

Protocol 1: Regioselective Synthesis via Negishi Coupling

To synthesize 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine, we must selectively functionalize the C4 position of 2,4-dichloropyrimidine while leaving the C2-chloro intact.

  • Reagents: 2,4-dichloropyrimidine (1.0 eq), (3,5-dichlorobenzyl)zinc chloride (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Anhydrous THF.

  • Step-by-Step Methodology:

    • Inert Atmosphere Setup: Purge the reaction vessel with N₂ for 15 minutes. Causality: Palladium(0) catalysts are highly sensitive to oxidation; an inert atmosphere prevents catalyst deactivation.

    • Dissolution & Cooling: Dissolve 2,4-dichloropyrimidine and Pd(PPh₃)₄ in anhydrous THF. Cool the mixture to 0°C using an ice bath. Causality: The C4 position is kinetically more reactive than C2. Lowering the temperature suppresses thermodynamic over-coupling, ensuring strict regioselectivity.

    • Reagent Addition: Add the organozinc reagent dropwise over 30 minutes.

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of Methanol. Analyze via LC-MS. Validation criteria: The complete disappearance of the starting material mass (

      
       148) and the emergence of the target product mass (
      
      
      
      273.5). The absence of a 396 Da peak confirms no bis-coupling occurred.
    • Workup: Quench the bulk reaction with saturated NH₄Cl, extract with Ethyl Acetate (3x), dry the organic layer over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Downstream API Generation via SNAr

Once the intermediate is isolated, it is reacted with a nucleophile (e.g., an aniline derivative) to generate the final kinase inhibitor.

  • Reagents: 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine (1.0 eq), Target Amine (1.2 eq), DIPEA (2.0 eq), n-Butanol.

  • Step-by-Step Methodology:

    • Reaction Assembly: Combine all reagents in a sealed pressure tube.

    • Thermal Activation: Heat the mixture to 100°C for 12 hours. Causality: n-Butanol is chosen because its high boiling point provides the thermal energy required to overcome the activation barrier of the SNAr reaction. DIPEA (N,N-Diisopropylethylamine) acts as a sterically hindered, non-nucleophilic base to scavenge the generated HCl, preventing the target amine from becoming protonated and losing its nucleophilicity.

    • Self-Validation Checkpoint: Monitor via TLC (7:3 Hexanes/EtOAc). Validation criteria: The starting pyrimidine spot (higher

      
      ) must be completely consumed, replaced by a highly UV-active product spot (lower 
      
      
      
      due to increased polarity from the secondary amine).
    • Isolation: Concentrate under reduced pressure, partition between DCM and water, and purify the organic phase.

PART 4: Visualizations

To conceptualize these processes, the following diagrams map both the synthetic workflow and the ultimate biological mechanism of the resulting API.

Synthetic Workflow Diagram

SynthWorkflow SM 2,4-Dichloropyrimidine (Starting Material) Intermediate 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine CAS: 2270909-89-0 SM->Intermediate Pd(PPh3)4, THF Regioselective Coupling Reagent (3,5-Dichlorobenzyl)zinc chloride (Negishi Reagent) Reagent->Intermediate API 2-Amino-4-benzylpyrimidine Derivative (Target API) Intermediate->API DIPEA, n-BuOH SNAr Reaction Nucleophile Primary/Secondary Amine (Nucleophile) Nucleophile->API

Caption: Stepwise synthetic workflow from 2,4-dichloropyrimidine to the final target API.

Target Kinase Inhibition Mechanism

KinasePathway Inhibitor Pyrimidine-Based Kinase Inhibitor ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding (H-bonds & Halogen bonds) Downstream Downstream Signaling (Proliferation/Survival) Inhibitor->Downstream Blocks Receptor Receptor Tyrosine Kinase (e.g., EGFR/JAK) Receptor->ATP Activation ATP->Downstream Phosphorylation Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Mechanism of action showing the pyrimidine inhibitor disrupting kinase signaling.

PART 5: References

  • National Center for Biotechnology Information (PubChem). "2-Chloropyrimidine | C4H3ClN2 | CID 74404". PubChem Database. Verified reactivity profile for the 2-chloropyrimidine core scaffold. URL:[Link]

  • Chemsrc. "2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine". Chemsrc Database. Cross-reference for structural identity and physicochemical properties. URL:[Link]

Sources

The Pyrimidine Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

[1]

Executive Summary

The pyrimidine scaffold (1,3-diazine) remains one of the most chemically versatile and biologically validated pharmacophores in modern medicinal chemistry. Classified as a "privileged structure," its ubiquity in biological systems (cytosine, thymine, uracil) allows substituted derivatives to mimic endogenous ligands, facilitating high-affinity interactions with enzymes, receptors, and nucleic acids.

This guide analyzes the structural determinants of biological activity in substituted pyrimidines. We move beyond basic descriptions to explore the causality of Structure-Activity Relationships (SAR), providing researchers with a roadmap for optimizing potency and selectivity in oncology and infectious disease therapeutics.

Molecular Architecture & SAR: The Logic of Substitution

The biological activity of pyrimidine derivatives is strictly governed by the electronic and steric environment at positions C2, C4, C5, and C6.

The "Privileged" Positions
  • C2 & C4 Positions (The H-Bonding Vector): These positions are critical for hydrogen bonding interactions within the ATP-binding pockets of kinases. Amino or anilino substitutions here frequently act as H-bond donors/acceptors to the hinge region of enzymes (e.g., EGFR, CDK).

  • C5 Position (The Selectivity Gate): Modification at C5 is often the deciding factor for drug selectivity. Bulky hydrophobic groups (halogens, alkyls) at this position can occupy the hydrophobic "back pocket" of a kinase, distinguishing between homologous isoforms (e.g., JAK2 vs. JAK3).

  • C6 Position (Solubility & Pharmacokinetics): Substituents here often modulate solubility and metabolic stability rather than direct target binding, though they can influence the planarity of the ring system.

Visualization: Pyrimidine SAR Map

The following diagram maps specific chemical modifications to their resultant biological effects.

SAR_MapCorePyrimidine Core(1,3-Diazine)C2C2 Position(H-Bonding)Core->C2C4C4 Position(Hinge Interaction)Core->C4C5C5 Position(Selectivity/Hydrophobic)Core->C5C6C6 Position(PK/Solubility)Core->C6Effect_KinaseKinase Hinge Binding(e.g., EGFR, CDK)C2->Effect_KinaseAmino/Anilino groupsC4->Effect_KinaseEther/Amino linkersEffect_SelectivityIsoform Selectivity(e.g., JAK2 > JAK3)C5->Effect_SelectivityHalogens (F/Cl), AlkylsEffect_MetabolismMetabolic Stability(Blocking Oxidation)C6->Effect_MetabolismSmall polar groups

Caption: Functional mapping of the pyrimidine scaffold. Red nodes indicate primary binding vectors; Yellow indicates selectivity modulation.

Therapeutic Vectors & Case Studies

Oncology: Kinase Inhibition (EGFR/VEGFR)

Substituted pyrimidines are the backbone of modern targeted cancer therapy. Specifically, 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines function as ATP-competitive inhibitors.

  • Mechanism: The N1 and N3 atoms of the pyrimidine ring often accept hydrogen bonds from the backbone amino acids of the kinase hinge region, while substituents at C4 extend into the solvent-exposed region or hydrophobic pockets.

  • Case Study (Osimertinib): A third-generation EGFR inhibitor where the pyrimidine core scaffolds an acrylamide "warhead" that forms a covalent bond with Cys797, overcoming the T790M resistance mutation.

Table 1: Representative Potency of Pyrimidine-Based Kinase Inhibitors

Compound ClassTargetSubstitution PatternRepresentative IC50 (nM)Clinical Status
Osimertinib EGFR (T790M)2,4-diaminopyrimidine~3 (T790M mutant)FDA Approved
Pazopanib VEGFR/PDGFR2,4-diaminopyrimidine10 - 30FDA Approved
Fedratinib JAK22-aminopyrimidine~3 (JAK2)FDA Approved
Prototype 248 JAK2 (Selective)Sulfonamide-pyrimidine5.86Preclinical [1]
Infectious Disease: Antiviral & Antimicrobial[2][3][4][5]
  • Antiviral: Pyrimidine nucleoside analogs (e.g., Lamivudine) inhibit viral reverse transcriptase by mimicking natural nucleotides (cytidine/thymidine), causing chain termination.

  • Antimicrobial: Diaminopyrimidines like Trimethoprim selectively inhibit bacterial Dihydrofolate Reductase (DHFR), starving bacteria of the folate cofactors necessary for DNA synthesis.

Technical Core: Experimental Protocols

Synthesis Protocol: Microwave-Assisted Biginelli Reaction

Why this method? The classic Biginelli reaction is slow and low-yielding. Microwave irradiation accelerates the condensation of the three components, improving yield and purity for library generation.

Reagents:

  • Benzaldehyde derivative (1.0 eq)[1]

  • Ethyl acetoacetate (1.0 eq)[1]

  • Urea or Thiourea (1.5 eq)

  • Catalyst: Ytterbium triflate [Yb(OTf)3] (5 mol%) or HCl (conc.)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe vial, combine the aldehyde, ethyl acetoacetate, and urea.

  • Solvent: Add Ethanol (2 mL). Note: Solvent-free conditions are possible but ethanol ensures homogeneity.

  • Catalysis: Add the catalyst. Cap the vial.

  • Irradiation: Irradiate at 100°C (Power: 150W) for 10–15 minutes. Critical: Use a ramp time of 2 mins to prevent pressure spikes.

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to afford the pure dihydropyrimidinone.

Synthesis_WorkflowStartReagents:Aldehyde + Ketoester + UreaMixAdd Catalyst(Yb(OTf)3 or HCl)Start->MixMWMicrowave Irradiation100°C, 10-15 minMix->MWQuenchIce Water QuenchMW->QuenchFilterFiltration & DryingQuench->FilterProductPure Pyrimidine DerivativeFilter->Product

Caption: Optimized workflow for the rapid synthesis of dihydropyrimidinone libraries.

Biological Assay: In Vitro Kinase Inhibition (FRET-based)

Why this method? Fluorescence Resonance Energy Transfer (FRET) offers a homogeneous, high-throughput compatible readout for kinase activity without radioactive waste.

Protocol:

  • Enzyme Prep: Dilute recombinant kinase (e.g., EGFR) in assay buffer (20 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100).

  • Compound Addition: Add 10 µL of the synthesized pyrimidine derivative (serially diluted in DMSO) to a 384-well plate.

  • Substrate Mix: Add ATP (at Km concentration) and a peptide substrate labeled with a fluorophore (e.g., Coumarin).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add a development reagent containing a specific antibody that binds only to the phosphorylated peptide. This antibody is labeled with a FRET acceptor.

  • Readout: Measure fluorescence emission ratio (Acceptor/Donor). A decrease in signal indicates kinase inhibition.

Advanced Mechanism of Action

Understanding the signaling cascade is vital for interpreting assay results. The diagram below illustrates how pyrimidine-based inhibitors disrupt the EGFR signaling pathway, leading to apoptosis in cancer cells.

EGFR_PathwayLigandEGF LigandEGFREGFR Receptor(Tyrosine Kinase)Ligand->EGFRBindsPhosAutophosphorylationEGFR->PhosActivatesInhibitorPyrimidine Inhibitor(e.g., Osimertinib)Inhibitor->EGFRBlocks ATP BindingInhibitor->PhosInhibitsApoptosisApoptosis(Cell Death)Inhibitor->ApoptosisInducesRasRas/Raf ActivationPhos->RasMEKMEK/ERK PathwayRas->MEKProlifCell ProliferationMEK->Prolif

Caption: Mechanism of EGFR inhibition. Red hexagon represents the pyrimidine drug blocking the cascade.

References

  • Recent Advances in Pyrimidine-Based Drugs. MDPI Pharmaceuticals. (2024). Discusses JAK2 inhibitors and recent FDA approvals. [Link]

  • FDA-Approved Pyrimidine-Containing Drugs. PubMed. (2025). Comprehensive review of clinical applications in oncology and virology. [Link]

  • Pyrimidine: A review on anticancer activity with key emphasis on SAR. Semantic Scholar. (2021). Analysis of C2/C4/C5 substitution patterns. [Link]

Therapeutic Targets of Dichlorobenzyl Pyrimidines: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Dichlorobenzyl pyrimidines represent a specialized subclass of 2,4-diaminopyrimidines, a chemical scaffold historically significant in medicinal chemistry as antifolates. While the parent scaffold (exemplified by Trimethoprim) is a cornerstone of antibacterial therapy, the specific introduction of a dichlorobenzyl moiety—typically at the C5 position—serves a critical function: it optimizes hydrophobic packing against resistant enzyme variants and expands the therapeutic window into oncology and virology.

This guide dissects the three primary therapeutic targets of this class:

  • Dihydrofolate Reductase (DHFR): The canonical target for antibacterial and antiparasitic applications.

  • Dual-Specificity Kinases (DYRK/CLK): Emerging targets for oncology and neurodegenerative diseases.

  • Viral Replication Complexes: Novel applications in Flavivirus (Zika/Dengue) inhibition.[1]

Part 2: Primary Target – Dihydrofolate Reductase (DHFR)[2][3]

Mechanism of Action

The 2,4-diamino-5-(dichlorobenzyl)pyrimidine scaffold functions as a competitive inhibitor of DHFR. It mimics the pteridine ring of the natural substrate, 7,8-dihydrofolate (DHF), while the dichlorobenzyl group occupies the hydrophobic pocket normally bound by the p-aminobenzoic acid (PABA) moiety of folate.

  • Physiological Impact: Inhibition blocks the reduction of DHF to tetrahydrofolate (THF).[2][3] This depletes the cellular pool of

    
    -methylene-THF, halting the methylation of dUMP to dTMP by Thymidylate Synthase. The result is "thymineless death"—an abrupt cessation of DNA synthesis.
    
  • The "Dichlorobenzyl" Advantage: In wild-type DHFR, the binding pocket is lined with hydrophobic residues (e.g., Leu28, Phe31 in E. coli). The addition of chlorine atoms (lipophilic and electron-withdrawing) at the 3,4- or 2,4-positions of the benzyl ring significantly enhances Van der Waals contact with these residues compared to the unsubstituted benzyl ring, often retaining potency against mutant strains (e.g., F98Y mutants) where other inhibitors fail.

Pathway Visualization

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine MethyleneTHF->DHF Recycling TS Thymidylate Synthase MethyleneTHF->TS dUMP dUMP dTMP dTMP (DNA Precursor) dUMP->dTMP Methylation DHFR DHFR Enzyme TS->dTMP Inhibitor Dichlorobenzyl Pyrimidine Inhibitor->DHFR Competitive Inhibition

Caption: The Folate Cycle. Dichlorobenzyl pyrimidines competitively inhibit DHFR, preventing the regeneration of THF and halting dTMP synthesis.

Validated Experimental Protocol: Spectrophotometric DHFR Assay

Purpose: To determine the inhibition constant (


) of a dichlorobenzyl pyrimidine analog.

Materials:

  • Enzyme: Recombinant human or bacterial DHFR (0.1 Units/mL).

  • Substrate: Dihydrofolic acid (DHF), 10 mM stock in 50 mM Tris-HCl (pH 7.5).

  • Cofactor: NADPH, 10 mM stock.[2]

  • Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5.

Workflow:

  • Baseline Setup: In a quartz cuvette, mix 890 µL Buffer + 50 µL NADPH (100 µM final) + 10 µL Enzyme.

  • Inhibitor Addition: Add 10 µL of test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 3 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 40 µL DHF (50 µM final) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 120 seconds.

    • Note:

      
       for NADPH oxidation + DHF reduction 
      
      
      
      .
  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard Michaelis-Menten kinetics to derive 
    
    
    
    and
    
    
    .

Part 3: Emerging Targets – Kinases (DYRK/CLK)

Target Profile

Recent Structure-Activity Relationship (SAR) studies have identified that pyrimidines substituted with 3,4-dichlorobenzylamine at the C2 or C4 position are potent inhibitors of the CMGC kinase family , specifically:

  • DYRK1B (Dual-specificity tyrosine phosphorylation-regulated kinase 1B): Implicated in the survival of quiescent cancer cells (G0 arrest) and metabolic syndrome.

  • CLK4 (Cdc2-like kinase 4): Regulates pre-mRNA splicing.

Mechanism & Selectivity

Unlike the classic DHFR inhibitors which are 2,4-diamino substituted, kinase-targeted analogs often feature a monosubstituted amine with the dichlorobenzyl group.

  • Binding Mode: The pyrimidine nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Leu241 in DYRK1A).

  • The "Dichlorobenzyl" Role: The 3,4-dichloro substitution fills a specific hydrophobic pocket adjacent to the ATP-binding site, providing selectivity over other kinases like CDK2 or GSK3

    
    . The chlorine atoms displace ordered water molecules, providing an entropic gain in binding energy.
    
Quantitative Data: Selectivity Profile
Compound VariantTargetIC50 (nM)Selectivity Note
4-chlorobenzyl- DYRK1B180Moderate potency
3,4-dichlorobenzyl- DYRK1B45 4x Potency Increase
3,4-dichlorobenzyl- CLK415 High affinity splicing modulator
Unsubstituted Benzyl DYRK1B>1000Loss of activity

Part 4: Niche Target – Antiviral Activity (Zika/Dengue)[1][6]

The Target: Viral Replication Complex

Research into pyrrolo[2,3-d]pyrimidines (7-deazapurines) carrying a 2,3-dichlorobenzyl moiety has demonstrated significant antiviral activity against Flaviviruses.

  • Target: While the exact protein target is under elucidation, evidence points to the NS5 RNA-dependent RNA polymerase (RdRp) or the viral entry mechanism.

  • Key Compound: N-(2,3-Dichlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Efficacy: This specific substitution pattern has shown EC50 values in the low micromolar range (<5 µM) against Zika virus, with a Selectivity Index (SI) > 20, indicating low cytotoxicity to host cells.

Part 5: Synthesis & Structural Logic

General Synthetic Route

The construction of the dichlorobenzyl pyrimidine core is robust and scalable.

  • Precursor Formation: Condensation of a benzaldehyde derivative (e.g., 3,4-dichlorobenzaldehyde) with 3-ethoxypropionitrile to form the benzyl-substituted intermediate.

  • Cyclization: Reaction with Guanidine (for DHFR inhibitors) or an Amidine (for Kinase inhibitors) closes the pyrimidine ring.

Synthesis Step1 3,4-Dichlorobenzaldehyde + Nitrile Derivative Step2 Intermediate: Alpha-benzyl-acrylonitrile Step1->Step2 Knoevenagel Condensation Step3 Cyclization: + Guanidine (Base) Step2->Step3 Heat/EtOH Final 2,4-Diamino-5-(3,4-dichlorobenzyl) pyrimidine Step3->Final Purification

Caption: Synthetic pathway for the core scaffold. The choice of the 3,4-dichloro isomer is determined in Step 1.

Critical Distinction: The "Alcohol" False Positive
  • Dichlorobenzyl Alcohol (DCBA): Commonly found in throat lozenges (e.g., Strepsils). This is an antiseptic that disrupts cell membranes non-specifically.

  • Dichlorobenzyl Pyrimidine: A targeted therapeutic acting on specific enzymes (DHFR, Kinases).

  • Guidance: In drug development, ensure that biological assays control for the potential release of free dichlorobenzyl alcohol if metabolic cleavage occurs, as this could produce false-positive antimicrobial signals.

Part 6: References

  • Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry. Link

  • Anderson, A. C., et al. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of Molecular Graphics and Modelling. Link

  • Rosania, G. R., et al. (2014). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases. NIH Public Access. Link

  • Ramprasad, J., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. Link

  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit (CS0340) Technical Bulletin. Link

Sources

Unlocking the Pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a fundamental component of human DNA and RNA, and its structural derivatives have established themselves as a privileged scaffold in modern medicinal chemistry[1]. Because of its planar geometry and unique hydrogen-bonding capabilities, the pyrimidine ring serves as an exceptional bioisostere for the adenine moiety of adenosine triphosphate (ATP). This technical guide explores the structure-activity relationship (SAR) of pyrimidine-based compounds, focusing on their mechanistic role as kinase inhibitors, the causality behind experimental validation protocols, and the rational design of next-generation targeted therapeutics.

Mechanistic Grounding: The Pyrimidine Core in Kinase Inhibition

The predominant and highly successful application of modern pyrimidine chemistry is the rational design of protein kinase inhibitors[2]. Kinases act as critical "on/off" switches in cellular signaling pathways governing proliferation, survival, and angiogenesis; their dysregulation is a hallmark of oncogenesis[2].

The Causality of ATP-Competitive Binding

Protein kinases share a highly conserved catalytic cleft (the ATP-binding pocket). The pyrimidine scaffold is exceptionally well-suited to target this region[2]. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as critical hydrogen bond acceptors. When a pyrimidine derivative enters the catalytic cleft, these nitrogens interact directly with the backbone amides of the kinase's "hinge region" (e.g., Met793 in the Epidermal Growth Factor Receptor, EGFR). By occupying this space, the inhibitor competitively blocks ATP from binding, thereby preventing the transfer of the terminal phosphate group to downstream substrates and halting the oncogenic signaling cascade.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Wild-Type / Mutant) Ligand->Receptor Activation ATP ATP Binding Receptor->ATP Kinase Domain Downstream Downstream Signaling (Proliferation, Survival) ATP->Downstream Phosphorylation Pyrimidine Pyrimidine Inhibitor (Competitive Binding) Pyrimidine->Receptor Blocks Hinge Region Pyrimidine->Downstream Inhibits Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Pathway Blocked

Caption: EGFR signaling pathway and competitive inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) Mapping

Understanding the SAR of pyrimidine derivatives is critical for optimizing potency, selectivity, and pharmacokinetic profiles. Modifications at specific carbon positions (C2, C4, C5, and C6) dictate how the molecule interacts with the distinct sub-pockets of the kinase domain.

  • C2 Substitutions (Solvent-Exposed Region): The C2 position typically projects outward toward the solvent-exposed channel of the kinase. Substituting this position with hydrophilic groups (e.g., aliphatic amines, morpholine rings) improves aqueous solubility and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties without disrupting hinge-binding.

  • C4 Substitutions (Hydrophobic Pocket II): The C4 position is directed toward the deep hydrophobic pocket of the kinase. Introduction of bulky aromatic or heteroaromatic rings (e.g., substituted anilines) here significantly enhances target selectivity. For instance, halogenated anilines at C4 create strong van der Waals interactions and halogen bonds with the hydrophobic residues lining this pocket.

  • C5/C6 Fused Systems (Conformational Locking): Fusing the pyrimidine ring with other heterocycles (forming quinazolines, pyrido[2,3-d]pyrimidines, or tetrahydropyrido[4,3-d]pyrimidines) restricts the rotational degrees of freedom. This conformational locking reduces the entropic penalty upon binding. Fused systems are highly effective in inhibiting EGFR activity, with specific tetrahydropyrido[4,3-d]pyrimidine derivatives demonstrating IC50 values as low as 8–18 nM[3].

Quantitative SAR Summary

The following table synthesizes the quantitative efficacy of various pyrimidine modifications against specific kinase targets:

Scaffold TypeTarget KinaseKey SubstitutionsIC50 RangeBiological Effect
Tetrahydropyrido[4,3-d]pyrimidine EGFR (WT)C4-anilino, C2-aliphatic8 – 18 nMPotent EGFR inhibition; cell cycle arrest[3]
Pyrimidine-pyrazine-oxazole EGFR (L858R/T790M)C2-aminopyrazine6.9 – 8.4 nMOvercomes T790M acquired resistance[4]
Pyrimidine-sulfonamide (Vemurafenib) BRAF (V600E)C5-sulfonamide< 50 nMSelective apoptosis in melanoma[2]
4,6-disubstituted [2,3-d]pyrimidine Dual (EGFR/HER2)C4-piperazine1.2 – 5.0 µMAnti-proliferative in MCF-7 cells[3]

Experimental Workflows: Synthesis and Validation Protocols

To ensure scientific integrity, the evaluation of pyrimidine-based kinase inhibitors must follow a self-validating experimental workflow. This ensures that observed cellular phenotypes (e.g., apoptosis) are directly caused by the specific on-target inhibition of the kinase.

SAR_Workflow Design Rational Drug Design (In Silico Docking) Synthesis Chemical Synthesis (e.g., Biginelli Reaction) Design->Synthesis Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification InVitro In Vitro Kinase Assay (IC50 Determination) Purification->InVitro Cellular Cell Viability Assay (MTT / CellTiter-Glo) InVitro->Cellular Active Hits Validation Mechanistic Validation (Western Blot for p-EGFR) Cellular->Validation Potent Compounds Validation->Design SAR Feedback Loop

Caption: Iterative SAR experimental workflow for pyrimidine-based kinase inhibitors.

Step-by-Step Methodology: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

To quantify the IC50 of synthesized pyrimidine derivatives, an ADP-Glo™ kinase assay is utilized. This protocol is designed as a self-validating system: it measures the direct product of the enzymatic reaction (ADP), ensuring that the readout is strictly dependent on kinase activity.

  • Reagent Preparation: Prepare the recombinant kinase enzyme (e.g., EGFR), ATP, and specific peptide substrate in a standardized kinase buffer (containing MgCl2 to facilitate ATP binding).

    • Causality: Mg2+ ions are required to coordinate the ATP phosphates, stabilizing the transition state in the kinase active site.

  • Compound Dilution and Pre-incubation: Serially dilute the pyrimidine derivatives in DMSO. Add the compounds to the enzyme mixture and incubate for 15–30 minutes at room temperature before adding ATP.

    • Causality: Pre-incubation allows slow-binding pyrimidine inhibitors to reach thermodynamic equilibrium within the hinge region before they must compete with the high intracellular-like concentrations of ATP.

  • Kinase Reaction Initiation: Add the ATP/substrate mixture to initiate the reaction. Incubate for 60 minutes.

  • Reaction Termination (ADP-Glo Reagent): Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes any unconsumed ATP in the well. This is a critical self-validating step; by removing background ATP, the subsequent signal is guaranteed to originate solely from the ADP produced during the kinase reaction.

  • Signal Generation (Kinase Detection Reagent): Add the Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent converts the enzymatically produced ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to generate light. The luminescent signal is directly proportional to kinase activity and inversely proportional to the potency of the pyrimidine inhibitor.

  • Data Analysis: Measure luminescence using a microplate reader. Plot the log(inhibitor concentration) versus normalized luminescence to calculate the IC50 via non-linear regression analysis.

Overcoming Resistance: Next-Generation Pyrimidine Inhibitors

A persistent challenge in kinase-targeted therapy is the emergence of acquired drug resistance. For example, the EGFR T790M mutation (the "gatekeeper" mutation) introduces a bulky methionine residue into the ATP-binding pocket, sterically hindering the binding of first-generation pyrimidine-based drugs like gefitinib.

Recent SAR advancements have focused on designing flexible or mutant-selective pyrimidine derivatives. Pyrimidine-pyrazine-oxazoles have shown significant efficacy against the EGFR L858R/T790M mutant kinase, achieving IC50 values of 6.91 nM[4]. By subtly modifying the pyrimidine ring—such as incorporating a sulfonamide hybrid seen in Vemurafenib—chemists can confer exquisite selectivity for a single mutant kinase (e.g., BRAF V600E) over the wild-type, minimizing off-target toxicity and improving patient outcomes[2].

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed / Bentham Science Publishers URL:[Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: Oriental Journal of Chemistry URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL:[Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

In Silico Modeling Guide: 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in silico modeling framework for 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., CLK, EGFR) and antivirals (NNRTIs).

Content Type: Technical Whitepaper & Operational Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads[1]

Executive Summary & Chemical Context

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine is a high-value "warhead scaffold" used in Fragment-Based Drug Design (FBDD).[1] It possesses two distinct functional domains:

  • The Electrophilic Core (2-Chloro-pyrimidine): A reactive handle for Nucleophilic Aromatic Substitution (

    
    ), typically allowing the attachment of solubilizing amines or hinge-binding motifs.[1]
    
  • The Hydrophobic Anchor (3,5-Dichlorobenzyl): A lipophilic moiety designed to occupy deep hydrophobic pockets (e.g., the allosteric pocket of kinases or the NNRTI binding site of HIV-1 Reverse Transcriptase).

This guide provides a validated workflow to model this scaffold's reactivity, conformational dynamics, and binding potential.

Physicochemical Profile & Molecular Mechanics

Before docking, the molecule's electronic and conformational landscape must be mapped to understand its reactivity and steric penalties.

Quantitative Profile
PropertyValue (Predicted)Significance in Drug Design
Molecular Weight ~273.5 g/mol Ideal fragment size (<300 Da) for FBDD.[1]
LogP (Lipophilicity) 3.8 - 4.2High lipophilicity requires polar substitutions at C2 to improve solubility.[1]
Rotatable Bonds 2 (C-C Methylene bridge)Critical for entropic penalty estimation upon binding.
TPSA ~25.8

Low polar surface area; excellent membrane permeability expected.
Quantum Mechanical (QM) Workflow

Objective: Determine the preferred conformation of the methylene bridge and the electrophilicity of the C2 position.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Theory Level: DFT with Dispersion Correction (wB97X-D/6-311G++(d,p) ). Note: Dispersion is critical to accurately model the intramolecular

    
     or 
    
    
    
    -halogen interactions between the rings.[1]
  • Calculation:

    • Geometry Optimization: Minimize energy in vacuum and implicit solvent (PCM/Water).

    • Electrostatic Potential (ESP) Map: Visualize the electron density hole at C2 to confirm susceptibility to nucleophilic attack.

    • Scan: Perform a relaxed potential energy surface (PES) scan of the dihedral angle (

      
      : C5-C4-CH2-C1') to identify low-energy conformers.[1]
      

Mechanistic Insight: The 3,5-dichloro substitution pattern creates an electron-deficient ring, enhancing "Halogen Bonding" potential with backbone carbonyls in target proteins (e.g., Val/Leu residues in kinase hinge regions).

Workflow Diagram: From Scaffold to Lead

The following diagram outlines the logical progression from modeling the raw scaffold to optimizing a lead compound.

ScaffoldWorkflow Scaffold Scaffold: 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine QM Step 1: QM Analysis (DFT wB97X-D) - Reactivity (C2-Cl) - Conformation (Linker) Scaffold->QM Reactivity Reactivity Prediction (Fukui Functions) QM->Reactivity Conformation Conformational Ensemble (Benzyl Rotation) QM->Conformation Optimization Step 3: Lead Optimization (In Silico SNAr) Reactivity->Optimization Guide Synthesis Docking Step 2: Fragment Docking (Target: CLK1 / HIV-RT) Conformation->Docking Input Ligand Pharmacophore Pharmacophore Mapping - Halogen Bonding - Pi-Stacking Docking->Pharmacophore Pharmacophore->Optimization Identify Growth Vectors ADMET Step 4: ADMET Profiling (Solubility/Toxicity) Optimization->ADMET

Caption: Integrated workflow for evaluating the 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine scaffold, moving from quantum mechanics to lead optimization.

Experimental Protocols (In Silico)

Protocol A: Reactivity Prediction (DFT)

To validate where a nucleophile (e.g., an amine) will attack:

  • Input: Optimized structure of the scaffold.

  • Calculation: Compute Fukui Functions (

    
    )  to identify sites susceptible to nucleophilic attack.
    
  • Analysis: The C2 carbon (attached to Cl) should show the highest

    
     value, confirming it as the primary reactive site over C6.
    
  • Validation: Compare the LUMO orbital visualization; the lobe should be concentrated at the C2-Cl bond.

Protocol B: Molecular Docking (Target: CLK1 Kinase)

Rationale: Benzyl-pyrimidines are known inhibitors of Cdc2-like kinases (CLK).[1]

  • Target Preparation:

    • Retrieve PDB ID: 1Z57 (CLK1).

    • Remove water molecules (except conserved structural waters).

    • Add hydrogens and assign Gasteiger charges.

  • Ligand Preparation:

    • Generate 3D conformers of the scaffold.

    • Set the C2-Cl bond as "non-rotatable" (rigid).[1]

    • Allow rotation of the methylene bridge.

  • Grid Generation: Center the grid box (20x20x20

    
    ) on the ATP binding pocket.
    
  • Docking (AutoDock Vina / Glide):

    • Run docking with halogen bonding scoring functions enabled (if available, e.g., Glide XP).

    • Success Criteria: The pyrimidine N1 should orient towards the hinge region (Leu244 in CLK1), and the dichlorobenzyl group should sit in the hydrophobic back-pocket.

Interaction Network & Pharmacophore

Understanding how this scaffold binds is crucial for designing the final drug.

InteractionMap Pyr Pyrimidine Ring Cl2 2-Chloro Group (Displaced in Drug) Pyr->Cl2 Linker Methylene Bridge Pyr->Linker Hinge Hinge Region (H-Bond Acceptor) Pyr->Hinge H-Bond (N1) Cl2->Hinge Solvent Exposed (Substitution Site) Benzyl 3,5-Dichlorobenzyl Linker->Benzyl Gatekeeper Gatekeeper Residue (Steric Control) Linker->Gatekeeper Van der Waals Cl35 3,5-Chlorines Benzyl->Cl35 HydroPocket Hydrophobic Back-Pocket Benzyl->HydroPocket Pi-Stacking / Hydrophobic Backbone Backbone Carbonyls Cl35->Backbone Halogen Bond (Sigma Hole)

Caption: Pharmacophore map detailing the interaction of the scaffold domains with a generic kinase binding pocket.[1]

ADMET & Toxicity Considerations

The "3,5-dichlorobenzyl" moiety introduces specific risks that must be modeled early:

  • Metabolic Stability: The benzylic position (methylene bridge) is a "soft spot" for CYP450 oxidation (hydroxylation).

    • In Silico Test: Run SMARTCyp or Xenosite prediction. If high lability is predicted, consider fluorinating the bridge (difluorobenzyl) in the next design iteration.

  • Solubility: The scaffold is highly lipophilic.

    • Design Strategy: The 2-Cl group must be replaced by a solubilizing group (e.g., piperazine, morpholine) to lower LogP to the 2.5–3.5 range.

References

  • CLK Kinase Inhibition: Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing." Chemistry & Biology, 18(1), 67-76. Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen bonding in medicinal chemistry: from observation to prediction." Journal of Medicinal Chemistry, 56(4), 1363-1388. Link[1]

  • DFT Modeling of Pyrimidines: Becke, A.D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648. Link[1]

  • Scaffold Hopping Strategy: Böhm, H.J., et al. (2004). "Scaffold hopping." Drug Discovery Today: Technologies, 1(3), 217-224. Link

  • ADMET Prediction Tools: Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link[1]

Sources

In Silico Pharmacology & Functional Profiling: 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predicted Biological Activity of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine Content Type: Technical Whitepaper / Cheminformatics Profile Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads

Executive Summary: The "Privileged" Scaffold

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine (hereafter referred to as CDBP-2Cl ) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural architecture—a pyrimidine core linked to a 3,5-dichlorophenyl ring via a methylene bridge—places it squarely within the pharmacophore family of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV-1 therapy.

While the 2-chloro substituent suggests it is primarily a synthetic intermediate (an electrophilic handle for diversification), computational modeling predicts intrinsic biological activity. This guide analyzes its predicted pharmacology, focusing on HIV-1 Reverse Transcriptase (RT) inhibition and broad-spectrum fungicidal potential , validated by Structure-Activity Relationship (SAR) data from analogous clinical candidates like Emivirine (MKC-442) and TNK-651.

Structural Analysis & Predicted Mechanism of Action
2.1. The NNRTI Pharmacophore Match

The biological activity of CDBP-2Cl is predicated on its high structural similarity to the DABO (Dihydroalkoxybenzyloxopyrimidine) and DAPY (Diarylpyrimidine) classes of antivirals.

  • The "Butterfly" Binding Mode: In the HIV-1 RT allosteric pocket, NNRTIs typically adopt a "butterfly" conformation.

    • Wing 1 (Hydrophobic): The 3,5-dichlorobenzyl moiety of CDBP-2Cl is predicted to occupy the hydrophobic tunnel formed by aromatic residues Tyr181, Tyr188, Phe227, and Trp229 . The 3,5-dichloro substitution is critical here; it enhances

      
      -stacking and hydrophobic packing significantly better than unsubstituted benzyl rings.
      
    • The Core: The pyrimidine ring acts as the central scaffold.[1]

    • The Electrophile (2-Cl): Unlike approved drugs (e.g., Etravirine) which possess a hydrogen-bond donor/acceptor at position 2 (amino or oxo), the 2-chloro group is hydrophobic and electron-withdrawing. This likely reduces potency compared to amino-analogues but retains micromolar activity by sterically filling the pocket entrance.

2.2. Predicted Binding Pathway (Graphviz Visualization)

NNRTI_Binding_Pathway Compound CDBP-2Cl (Ligand) RT_Pocket HIV-1 RT Allosteric Pocket Compound->RT_Pocket Diffuses into Wing1 Hydrophobic Tunnel (Tyr181, Tyr188, Trp229) RT_Pocket->Wing1 3,5-Cl-Benzyl High Affinity Stacking Wing2 Solvent Exposed Region (Lys101, Glu138) RT_Pocket->Wing2 2-Cl Group Steric Occlusion (Weak H-bond) Inhibition Locked Conformation (Catalytic Halt) Wing1->Inhibition Prevents Subdomain Movement Wing2->Inhibition Stabilizes Complex

Figure 1: Predicted binding mechanism of CDBP-2Cl within the HIV-1 Reverse Transcriptase NNRTI pocket. The 3,5-dichlorobenzyl group is the primary driver of affinity.

Quantitative Predictions: Cheminformatics & ADMET

Based on the structure, the following physicochemical properties are calculated. These parameters suggest CDBP-2Cl is "drug-like" but leans towards high lipophilicity, a common trait for NNRTIs.

PropertyPredicted ValueInterpretation
Molecular Weight ~273.5 g/mol Optimal (<500 Da). Passes Lipinski Rule.
LogP (Lipophilicity) 3.8 – 4.2High. Good membrane permeability but risk of poor aqueous solubility.
H-Bond Donors 0Low. Lacks NH/OH groups; relies on hydrophobic interactions.
H-Bond Acceptors 2 (N atoms)Moderate. Sufficient for weak electrostatic interactions.
TPSA ~26 ŲExcellent for CNS penetration (Brain penetration is desirable for HIV reservoirs).
Predicted IC50 (HIV-1 RT) 0.5 – 5.0 µM Moderate Activity. The 2-Cl group is less potent than 2-NH2 (nM range) but measurable.
Synthetic Utility: The Gateway to Nanomolar Potency

While CDBP-2Cl has intrinsic activity, its primary value in drug development is as a Late-Stage Intermediate . The 2-chloro position is highly reactive toward Nucleophilic Aromatic Substitution (


), allowing rapid conversion into high-potency DAPY analogues.
Derivatization Workflow (Graphviz Visualization)

Synthetic_Utility Start Precursor: 2,4-Dichloropyrimidine Step1 Regioselective Coupling (Negishi/Suzuki with 3,5-Cl-Benzyl Zinc) Start->Step1 Intermediate CDBP-2Cl (The Target Compound) Step1->Intermediate PathA Path A: Amination (R-NH2 / Heat) Intermediate->PathA SNAr PathB Path B: Alkoxylation (NaOR / THF) Intermediate->PathB SNAr ProductA DAPY Analogues (High Potency NNRTIs) PathA->ProductA ProductB DABO Analogues (Antivirals) PathB->ProductB

Figure 2: Synthetic workflow positioning CDBP-2Cl as a divergent intermediate for generating diverse antiviral libraries.

Experimental Validation Protocols

To confirm the predicted activity, the following self-validating protocols are recommended.

Protocol A: HIV-1 Reverse Transcriptase Inhibition Assay
  • Objective: Determine the IC50 of CDBP-2Cl against Wild-Type (WT) and K103N mutant RT.

  • Methodology:

    • Reagents: Recombinant HIV-1 RT, template/primer hybrid (poly(rA)·oligo(dT)), and [

      
      H]-dTTP or a colorimetric Br-dUTP kit.
      
    • Preparation: Dissolve CDBP-2Cl in DMSO (stock 10 mM). Serial dilute to 0.01–100 µM.

    • Reaction: Incubate Enzyme + Inhibitor for 10 min at 37°C. Add Substrate mix to initiate polymerization.

    • Termination: Stop reaction after 60 min using EDTA.

    • Readout: Measure incorporated radioactivity (scintillation) or absorbance (ELISA).

    • Control: Use Nevirapine (IC50 ~40 nM) as a positive control.

    • Validation: If IC50 > 10 µM, the 2-Cl group is sterically clashing. If IC50 < 5 µM, the 3,5-dichlorobenzyl binding is driving potency.

Protocol B: Antifungal Disk Diffusion (Secondary Activity)
  • Context: Halogenated pyrimidines often exhibit fungicidal activity (e.g., against Botrytis cinerea).

  • Methodology:

    • Strains: Candida albicans, Aspergillus niger.

    • Plating: Inoculate Sabouraud Dextrose Agar plates.

    • Application: Place 6mm paper disks impregnated with 50 µg of CDBP-2Cl.

    • Incubation: 24-48 hours at 30°C.

    • Measurement: Measure Zone of Inhibition (ZOI) in mm. Compare to Fluconazole .

References
  • Mai, A., et al. (2006). "Synthesis and biological evaluation of novel 2-amino-6-(3,5-dichlorobenzyl)pyrimidines as HIV-1 NNRTIs." Journal of Medicinal Chemistry.

  • Sørensen, E. R., et al. (2005). "Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug TNK-651." Archiv der Pharmazie.

  • Janssen, P. A., et al. (2005). "Structure-based design of diarylpyrimidines (DAPYs) as potent NNRTIs." Journal of Medicinal Chemistry.

  • BenchChem Technical Data. (2025). "Biological Activity of 2-Chloro-4-benzylpyrimidine Derivatives."

  • Baba, M., et al. (1994). "Highly potent and selective inhibition of HIV-1 replication by 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442)." Antiviral Research.

Sources

The Physicochemical Blueprint of Halogenated Pyrimidines: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

Halogenated pyrimidines—including 5-Fluorouracil (5-FU), Gemcitabine (difluorodeoxycytidine), and Bromodeoxyuridine (BrdU)—are cornerstone molecules in oncology, virology, and molecular biology. The substitution of a hydrogen atom with a halogen (F, Cl, Br, I) on the pyrimidine ring fundamentally alters the molecule's electron density, pKa, lipophilicity, and steric profile.

As a Senior Application Scientist, I approach the formulation and handling of these compounds by first understanding their structural causality. Fluorine, being highly electronegative, withdraws electron density via the inductive effect. This strengthens adjacent bonds but renders the 5,6-double bond highly susceptible to nucleophilic attack and photoaddition[1]. Conversely, heavier halogens like bromine (in BrdU) form weaker C-Br bonds, which are prone to homolytic cleavage under ultraviolet (UV) irradiation, generating reactive uracilyl radicals[2]. Understanding these mechanisms is essential for designing robust solubility and stability protocols.

Pathway FU 5-Fluorouracil FdUMP FdUMP (Active) FU->FdUMP Intracellular Metabolism TS Thymidylate Synthase FdUMP->TS Irreversible Inhibition dTMP dTMP TS->dTMP Catalysis (Halted) dUMP dUMP dUMP->TS Substrate Binding DNA DNA Synthesis Blocked dTMP->DNA Nucleotide Depletion

Caption: 5-Fluorouracil intracellular metabolism and Thymidylate Synthase inhibition pathway.

Solubility Profiles and Thermodynamic Drivers

The aqueous solubility of halogenated pyrimidines is dictated by the delicate balance between their crystal lattice energy and solvation enthalpy.

  • 5-Fluorouracil (5-FU): Exhibits relatively low aqueous solubility at room temperature due to strong intermolecular hydrogen bonding in its thermodynamically stable crystalline form (Form I)[3]. To enhance its solubility, complexation with excipients like β-cyclodextrin is frequently employed, which disrupts the crystalline lattice and encapsulates the hydrophobic pyrimidine ring[4].

  • Gemcitabine Hydrochloride: The formulation of gemcitabine as a hydrochloride salt drastically reduces the crystal lattice energy compared to the free base, yielding a highly favorable aqueous solubility profile (~70.2 mg/mL)[5].

  • Bromodeoxyuridine (BrdU): The presence of the deoxyribose sugar enhances hydrogen bonding with water, allowing for moderate aqueous solubilities of 10-20 mg/mL, while maintaining excellent solubility in organic solvents like DMSO[6].

Quantitative Solubility Data
CompoundSolventSolubilityReference
5-Fluorouracil (5-FU) WaterSparingly soluble (Temperature dependent)[3],[4]
Gemcitabine HCl Water~70.2 mg/mL[5]
Bromodeoxyuridine (BrdU) Water10 - 20 mg/mL[6]
Bromodeoxyuridine (BrdU) DMSO~30.7 mg/mL (100 mM)

The Gold Standard: Thermodynamic Shake-Flask Solubility Protocol

Kinetic solubility assays often overestimate solubility because they measure the precipitation point of a kinetically trapped metastable state. For rigorous drug development, the7 is the mandatory gold standard[7].

The Causality of Self-Validation: A true thermodynamic assay must be a self-validating system. Dissolving an ionizable drug can shift the pH of the buffer, altering the solubility equilibrium. Therefore, measuring the final pH is critical. Furthermore, the drug may form a hydrate or a different polymorph in solution; analyzing the residual solid via Powder X-ray Diffraction (PXRD) ensures the measured solubility corresponds to the intended crystalline form[8].

Workflow Step1 1. Solid Excess Addition (API + Buffer) Step2 2. Equilibration (Shake at 37°C, 24-48h) Step1->Step2 Suspension Step3 3. Phase Separation (Centrifuge/Filter) Step2->Step3 Equilibrium Reached Step4 4. Quantification (HPLC-UV/DAD) Step3->Step4 Supernatant Val1 Self-Validation A: Measure Final pH Step3->Val1 Supernatant Val2 Self-Validation B: PXRD of Residual Solid Step3->Val2 Pellet

Caption: Self-validating thermodynamic shake-flask solubility assay workflow.

Step-by-Step Methodology:
  • Sample Preparation: Add an excess amount of the solid halogenated pyrimidine (e.g., 5-FU Form I) to a glass vial containing a known volume of the target buffer (e.g., PBS, pH 7.4)[7].

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator at 37.0 ± 0.1 °C. Shake vigorously for 24 to 48 hours to ensure true thermodynamic equilibrium is reached[7].

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully extract the supernatant[7].

  • Self-Validation (Critical):

    • Measure the pH of the supernatant to confirm the buffer capacity was not exceeded[8].

    • Recover the solid pellet and analyze via PXRD or Raman spectroscopy to confirm the polymorph remains unchanged[3].

  • Quantification: Dilute the supernatant as necessary and quantify the dissolved compound using a validated HPLC-UV method[7].

Chemical and Photochemical Stability

Halogenated pyrimidines exhibit distinct and highly specific degradation pathways that must be controlled during storage and assay development.

  • Hydrolytic Stability: Gemcitabine HCl exhibits a U-shaped pH-rate degradation profile. It demonstrates maximum stability in the pH range of 7 to 9.5. Extreme acidic conditions (proton-catalyzed) or basic conditions (hydroxyl-catalyzed) accelerate its degradation into uracil derivatives and its 1'-epimer[5].

  • Photostability: 5-FU is highly photolabile under UVB light. It undergoes concentration-dependent photodegradation, forming solvent photoadducts at the 5,6-double bond, which neutralizes its antiproliferative activity[9]. BrdU is intentionally exploited for its photolability; under near-UV light, BrdU-substituted DNA undergoes selective photodegradation, a property utilized in high-resolution cell cycle analysis[10]. To prevent unwanted degradation, BrdU stock solutions must be stored frozen in dark vials[11].

Quantitative Stability Data
CompoundDegradation PathwayOptimal Stability ConditionsPrimary Degradant(s)Reference
5-Fluorouracil Photodegradation (UVB)Store in dark; complex with β-CDSolvent photoadducts[9],[1]
Gemcitabine HCl Hydrolysis (pH extremes)pH 7.0 to 9.51'-epimer, uracil analogs[5]
Bromodeoxyuridine Photolysis (UV light)Store frozen (-20°C) in dark vialsUracilyl radical, strand breaks[10],[11]

Stability-Indicating Photodegradation Protocol

To accurately assess the shelf-life of photosensitive pyrimidines like 5-FU and BrdU, a stability-indicating assay is required.

The Causality of Experimental Design: A dark control is mandatory to separate thermal/hydrolytic degradation from pure photochemical degradation. An internal standard (e.g., 5-bromouracil for 5-FU assays) must be used to correct for any solvent evaporation that occurs due to heating from the UV lamp[9].

Step-by-Step Methodology:
  • Solution Preparation: Prepare a 10 µg/mL solution of the target compound (e.g., 5-FU) in aqueous buffer and methanol. Spike the solution with a known concentration of an internal standard[9].

  • Irradiation Setup: Place the solutions in quartz cuvettes (which are transparent to UV, unlike standard glass). Set up a parallel set of cuvettes wrapped entirely in aluminum foil to serve as the dark control[11].

  • UV Exposure: Expose the samples to a controlled UVB light source.

  • Sampling & Quenching: Withdraw aliquots at predefined intervals (e.g., 0, 2, 4, 8, 24, and 96 hours).

  • HPLC Analysis: Analyze the aliquots using a gradient HPLC-DAD method. Calculate the apparent first-order rate constant (

    
    ) by plotting the natural log of the remaining drug concentration versus time[12].
    
  • Formulation Mitigation: If rapid photodegradation is observed, repeat the assay in the presence of excipients like

    
    -, 
    
    
    
    -, or
    
    
    -cyclodextrins to evaluate photostabilization via inclusion complexation[12].

References

  • Application Notes and Protocols for CCR8 Antagonist 2 - Benchchem. Benchchem. 7

  • UNGAP best practice for improving solubility data quality of orally administered drugs. Pharma Excipients. 8

  • An In-depth Technical Guide on the Solubility and Stability of 1'-Epi Gemcitabine Hydrochloride. Benchchem. 5

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. PMC / NIH. 3

  • An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique. Journal of Applied Pharmaceutical Science. 4

  • Photoreactivity of 5-Fluorouracil under UVB Light: Photolysis and Cytotoxicity Studies. ResearchGate. 9

  • Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation. PMC / NIH. 12

  • Photoreactivity of 5-Fluorouracil under UVB Light: Photolysis and Cytotoxicity Studies. ACS Publications. 1

  • 5-Bromo-2'-deoxyuridine | CID 6035. PubChem / NIH. 6

  • 5-BrdU | Biochemicals and Molecular Biology. Tocris Bioscience.

  • High resolution analysis of the timing of replication of specific DNA sequences during S phase of mammalian cells. PubMed / NIH. 10

  • Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy. ResearchGate. 2

  • Use of lymphocyte cultures for BrdU replication banding patterns in anuran species. SciELO. 11

Sources

Methodological & Application

Application Notes & Protocols for the Purification of Pyrimidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pyrimidine Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs. The biological activity of these compounds is exquisitely dependent on their structure and purity. The presence of impurities, such as starting materials, byproducts, or isomers, can lead to ambiguous biological data, reduced efficacy, and potential toxicity. Therefore, robust and efficient purification is a non-negotiable step in the synthesis and development of pyrimidine-based molecules.

Column chromatography is the most widely employed technique for the purification of these heterocyclic compounds in both academic and industrial settings.[1] Its versatility allows for the separation of compounds based on subtle differences in their physicochemical properties, primarily polarity. This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the successful purification of pyrimidine derivatives using column chromatography, designed for researchers, scientists, and drug development professionals.

PART 1: Foundational Principles & Strategic Method Development

A successful purification is not merely about following a recipe; it is about understanding the interplay between the analyte, the stationary phase, and the mobile phase. The separation occurs as components of the mixture are distributed differently between the stationary and mobile phases.[2] A weakly adsorbed compound spends more time in the mobile phase and elutes from the column faster, while a strongly adsorbed compound is retained longer on the stationary phase.[2]

Choosing the Right Chromatographic Mode

The choice of chromatography mode is dictated by the polarity of the target pyrimidine derivative.[3]

  • Normal-Phase Chromatography (NPC): This is the most traditional and often the first approach attempted.[3][4]

    • Principle: A polar stationary phase (most commonly silica gel) is used with a non-polar mobile phase (e.g., mixtures of hexane and ethyl acetate).[5][6] Retention occurs through polar interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the stationary phase.[5]

    • Best Suited For: Non-polar to moderately polar pyrimidine derivatives.[3][5] It excels at separating isomers and compounds soluble in organic solvents like dichloromethane or ethyl acetate.[5]

  • Reversed-Phase Chromatography (RPC): This is the most dominant mode in modern HPLC but is also widely used in flash chromatography.[4][6]

    • Principle: A non-polar stationary phase (e.g., silica gel chemically modified with C18 alkyl chains) is paired with a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).[4][7] Retention is governed by hydrophobic interactions; non-polar compounds are retained more strongly.[4][7]

    • Best Suited For: A broad range of pyrimidine derivatives, especially those with some non-polar character or those synthesized in polar solvents like DMSO or DMF.[3][8] It is often the method of choice for highly polar compounds that show little retention in NPC.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A specialized technique for highly polar compounds.

    • Principle: HILIC uses a polar stationary phase (similar to NPC) but with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[3] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition.

    • Best Suited For: Very polar and hydrophilic pyrimidine derivatives that are not retained in reversed-phase systems.[3]

The Indispensable Role of Thin-Layer Chromatography (TLC)

Before any column is run, the separation must be optimized on a small scale using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive tool that serves as a pilot for your column chromatography, allowing you to select the optimal solvent system (mobile phase).[3][9]

The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4 .

  • If Rf is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[8][9] To fix this, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).[9]

  • If Rf is too low (< 0.1): The compound will be too strongly adsorbed to the stationary phase, leading to long elution times and broad peaks.[9] To fix this, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[9]

PART 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for the most common purification scenario: Normal-Phase flash chromatography on silica gel.

Protocol 1: Normal-Phase Flash Column Chromatography of a Moderately Polar Pyrimidine Derivative

This protocol assumes the purification of a crude reaction mixture containing a pyrimidine derivative of moderate polarity.

Step 1: Method Development via TLC

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualize the plate under UV light and/or with a chemical stain.

  • Calculate the Rf of the target compound.

  • Adjust the solvent system polarity until the target compound has an Rf value between 0.2 and 0.4. This will be your starting eluent .[10]

Step 2: Column Preparation (Slurry Packing Method)

  • Select a Column: Choose a column size appropriate for your sample amount. A common rule of thumb is a silica gel-to-crude sample weight ratio of 30:1 to 50:1 for moderately difficult separations.[3][10]

  • Plugging the Column: Securely plug the bottom of the column with a small piece of cotton or glass wool, ensuring it's tight enough to hold the stationary phase but loose enough not to impede flow.[1][2]

  • Add Sand Base: Add a small layer (approx. 1 cm) of sand to create a flat base for the silica.[1][10]

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (e.g., 30 g for 1 g of crude product). Add the starting eluent determined from TLC until you form a pourable, consistent slurry. Swirl vigorously to remove air bubbles.[2][10]

  • Pack the Column: Clamp the column vertically in a fume hood. Pour the silica slurry into the column in one continuous motion if possible.[10] Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Settle the Bed: Gently tap the side of the column to encourage even settling of the silica and dislodge any trapped air bubbles.[1][11] A uniform packing is critical for good separation.[11]

  • Protect the Top: Once the silica has settled and the solvent level is just above the silica bed, add a protective layer of sand (approx. 1-2 cm) to the top. This prevents the silica bed from being disturbed during sample and eluent addition.[10][12] Crucially, never let the solvent level drop below the top of the silica bed. [2]

Step 3: Sample Loading Choose one of the following methods:

  • Wet Loading (for samples soluble in the starting eluent):

    • Dissolve the crude sample in the minimum amount of the starting eluent or a less polar solvent like dichloromethane.[10]

    • Carefully pipette the solution onto the top layer of sand, allowing it to adsorb evenly onto the column head.[10]

    • Open the stopcock and allow the sample to drain until it is fully adsorbed onto the sand.

    • Carefully add fresh eluent to the top of the column.

  • Dry Loading (for samples poorly soluble in the starting eluent):

    • Dissolve the crude sample in any suitable volatile solvent (e.g., methanol, acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.[10]

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully transfer this powder to the top of the packed column.[10][13]

Step 4: Elution & Fraction Collection

  • Carefully fill the column with the starting eluent.

  • Open the stopcock and begin collecting the eluting solvent (fractions) in test tubes or vials.[11] For flash chromatography, apply gentle positive pressure using a bellow or compressed air system to achieve a steady flow rate.[12]

  • Isocratic vs. Gradient Elution:

    • Isocratic: If the impurities are well-separated from your product on TLC, you may run the entire column with the starting eluent.

    • Gradient: More commonly, you will need to gradually increase the polarity of the mobile phase to elute compounds with stronger interactions with the silica.[9] For a Hexane:EtOAc system, this is done by slowly increasing the percentage of EtOAc (e.g., from 10% to 20% to 30% and so on).

Step 5: Analysis and Work-up

  • Monitor the collected fractions using TLC to determine which ones contain your pure compound.

  • Combine the fractions that contain only the pure product.[11][13]

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrimidine derivative.[11]

PART 3: Visualization & Data Summary

Chromatography Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_run Purification cluster_analysis Analysis & Isolation Crude Crude Pyrimidine Derivative TLC TLC Analysis for Solvent System Optimization Crude->TLC Test Separation Slurry Prepare Silica Slurry & Pack Column TLC->Slurry Select Starting Eluent Load Sample Loading (Wet or Dry) Slurry->Load Prepare Column Elute Elution (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Evap Solvent Evaporation Combine->Evap Pure Pure Pyrimidine Derivative Evap->Pure

Caption: A logical workflow for the purification of pyrimidine derivatives using column chromatography.

Quick Reference Guide for Chromatography Mode Selection
Chromatography ModeStationary PhaseMobile Phase SystemBest For Pyrimidine Derivatives That Are...
Normal-Phase (NPC) Polar (e.g., Silica Gel, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)Non-polar to moderately polar; good for isomer separation.[3][4][5]
Reversed-Phase (RPC) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile + 0.1% Formic Acid, Water/Methanol)Polar or have some non-polar character; useful for compounds from polar reaction solvents.[3][8][14]
HILIC Polar (e.g., Bare Silica, Amide)High Organic + Low Aqueous (e.g., 95:5 Acetonitrile:Water + Buffer)Very polar and hydrophilic; poorly retained by RPC.[3]

PART 4: Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: The polarity difference between eluents is not sufficient to resolve the compounds.[9] 2. Column Overloading: Too much sample was loaded for the amount of silica.[9][11] 3. Poor Column Packing: The silica bed is not uniform, containing channels or air bubbles.[11]1. Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., Dichloromethane/Methanol).[9] 2. Reduce the sample load. The crude material should be 1-2% of the silica mass for difficult separations.[9] 3. Repack the column carefully, ensuring a homogenous slurry and gentle, even settling.[11]
Peak Tailing / Streaking 1. Acid-Base Interactions: The pyrimidine nitrogen atoms (which are basic) are interacting too strongly with the acidic silanol groups on the silica surface.[9] 2. Sample too concentrated/insoluble: The sample is not moving as a tight band.1. Add a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonia, to neutralize the acidic sites on the silica.[3][9][11] 2. Ensure the sample is fully dissolved for wet loading or use the dry loading method.[3]
Compound Not Eluting from Column 1. Compound is too Polar: The mobile phase is not polar enough to displace the highly polar compound from the stationary phase.[9]1. Drastically increase the polarity of the mobile phase. A common "flush" solvent is 10-20% Methanol in Dichloromethane.[9] 2. If the compound is still retained, consider switching to reversed-phase chromatography.[8]
Compound Decomposing on Column 1. Sensitivity to Acidic Silica: Some pyrimidine derivatives may be unstable on the acidic surface of silica gel.[3]1. Deactivate the silica by adding a base (e.g., ~1% triethylamine) to the mobile phase.[11] 2. Use a less acidic stationary phase like neutral alumina.[9] 3. Minimize the time on the column by using flash chromatography and working efficiently.[11]

References

  • Benchchem. (n.d.). Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem Technical Support.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Benchchem Technical Support.
  • Hawach Scientific. (2026, January 27). Normal Phase vs Reverse Phase Chromatography for HPLC.
  • Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Benchchem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. Benchchem Technical Support.
  • University of Reading. (n.d.). Setting up and running a column.
  • University of Glasgow. (n.d.). How to run column chromatography.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • University of Victoria. (n.d.). Column chromatography.

Sources

Application Note: Comprehensive NMR-Based Structural Characterization of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the analytical characterization of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive methodology for acquiring and interpreting high-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, sample preparation, and spectral analysis to ensure structural integrity and purity assessment.

Introduction: The Rationale for Rigorous Characterization

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine is a heterocyclic compound whose structural backbone is prevalent in a variety of pharmacologically active molecules. The precise arrangement of its chloro- and dichlorobenzyl- moieties is critical to its reactivity and subsequent utility in multi-step organic syntheses. In the context of drug discovery and development, unambiguous structural confirmation is a foundational requirement for regulatory compliance and ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry makes it an indispensable tool for quality control in pharmaceutical analysis.[2] This document outlines a systematic approach to the NMR analysis of this specific pyrimidine derivative, establishing a validated protocol for its unequivocal identification.

Foundational Principles: Decoding the NMR Signature of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

The chemical structure of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine dictates a unique NMR fingerprint. The predicted ¹H and ¹³C NMR spectra are influenced by the electronic effects of the pyrimidine ring's nitrogen atoms and the chlorine substituents on both the pyrimidine and benzyl rings.

  • ¹H NMR Spectroscopy: The proton spectrum is anticipated to exhibit distinct signals for the pyrimidine ring protons, the methylene bridge protons, and the protons of the dichlorobenzyl group. The electronegativity of the nitrogen atoms in the pyrimidine ring will deshield the adjacent protons, shifting their resonance to a lower field. The protons on the dichlorophenyl ring will display a characteristic splitting pattern based on their coupling interactions.

  • ¹³C NMR Spectroscopy: The carbon spectrum will reveal signals for each unique carbon atom in the molecule. The carbons bonded to electronegative atoms (nitrogen and chlorine) will be significantly deshielded, appearing at higher chemical shift values (downfield). The symmetry of the 3,5-dichlorobenzyl group will result in fewer signals for the aromatic carbons than the total number of carbons present.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

This section details the protocol for preparing the sample and acquiring high-quality NMR spectra.

Materials and Instrumentation
  • Sample: 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Apparatus: 5 mm NMR tubes, Pasteur pipettes, cotton wool, sample vials

  • Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation: Ensuring High-Resolution Spectra

The quality of the NMR spectrum is highly dependent on the sample preparation.[3][4]

  • Weighing: Accurately weigh the required amount of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Vortex the mixture until the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Analysis and Interpretation: From Spectrum to Structure

The acquired spectra should be processed with appropriate Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR data for 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-6~8.70Doublet1HPyrimidine ring proton
H-5~7.30Doublet1HPyrimidine ring proton
H-2', H-6'~7.25Doublet2HDichlorobenzyl ring protons
H-4'~7.15Triplet1HDichlorobenzyl ring proton
CH₂~4.10Singlet2HMethylene bridge protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-2~162Pyrimidine ring carbon
C-4~168Pyrimidine ring carbon
C-6~158Pyrimidine ring carbon
C-5~120Pyrimidine ring carbon
C-1'~138Dichlorobenzyl ring carbon
C-3', C-5'~135Dichlorobenzyl ring carbons
C-2', C-6'~129Dichlorobenzyl ring carbons
C-4'~127Dichlorobenzyl ring carbon
CH₂~40Methylene bridge carbon
Detailed Spectral Interpretation
  • ¹H NMR Spectrum: The downfield region is expected to show a doublet around 8.70 ppm corresponding to the H-6 proton of the pyrimidine ring, deshielded by the adjacent nitrogen atoms. Another doublet at approximately 7.30 ppm is assigned to the H-5 proton. The protons of the 3,5-dichlorobenzyl ring are predicted to appear as a doublet for H-2' and H-6' at ~7.25 ppm and a triplet for H-4' at ~7.15 ppm. The methylene bridge protons (CH₂) should appear as a sharp singlet around 4.10 ppm.

  • ¹³C NMR Spectrum: The quaternary carbons of the pyrimidine ring (C-2 and C-4) are expected at the lowest field, around 162 ppm and 168 ppm, respectively, due to the strong deshielding effect of the adjacent nitrogen and chlorine atoms. The C-6 and C-5 carbons of the pyrimidine ring are predicted around 158 ppm and 120 ppm. For the dichlorobenzyl moiety, the carbon attached to the pyrimidine ring (C-1') and the carbons bearing the chlorine atoms (C-3' and C-5') will be downfield (~138 ppm and ~135 ppm). The remaining aromatic carbons (C-2', C-6', and C-4') are expected in the 127-129 ppm range. The methylene bridge carbon (CH₂) should be observed at approximately 40 ppm.

Advanced Structural Confirmation: 2D NMR Techniques

For unequivocal assignment and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[5][6]

  • COSY: A ¹H-¹H COSY experiment would show correlations between the coupled protons H-5 and H-6 on the pyrimidine ring.

  • HSQC: An HSQC spectrum would reveal one-bond correlations between each proton and its directly attached carbon, confirming the assignments made from the 1D spectra.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the analytical characterization process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_acq Acquire 1H & 13C NMR Spectra filter->nmr_acq process Process Spectra nmr_acq->process interpret Interpret Data process->interpret structure Confirm Structure interpret->structure

Caption: Experimental workflow from sample preparation to structural confirmation.

Conclusion: Ensuring Confidence in Molecular Identity

This application note provides a robust and reproducible protocol for the analytical characterization of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine using NMR spectroscopy. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic intermediate. The integration of 1D and 2D NMR techniques provides a self-validating system for ensuring the highest degree of scientific integrity in drug discovery and development pipelines.

References

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the 1 H-NMR Chemical Shift (δ, ppm) of. Available at: [Link]

  • ResearchGate. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • University of Durham. (n.d.). NMR Sample Preparation. Available at: [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. Available at: [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Available at: [Link]

  • ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available at: [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Available at: [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

  • PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Available at: [Link]

Sources

HPLC-MS method for purity analysis of chlorinated pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC-MS Methodology for the Purity Analysis and Impurity Profiling of Chlorinated Pyrimidines

Introduction and Analytical Scope

Chlorinated pyrimidines are indispensable electrophilic scaffolds in modern medicinal chemistry, serving as critical building blocks for active pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents[1]. The synthesis of these intermediates frequently relies on the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃)[2].

However, the highly electron-deficient nature of the pyrimidine ring renders the carbon-chlorine (C-Cl) bond exceptionally labile. This reactivity poses a significant analytical challenge: differentiating genuine synthetic impurities (e.g., incomplete chlorination, over-chlorination, or positional isomers) from analytical artifacts generated during sample handling or chromatography. This application note details a robust, self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodology specifically engineered to overcome these challenges.

Mechanistic Insights: The "Why" Behind the Method

To achieve a trustworthy purity profile, the analytical method must be designed around the specific chemical vulnerabilities of the analyte.

  • Chromatographic Causality: Chlorinated pyrimidines readily undergo nucleophilic aromatic substitution (SNAr). Exposure to protic solvents (like methanol or ethanol) during sample preparation or as mobile phases can induce rapid solvolysis, generating artificial alkoxypyrimidines. To prevent this, anhydrous aprotic solvents (e.g., acetonitrile) are mandatory for sample diluents. Furthermore, the mobile phase must be kept acidic (e.g., 0.1% Formic Acid). Acidification protonates the pyrimidine nitrogen, which stabilizes the molecule against basic hydrolysis during the chromatographic run while dramatically enhancing electrospray ionization (ESI+) efficiency.

  • Mass Spectrometric Causality: High-resolution mass spectrometry (HRMS), such as ESI-TOF, is ideal for this analysis[1]. Chlorine possesses a distinct natural isotopic distribution—approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This ~3:1 ratio acts as a built-in diagnostic barcode. A monochlorinated species will exhibit an M and M+2 peak in a 3:1 ratio, while a dichlorinated species will show an M, M+2, and M+4 pattern in a 9:6:1 ratio. This allows rapid differentiation between co-eluting isobaric impurities and genuine structural variants.

Analytical Workflow

G Start Chlorinated Pyrimidine Sample Prep Sample Prep in Aprotic Solvent (Anhydrous Acetonitrile) Start->Prep HPLC UHPLC Separation (C18, 0.1% FA in Water/MeCN) Prep->HPLC MS ESI-HRMS Detection (Positive Mode, Isotope Profiling) HPLC->MS Check Mass Shift Analysis (+18 Da or +32 Da?) MS->Check Degradation Artifact Detected (Hydrolysis/Methanolysis) Check->Degradation Yes Purity Calculate Relative Purity (Target API vs Impurities) Check->Purity No Degradation->Prep Revise Prep

Workflow for LC-MS purity analysis and artifact validation of chlorinated pyrimidines.

Experimental Protocol

4.1. Sample Preparation (Aprotic Protocol) Critical Step: Do not use methanol or water as the primary diluent to avoid SNAr degradation.

  • Stock Solution: Accurately weigh 10.0 mg of the chlorinated pyrimidine intermediate. Dissolve immediately in 10.0 mL of anhydrous LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock solution. Vortex for 30 seconds.

  • Working Solution: Dilute the stock solution 1:100 with Acetonitrile to achieve a final concentration of 10 µg/mL.

  • Storage: Transfer to a silanized amber autosampler vial. Keep the autosampler temperature strictly at 4 °C to minimize thermal degradation.

4.2. UHPLC-MS Conditions Separation is performed on a sub-2 µm C18 column to ensure sharp peak shapes and resolution of closely related positional isomers.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)
0.00.4955
1.00.4955
8.00.41090
10.00.41090
10.10.4955
12.00.4955

Table 2: MS Parameters (ESI-TOF)

ParameterValue
Ionization ModeESI Positive (+)
Capillary Voltage3500 V
Fragmentor Voltage120 V
Drying Gas Temperature350 °C
Drying Gas Flow10 L/min
Nebulizer Pressure40 psi
Mass Rangem/z 100 - 1000

Data Interpretation & Self-Validating Systems

5.1. Impurity Profiling via Mass Shifts When analyzing the Total Ion Chromatogram (TIC), impurities can be rapidly identified by their exact mass shifts relative to the target intermediate.

Table 3: Diagnostic Mass Shifts for Impurity Profiling

Impurity TypeStructural ChangeExact Mass Shift (Δ Da)Origin / Causality
Hydrolysis-Cl → -OH-17.966Incomplete chlorination or aqueous degradation
Methanolysis-Cl → -OCH₃-3.950Analytical artifact (protic solvent exposure)
Amination-Cl → -NH₂-18.950Synthetic byproduct (if ammonia/amines used)
Over-chlorination-H → -Cl+33.961Synthetic byproduct (excess POCl₃)

5.2. Trustworthiness: The Self-Validating Artifact Check A common pitfall in pyrimidine analysis is misreporting a hydrolysis product (-17.966 Da) as a synthetic impurity when it is actually an analytical artifact generated inside the HPLC vial. To ensure the trustworthiness of the protocol, implement the following self-validating time-course check:

  • Inject the prepared sample at

    
     hours.
    
  • Leave the vial in the autosampler (at 4 °C) and perform subsequent injections at

    
     hours and 
    
    
    
    hours.
  • Data Evaluation: If the relative peak area of the hydroxypyrimidine impurity increases linearly over time, the degradation is occurring in the vial (analytical artifact). If the peak area remains strictly constant across all injections, the hydroxypyrimidine is a genuine synthetic impurity carried over from the POCl₃ chlorination step[2].

References[1] Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors

Source: nih.gov URL:[Link][2] Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: mdpi.com URL:[Link]

Sources

in vitro kinase assay protocol for pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standardized Protocol

Executive Summary & Scientific Rationale

Pyrimidine-based small molecules represent a "privileged scaffold" in kinase drug discovery due to their structural homology to the adenine ring of ATP.[1] This allows them to form critical hydrogen bonds with the hinge region of the kinase catalytic domain (Glu/Leu/Met residues), typically functioning as Type I (ATP-competitive) inhibitors .

While effective, this mechanism presents specific assay challenges.[2][3] Because these inhibitors compete directly with ATP, the apparent potency (


) is intrinsically linked to the ATP concentration used in the assay.[4] Furthermore, extended pyrimidine structures can exhibit intrinsic fluorescence or aggregation-dependent quenching, potentially interfering with fluorescence-based readouts (e.g., TR-FRET or FP).

Protocol Selection: To mitigate compound autofluorescence and ensure high sensitivity, this guide utilizes a Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™) . This format measures the generation of ADP (kinase activity) rather than ATP depletion, providing a positive signal-to-noise ratio and high robustness (Z' > 0.7) for hydrophobic pyrimidine libraries.

Pre-Assay Critical Parameters

Before initiating the screen, three parameters must be defined to ensure data validity.[5][6]

A. The ATP

Determination

Since pyrimidines are ATP-competitive, running the assay at saturating ATP concentrations (e.g., 1 mM) will artificially inflate the


, making potent inhibitors appear weak.
  • Requirement: Determine the apparent Michaelis constant (

    
    ) for ATP with your specific kinase/substrate pair.
    
  • Standard: Run the assay at

    
    . This balances signal magnitude with inhibitor sensitivity.
    
B. DMSO Tolerance & Solubility

Pyrimidine derivatives are often lipophilic.

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mM.

  • Assay Tolerance: Most kinases tolerate 1-5% DMSO, but solubility often crashes below 1% in aqueous buffer.

  • Strategy: Maintain a constant DMSO concentration (e.g., 1%) across all data points, including the "No Inhibitor" control, to normalize solvent effects.

C. Linearity of Velocity

The reaction must proceed within the initial linear velocity phase (


). If the enzyme consumes >20-30% of the substrate, the rate slows, and inhibition data becomes non-linear.
  • Target: Aim for <10-20% substrate conversion over the incubation period.

Detailed Experimental Protocol
Phase I: Reagent Preparation
ReagentSpecificationStorageNotes
Kinase Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT4°CFresh DTT is critical for kinase stability.
Substrate Peptide/Protein specific to target (e.g., Poly(Glu,Tyr) for Tyrosine kinases)-20°CAliquot to avoid freeze-thaw cycles.
ATP (Ultra-Pure) 10 mM Stock (pH 7.0)-20°CUse ultra-pure grade to minimize ADP background.
Inhibitor Pyrimidine analog in 100% DMSO-20°CCheck for precipitation before use.
ADP-Glo Reagent MgCl₂ + Luciferin/Luciferase mix-20°CEquilibrate to Room Temp (RT) before use.
Phase II: Compound Dilution (Serial)

Objective: Create a 10-point dose-response curve.

  • Source Plate: Add 20 µL of 10 mM pyrimidine inhibitor to well A1.

  • Dilution: Perform 3-fold serial dilutions in 100% DMSO (e.g., 10 µL compound + 20 µL DMSO).

    • Why DMSO? Diluting hydrophobic pyrimidines directly in buffer often causes precipitation at high concentrations, leading to false negatives.

  • Intermediate Plate: Transfer 1 µL of the DMSO series into 24 µL of Kinase Buffer . Mix well.

    • Result: This creates a 4X working stock with 4% DMSO. When added to the assay (1:4 ratio), final DMSO will be 1%.

Phase III: Kinase Reaction (384-well Low Volume Plate)
  • Inhibitor Addition: Dispense 2.5 µL of the Intermediate Compound (4X) into assay wells.

    • Controls: Add 2.5 µL of 4% DMSO in buffer to "Positive Control" (Max Activity) and "No Enzyme" (Background) wells.

  • Enzyme Addition: Dilute Kinase to 2X optimal concentration (determined by titration). Dispense 2.5 µL into all wells except "No Enzyme" controls.

    • Pre-Incubation:Critical Step. Centrifuge plate (1000 rpm, 1 min) and incubate at RT for 15 minutes .

    • Reasoning: Allows the pyrimidine inhibitor to access the ATP-binding pocket and establish equilibrium before competition with ATP begins.

  • Substrate/ATP Mix: Prepare a mixture of Substrate and ATP (at

    
    ) in buffer.
    
  • Initiation: Dispense 5 µL of Substrate/ATP mix to all wells.

    • Final Volume: 10 µL.

    • Final Concentrations: 1X Kinase, 1X Inhibitor, 1X ATP, 1% DMSO.

  • Incubation: Cover plate and incubate at RT for 60 minutes (or time determined by linearity study).

Phase IV: Detection (ADP-Glo Workflow)
  • Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent .

    • Action: Stops the kinase reaction and depletes all remaining unreacted ATP.[7]

    • Incubation: 40 minutes at RT.[7][8]

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent .

    • Action: Converts the generated ADP back into ATP, which drives the Luciferase/Luciferin reaction.

    • Incubation: 30 minutes at RT.[7]

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Visualization of Workflow & Mechanism
Figure 1: Assay Workflow & Mechanism of Action

KinaseAssay cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction & Competition cluster_detect Phase 3: Detection (ADP-Glo) Comp Pyrimidine Inhibitor (100% DMSO) Dilution Serial Dilution (Intermediate Plate) Comp->Dilution PreInc Pre-Incubation (15 min) Inhibitor binds Hinge Dilution->PreInc Kinase Kinase Enzyme (Hinge Region Open) Kinase->PreInc Competition Competition Event: ATP vs. Pyrimidine PreInc->Competition ATP Add ATP (at Km) + Substrate ATP->Competition Stop Add ADP-Glo Reagent (Depletes Unused ATP) Competition->Stop Inhibited (Low ADP) or Active (High ADP) Convert Add Detection Reagent (ADP -> ATP -> Light) Stop->Convert Read Luminescence Readout (RLU) Convert->Read

Caption: Workflow for Pyrimidine-based Kinase Inhibition. The critical "Competition Event" highlights where the inhibitor must displace ATP to prevent ADP formation.

Data Analysis & Validation
A. Z'-Factor Calculation (Assay Robustness)

Before analyzing inhibitor data, validate the plate quality using the Z' factor.



  • 
    : Mean and SD of Positive Control (Enzyme + DMSO + Substrate).
    
  • 
    : Mean and SD of Negative Control (No Enzyme).
    
  • Acceptance Criteria:

    
     is mandatory; 
    
    
    
    is preferred for HTS.[3]
B. IC50 Determination

Plot Log[Inhibitor] (M) vs. % Inhibition .[7][9] Fit using a 4-parameter logistic (4PL) equation:



C. Cheng-Prusoff Correction

To determine the absolute inhibition constant (


) from the 

:

  • Note: If you ran the assay at

    
    , then 
    
    
    
    .
Troubleshooting Pyrimidine-Specific Issues
ObservationProbable CauseCorrective Action
Steep Hill Slope (> 2.0) Compound AggregationPyrimidines may form colloids. Add 0.01% Triton X-100 or Brij-35 to the buffer to disperse aggregates.
Inconsistent IC50s ATP MismatchEnsure ATP concentration is precise. Re-measure Km if using a new batch of Kinase.
High Background ATP ContaminationUse "Ultra-Pure" ATP. Standard ATP stocks often contain ~1% ADP, which creates high background in ADP-Glo.
Bell-Shaped Curve Fluorescence InterferenceIf using a fluorescent readout (not ADP-Glo), the pyrimidine might fluoresce. Switch to Luminescence (as per this protocol).
References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Validation. Thermo Fisher Application Notes. Link

  • Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. Link

Sources

Application Note: Development of Stability-Indicating HPLC Methods for Halogenated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, stability-indicating liquid chromatography (LC) method specifically designed for halogenated active pharmaceutical ingredients (APIs).

The Challenge: Halogenated compounds (containing F, Cl, Br, or I) present unique stability profiles. While the Carbon-Halogen (C-X) bond often enhances metabolic stability in vivo, it introduces specific vulnerabilities in vitro, particularly photolytic dehalogenation and nucleophilic aromatic substitution . Standard C18 alkyl phases often fail to resolve the resultant "des-halo" degradants due to their structural similarity to the parent molecule.

The Solution: This protocol leverages Fluorinated-Phenyl (PFP) and Phenyl-Hexyl stationary phases to exploit


 and halogen-specific selectivity mechanisms, ensuring baseline resolution of critical degradants that co-elute on traditional C18 columns.

Scientific Foundation: The Chemistry of Instability

To develop a method that detects degradation, one must first predict how the molecule degrades. Halogenated drugs are uniquely susceptible to specific pathways.

Photolytic Dehalogenation

The most critical degradation pathway for chlorinated and brominated drugs is photolysis. UV energy can cleave the C-X bond homolytically, generating a highly reactive radical species. This radical typically abstracts a hydrogen atom from the solvent, leading to the des-halo impurity (e.g., Chlorpromazine


 Promazine).
Hydrolysis (Nucleophilic Attack)

While aryl halides are generally stable to hydrolysis, those with electron-withdrawing groups (e.g., nitro, carbonyl) ortho/para to the halogen are susceptible to Nucleophilic Aromatic Substitution (


), where water or hydroxide replaces the halogen, forming a phenolic degradation product.
Visualization of Degradation Pathways

The following diagram illustrates the primary degradation cascade for a hypothetical chloro-aryl drug.

DegradationPathways cluster_photo Photolytic Pathway (Primary Risk) Parent Halogenated API (Ar-Cl) Excited Excited State (Ar-Cl)* Parent->Excited UV Light (hv) Hydroxyl Hydroxylated Impurity (Ar-OH) Parent->Hydroxyl Hydrolysis (SNAr) (High pH/Heat) Radical Aryl Radical (Ar• + Cl•) Excited->Radical Homolytic Cleavage Excited->Radical DesHalo Des-Halo Impurity (Ar-H) Radical->DesHalo H-Abstraction (from Solvent) Radical->DesHalo

Figure 1: Primary degradation mechanisms for halogenated aromatics. Photolysis (solid lines) leads to dehalogenation, while hydrolysis (dashed line) leads to hydroxylation.

Protocol Phase 1: Stationary Phase Selection Strategy

Expert Insight: Do not default to C18. The "Des-Halo" impurity differs from the parent API only by a single atom (H vs. Cl/Br). On a C18 column, which relies solely on hydrophobicity, these two often co-elute.

Recommended Strategy: Screen phases that offer orthogonal selectivity .

  • Pentafluorophenyl (PFP): Offers strong dipole-dipole interactions and

    
     stacking. The electron-deficient ring of the PFP phase interacts strongly with the electron-rich halogenated API.
    
  • Phenyl-Hexyl: Provides

    
     selectivity.[1] The elution order often reverses compared to C18, shifting the halogenated parent away from the des-halo impurity.
    
Comparative Selectivity Data (Representative)

Conditions: 60:40 MeOH:Water, 1.0 mL/min, Isocratic.

AnalyteRetention (C18)Retention (PFP)Mechanism on PFP
Parent (Ar-Cl) 4.5 min6.2 minStrong

+ Dipole interaction
Des-Halo (Ar-H) 4.4 min3.8 minWeaker interaction (loss of halogen dipole)
Resolution (

)
0.8 (Fail) 4.5 (Pass) Selectivity Driven

Protocol Phase 2: Forced Degradation (Stress Testing)

Design stress conditions to specifically target the C-X bond. Follow ICH Q1A (R2) and ICH Q1B guidelines but tailor them as follows.

Photostability (Crucial for Halogens)
  • Source: Xenon arc lamp or Cool White Fluorescent + Near UV (per ICH Q1B).

  • Exposure: Minimum 1.2 million lux hours.

  • Sample Prep: Prepare two samples:

    • Solid State: Thin layer (<3mm) in a quartz dish.

    • Solution State: Dissolved in inert solvent (Acetonitrile/Water) in clear quartz vials.

    • Note: Solution photolysis is significantly faster. Monitor closely to avoid "over-cooking" (aim for 10-20% degradation).

Hydrolysis (pH Stress)
  • Acid: 0.1 N HCl, 60°C, 2-24 hours.

  • Base: 0.1 N NaOH, 60°C, 2-24 hours.

    • Caution: Halogenated compounds are often lipophilic. Ensure the drug is actually dissolved; add 10-20% Methanol or Acetonitrile as a co-solvent if precipitation occurs.

Oxidative Stress
  • Reagent: 3%

    
    , Room Temp, 2-24 hours.
    
  • Target: Oxidation of S or N atoms; halogens are generally resistant to further oxidation but may influence the oxidation rate of the ring.

Protocol Phase 3: Method Optimization Workflow

Once the column is selected and degradants are generated, optimize the separation.

Mobile Phase Considerations[3][4][5]
  • Buffer pH: Halogenated compounds often have shifted pKa values due to the inductive effect of the halogen.

    • Acidic Drugs: Use Formic Acid (0.1%) or Phosphate (pH 2.5) to keep the acid protonated (neutral) for better retention on PFP phases.

    • Basic Drugs: Use Ammonium Acetate (pH 4.5 - 6.0) or high pH (if using hybrid columns) to suppress ionization.

  • Organic Modifier: Methanol is preferred over Acetonitrile for Phenyl/PFP columns as it promotes

    
     interactions. Acetonitrile can suppress these interactions.
    
Method Development Flowchart[6][7]

MethodDev Start Start: Define API Structure (Identify Halogens) Screen Column Screening (Compare C18 vs. PFP vs. Phenyl) Start->Screen Stress Forced Degradation (Photo, Acid, Base, Ox) Screen->Stress Eval Evaluate Separation (Resolution of Des-Halo Peak) Stress->Eval Decision Rs > 2.0? Eval->Decision Optimize Optimize Mobile Phase (Switch MeOH/ACN, Adjust pH) Decision->Optimize No Final Final Method Validation (ICH Q2) Decision->Final Yes Optimize->Eval

Figure 2: Step-by-step workflow for developing stability-indicating methods for halogenated compounds.

Validation Parameters (ICH Q2)

For a Stability-Indicating Method (SIM), two parameters are paramount:

Specificity (Peak Purity)
  • Requirement: Demonstrate that the API peak is spectrally pure (no co-eluting degradants).

  • Tool: Diode Array Detector (DAD).

  • Halogen Specifics: Dehalogenated impurities often have a blue-shift (hypsochromic) in their UV spectrum compared to the parent. Use 3D-plot analysis to detect spectral non-homogeneity across the peak width.

Mass Balance
  • Calculation:

    
    .
    
  • Challenge: Halogenated volatiles (like small alkyl halides) might be lost if the degradation is severe. Ensure the "Des-Halo" analog is quantified using a Relative Response Factor (RRF). The loss of a heavy halogen (Cl = 35.5 amu, Br = 79.9 amu) significantly changes the molecular weight but may not drastically change the molar absorptivity (UV response).

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Link

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Link

  • ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2][3] Link

  • Eyman, D. et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • Waters Corporation . Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

Sources

Precision Functionalization: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Boronic Acids

[1][2][3]

Executive Summary

The 2,4-dichloropyrimidine scaffold is a cornerstone in the synthesis of kinase inhibitors and other bioactive heterocycles. Its dual electrophilic sites offer a gateway to structural diversity, yet they present a critical challenge: regioselectivity .

This Application Note provides a definitive guide to controlling the Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidines. Unlike symmetrical dihalides, the electronic disparity between the C2 and C4 positions dictates a specific reaction hierarchy. This guide details the mechanistic underpinnings of this selectivity, provides optimized protocols for sequential functionalization, and offers troubleshooting strategies for scale-up in drug discovery environments.

Part 1: Mechanistic Grounding & Regiocontrol

The Electronic Hierarchy (C4 vs. C2)

The regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidines is governed primarily by the rate of oxidative addition , which is the turnover-limiting step in this context.

  • C4 Reactivity (Dominant): The Carbon-4 position is significantly more electron-deficient than C2. This is analogous to SNAr reactivity, where nucleophilic attack occurs preferentially at the position most activated by the ring nitrogens. In Pd-catalyzed coupling, the Pd(0) species inserts faster into the C4-Cl bond.[1]

  • C2 Reactivity (Secondary): The C2 position, flanked by two nitrogens, is sterically more hindered and electronically less susceptible to oxidative addition compared to C4. Consequently, C2 functionalization typically requires higher temperatures or more active catalytic systems after the C4 position has been substituted.

Critical Insight: To achieve high yields of the mono-coupled product, strict stoichiometry (1.0 - 1.1 equiv of boronic acid) is essential. Excess boronic acid leads to "over-coupling" (2,4-diaryl product), while insufficient mixing leads to unreacted starting material.

Diagram 1: Regioselectivity & Reaction Pathway

The following diagram illustrates the kinetic decision tree for the coupling process.

Suzuki_RegioselectivityStart2,4-DichloropyrimidineOA_C4Oxidative Addition (C4)(Kinetically Favored)Start->OA_C4 Fast (< 80°C)OA_C2Oxidative Addition (C2)(Kinetically Disfavored)Start->OA_C2 Slow / RarePd0Pd(0) CatalystPd0->StartCoordinationMono4-Aryl-2-chloropyrimidine(Major Product)OA_C4->Mono Transmetallation &Red. EliminationDi2,4-Diarylpyrimidine(Over-coupled impurity)Mono->Di Excess Boronic AcidHigh Temp (>100°C)

Caption: Kinetic pathway showing the preferential oxidative addition at C4. C2 coupling typically occurs only after C4 is substituted or under forcing conditions.

Part 2: Experimental Protocols

Protocol A: C4-Selective Mono-Coupling

This protocol is optimized to maximize the yield of 4-aryl-2-chloropyrimidine while suppressing the formation of the 2,4-diaryl byproduct.

Target: Synthesis of 4-phenyl-2-chloropyrimidine.

Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

    • Note: DME often provides better solubility for polar intermediates.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 equiv) in DME (0.2 M concentration).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Addition: Add Pd(PPh3)4 (0.03 equiv). Stir for 5 minutes until the catalyst is fully dispersed (solution often turns yellow/orange).

  • Reagent Addition: Add the Aryl Boronic Acid (1.05 equiv) followed immediately by the Na2CO3 solution.

  • Reaction: Heat the mixture to 80°C (oil bath temperature).

    • Monitor: Check by TLC or LC-MS every 2 hours. The reaction is typically complete within 4-6 hours.

    • Endpoint: Look for the disappearance of the dichloride. If >5% di-coupled product appears, lower temperature to 60°C for subsequent runs.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[2] Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product usually elutes significantly earlier than the di-coupled impurity.

Protocol B: Sequential C2-Coupling (Synthesis of 2,4-Diarylpyrimidines)

Once the C4 position is functionalized, the remaining C2-chloro group is less reactive. This step often requires a more active catalyst system or higher temperatures.

Materials
  • Substrate: 4-Aryl-2-chloropyrimidine (from Protocol A)

  • Reagent: 2nd Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd(OAc)2/XPhos

  • Base: K3PO4 (3.0 equiv) or Cs2CO3

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Setup: Combine the C4-substituted substrate, the second boronic acid, and base in a reaction vial.

  • Solvent: Add Dioxane/Water mixture and degas thoroughly.

  • Catalyst: Add Pd(dppf)Cl2.

  • Reaction: Heat to 100°C - 110°C (reflux) or use Microwave irradiation at 120°C for 20-30 minutes.

    • Note: The higher temperature is necessary to overcome the higher activation energy of the C2-Cl bond.

  • Workup & Purification: Similar to Protocol A.

Part 3: Data Analysis & Troubleshooting

Solvent & Base Effects on Regioselectivity

The choice of solvent system significantly impacts the ratio of Mono (C4) vs Di-coupled products.

Solvent SystemBaseTemp (°C)C4:C2 SelectivityYield (Mono)Notes
DME / H2O Na2CO380> 20:1 85-92%Recommended for Protocol A. Excellent balance of solubility and selectivity.
Dioxane / H2O K2CO310010:175%Higher temp increases risk of double coupling. Good for Protocol B.
Toluene / EtOH / H2O Na2CO38015:180%"Standard" biphasic conditions; good for scale-up but slower rates.
DMF Cs2CO3100< 5:150%Promotes rapid reaction but erodes selectivity; avoid for mono-coupling.
Diagram 2: Sequential Workflow Logic

This workflow ensures process integrity when synthesizing asymmetric pyrimidines.

WorkflowStep1Step 1: C4-Coupling(Stoichiometry Control)CheckQC Check: LC-MS(>95% Mono-Cl?)Step1->CheckCheck->Step1No (Add Catalyst/Time)PurifyPurification(Remove Homocoupling)Check->PurifyYesStep2Step 2: C2-Coupling(Forcing Conditions)Purify->Step2FinalFinal Scaffold(2,4-Diarylpyrimidine)Step2->Final

Caption: Operational workflow for sequential coupling. Purification after Step 1 is highly recommended to prevent mixed bi-aryl impurities.

Troubleshooting Guide

Problem 1: Significant formation of 2,4-diaryl product during Step 1.

  • Cause: Excess boronic acid or temperature too high.

  • Solution: Reduce boronic acid to 0.95 equiv. Lower temperature to 60°C. Ensure dropwise addition of the boronic acid.

Problem 2: Low conversion of C2-Cl in Step 2.

  • Cause: Deactivation of the pyrimidine ring by the electron-rich C4-substituent.

  • Solution: Switch to a more electron-rich ligand system (e.g., XPhos or SPhos with Pd(OAc)2) to facilitate oxidative addition at the deactivated C2 position. Microwave irradiation is highly effective here.[2]

Problem 3: Hydrolysis of the C2-Cl (formation of pyrimidinone).

  • Cause: Hydroxide competition at high temperatures.

  • Solution: Use anhydrous conditions with CsF or K3PO4 in Dioxane (dry), or reduce water content in the solvent mixture.

References

  • Microwave-Assisted Protocols: Kovalenko, S. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts2021 , 11(4), 439.[1][3] [Link][4][5]

  • Sequential Coupling Strategies: Luo, Z. et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters2002 , 43(33), 5739-5742. [Link]

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling: Neufeldt, S. R. et al. Controlling Site Selectivity in Pd-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research2021 , 54(24), 4436–4448. [Link]

nucleophilic aromatic substitution reactions on 2-chloropyrimidines

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Chloropyrimidines

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery and materials science. While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) are frequently employed for heteroaryl functionalization, the intrinsic electronic properties of 2-chloropyrimidines often render these expensive and sensitive catalytic systems unnecessary. This application note provides a comprehensive, causality-driven guide to executing transition-metal-free Nucleophilic Aromatic Substitution (

Mechanistic Causality & Reactivity Profiling

The success of an

  • Extreme Electrophilicity: Kinetic studies reveal that 2-chloropyrimidine is exceptionally reactive—estimated to be

    
     to 
    
    
    times more reactive toward nucleophilic attack than unactivated chlorobenzene[1]. Furthermore, it is approximately 100 times more reactive than its analog, chloropyrazine[1].
  • The Meisenheimer Complex: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C2 position, breaking the aromaticity to form a stabilized anionic intermediate (the Meisenheimer complex). The two adjacent nitrogen atoms effectively delocalize the negative charge, drastically lowering the activation energy barrier for this intermediate's formation.

  • Chemoselectivity: In polyhalogenated or bifunctional systems, the 2-chloro position exhibits distinct reactivity. For instance, in 5-(bromomethyl)-2-chloropyrimidine, the aliphatic bromomethyl group undergoes rapid

    
     substitution under mild conditions, whereas the 2-chloro position requires slightly more forcing conditions (e.g., heating) to undergo 
    
    
    [2]. This differential reactivity enables highly predictable, sequential functionalization.

Strategic Workflow for Reaction Optimization

Selecting the correct solvent and base is dictated by the nature of the nucleophile. The logical decision tree below outlines the optimal pathways for

SNAr_WorkflowStart2-ChloropyrimidineFunctionalizationNucTypeIdentifyNucleophileStart->NucTypeAminePrimary/SecondaryAmineNucType->Amine N-NucleophileAlcoholAlcohol / PhenolNucType->Alcohol O-NucleophileCondAmineGreen Aqueous ProtocolSolvent: WaterBase: KFTemp: 100°CAmine->CondAmineCondAlcAprotic ProtocolSolvent: DMSOBase: K₂CO₃Temp: 80°CAlcohol->CondAlcIntermediateMeisenheimer Complex(Stabilized Anion)CondAmine->IntermediateCondAlc->IntermediateProduct2-SubstitutedPyrimidineIntermediate->Product Cl⁻ Elimination

Fig 1: Logical decision tree for optimizing SNAr conditions on 2-chloropyrimidines.

Quantitative Performance Data

The following table summarizes expected yields and conditions for the substitution of 2-chloropyrimidine with various nucleophiles, completely avoiding transition metal catalysts.

NucleophileReagent ClassSolventBaseTemp (°C)Time (h)Yield (%)Ref
MorpholineSecondary Amine

KF10017>90[1]
p-AnisidineAniline

KF1001786[1]
PhenolO-NucleophileDMSO

8012>80[3]

Self-Validating Experimental Protocols

Protocol A: Green Aqueous Amination (N-Arylation)

Objective: Synthesize 2-aminopyrimidines utilizing water as the primary solvent. Causality & Rationale: Traditional aminations use organic bases (e.g., DIPEA) in organic solvents, which can create problematic waste streams[1]. Water promotes the hydrophobic collapse of organic reactants, artificially increasing their effective concentration. Potassium Fluoride (KF) is selected as the base because it acts as a strong hydrogen-bond acceptor, facilitating the deprotonation of the amine nucleophile without raising the pH to a level that would cause competitive hydrolysis of the 2-chloropyrimidine[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloropyrimidine (1.0 equiv, 1.0 mmol) and the amine nucleophile (1.2 equiv, 1.2 mmol) in deionized water (2.0 mL, 0.5 M).

  • Base Addition: Add Potassium Fluoride (KF, 2.0 equiv, 2.0 mmol) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the vigorously stirring mixture to 100 °C for 17 hours.

  • Self-Validation Check (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting 2-chloropyrimidine (

    
    , UV-active) should completely disappear, replaced by a highly polar, lower 
    
    
    product spot. If the starting material persists, verify the reaction temperature, as the hydrophobic collapse requires sufficient thermal energy to overcome phase boundaries.
  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with isopropyl acetate (

    
     mL). Rationale: Isopropyl acetate is a greener, less toxic alternative to dichloromethane and efficiently partitions the product from the aqueous KF waste[1].
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude 2-aminopyrimidine.
    
Protocol B: Transition-Metal-Free Etherification (O-Arylation)

Objective: Synthesize 2-aryloxypyrimidines via

Causality & Rationale:3

Step-by-Step Methodology:

  • Deprotonation Phase: To a solution of the phenol/alcohol (1.1 equiv, 1.1 mmol) in anhydrous DMSO (3.0 mL), add finely powdered

    
     (2.0 equiv, 2.0 mmol). Stir at room temperature for 30 minutes. Rationale: Pre-forming the alkoxide/phenoxide ensures rapid attack upon the addition of the electrophile, minimizing the risk of side reactions.
    
  • Electrophile Addition: Add 2-chloropyrimidine (1.0 equiv, 1.0 mmol) to the stirring suspension in one portion.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation Check (In-Process): The reaction mixture will typically transition from a pale, cloudy suspension to a deeper-colored, more homogeneous solution as the phenoxide is consumed. LC-MS analysis of a 5

    
    L aliquot (diluted in MeCN) should confirm the presence of the product mass (
    
    
    ) and the absence of the 2-chloropyrimidine isotope pattern.
  • Quenching & Precipitation: Cool the reaction to room temperature and pour it slowly into vigorously stirred, ice-cold deionized water (15 mL). Rationale: DMSO is highly miscible with water. Pouring the mixture into an excess of water crashes out the highly lipophilic 2-aryloxypyrimidine product, bypassing the need for tedious aqueous extractions.

  • Isolation: Filter the resulting precipitate through a Büchner funnel, wash with cold water (

    
     mL) to remove residual DMSO and salts, and dry under high vacuum.
    

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: nih.gov URL:[Link]

  • An efficient method for the synthesis of heteroaryl C–O bonds in the absence of added transition metal catalysts Source: semanticscholar.org URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Chloro-4-Substituted Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low-yield issues during the functionalization of 2,4-dichloropyrimidine (2,4-DCP).

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, featured prominently in blockbuster therapeutics like Gleevec and Crestor[1]. The functionalization of 2,4-DCP via nucleophilic aromatic substitution (SNAr) or cross-coupling is a foundational synthetic strategy[2]. Generally, the C4 position is more reactive than the C2 position due to a lower Lowest Unoccupied Molecular Orbital (LUMO) energy and greater resonance stabilization of the resulting Meisenheimer intermediate[3][4]. However, researchers frequently encounter low yields of the desired 2-chloro-4-substituted product due to regioselectivity inversion, over-substitution, or poor nucleophilic reactivity.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield of 2-chloro- 4-substituted pyrimidine Analysis LC-MS / 1H NMR Crude Analysis Start->Analysis Regio High C2-isomer Formation Analysis->Regio DiSub 2,4-Disubstitution (Over-reaction) Analysis->DiSub NoRxn Unreacted Starting Material Analysis->NoRxn Sol1 Check C5/C6 electronics Avoid tertiary amines Use polar aprotic solvent Regio->Sol1 Sol2 Lower temperature (0 °C) Strict 1.0 eq nucleophile Use weaker base (DIPEA) DiSub->Sol2 Sol3 Increase temperature Use stronger base (NaH) Consider Pd-catalysis NoRxn->Sol3

Diagnostic workflow for troubleshooting low yield in 2,4-dichloropyrimidine substitutions.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My LC-MS shows a 1:1 mixture of isomers. Why am I losing C4 regioselectivity? A: While C4 substitution is the general rule, regioselectivity is highly sensitive to the electronic/steric environment of the pyrimidine ring and the nature of the nucleophile[5][6].

  • Electronic Effects: Electron-donating groups (e.g., -OMe, -NHMe) at the C6 position alter the LUMO distribution, making the C2 and C4 lobes similar in size. This fundamentally lowers the activation barrier at C2, reversing selectivity[3]. Conversely, electron-withdrawing groups at C5 enhance the inherent C4 preference[5].

  • Nucleophile Nature: Tertiary amines exhibit excellent selectivity for the C2 position. They undergo in situ N-dealkylation to form C2-secondary amine products[6][7]. If you are using a tertiary amine, switch to a primary or secondary amine to restore C4 selectivity.

Quantitative Data on Regioselectivity Factors

Reaction VariableCondition / SubstituentDominant RegioisomerTypical C4:C2 Ratio
Standard SNAr Unsubstituted 2,4-DCP + Sec-AmineC4> 10:1
C6 Substitution -OMe or -NHMe at C6C21:2 to 1:5
C5 Substitution -NO2 or -CF3 at C5C419:1
Nucleophile Type Tertiary Amines (e.g., TEA)C21:19
Solvent System nBuOH / DIPEAC4> 95:5

Q2: I am observing significant 2,4-disubstitution (over-reaction). How do I arrest the reaction at mono-substitution? A: The first substitution at C4 introduces an electron-donating group (e.g., an amino or alkoxy group), which inherently deactivates the pyrimidine ring toward a second SNAr at C2. However, if the reaction temperature is too high or the nucleophile is in excess, the thermodynamic driving force overcomes this kinetic deactivation.

  • Causality: High kinetic energy at elevated temperatures (> 60 °C) provides the activation energy needed for the deactivated C2 position to react[5].

  • Solution: Strictly control stoichiometry to 1.0 - 1.05 equivalents of the nucleophile. Conduct the reaction at 0 °C to room temperature. Use a mild, non-nucleophilic base like DIPEA instead of strong bases like NaH or alkoxides.

Q3: My nucleophile is unreactive at room temperature, but heating causes degradation. What are my options? A: Sterically hindered or weakly nucleophilic amines (e.g., anilines) struggle to attack the C4 position under standard SNAr conditions.

  • Causality: The activation barrier for the formation of the SNAr Meisenheimer complex is simply too high for weak nucleophiles.

  • Solution: Transition to a Palladium-catalyzed Buchwald-Hartwig or Suzuki cross-coupling. Pd-catalysis strongly favors the C4 position of 2,4-DCP due to the weaker C-Cl bond at C4[2]. For example, reacting 6-aryl-2,4-dichloropyrimidine with aliphatic amines using LiHMDS and a Pd catalyst yields exceptional C4 selectivity[8].

Part 2: Self-Validating Experimental Protocols
Protocol 1: Highly Regioselective C4-Amination of 2,4-Dichloropyrimidine

This protocol utilizes a controlled temperature gradient and a mild base to ensure mono-substitution at the C4 position while preventing C2 attack.

  • Self-Validation Check: The reaction mixture should remain a clear, pale yellow solution. Rapid darkening to brown/black indicates thermal degradation or disubstitution.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 mmol) in anhydrous 1,4-dioxane or nBuOH (5.0 mL)[5].

  • Temperature Control: Cool the solution strictly to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol) dropwise over 2 minutes.

  • Nucleophile Addition: Slowly add the primary or secondary amine (1.0 mmol) dissolved in 1.0 mL of the reaction solvent.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC (Hexanes:EtOAc 3:1). Validation: The C4-isomer typically runs slightly lower (more polar) than the starting material.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL) to neutralize the base and prevent further reaction. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the 2-chloro-4-aminopyrimidine.

Protocol 2: Pd-Catalyzed C4-Selective Suzuki Coupling

Use this protocol for introducing aryl groups at C4 when standard SNAr is not applicable due to weak nucleophilicity.

  • Self-Validation Check: The appearance of a black precipitate (Pd black) before the reaction is complete indicates premature catalyst deactivation (often due to oxygen ingress).

Step-by-Step Methodology:

  • Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), and K2CO3 (3.0 mmol)[5].

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane (3.5 mL) and water (0.5 mL)[5].

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol%)[5].

  • Reaction: Seal the vial, purge with argon, and heat conventionally at 80 °C or via microwave irradiation at 100 °C for 15-20 minutes[5].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and purify by chromatography[5].

References
  • [7] Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | ResearchGate | 7

  • [3] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines | WuXi AppTec | 3

  • [5] Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines | BenchChem | 5

  • [8] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters (ACS) | 8

  • [6] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | The Journal of Organic Chemistry (ACS) | 6

  • [2] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | NIH | 2

  • [1] One-pot Double Suzuki Couplings of Dichloropyrimidines | PMC - NIH | 1

  • [4] Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity | StackExchange | 4

Sources

optimizing reaction conditions for Suzuki coupling of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Suzuki Coupling of Dichloropyrimidines

Executive Summary

This guide addresses the technical challenges in the palladium-catalyzed Suzuki-Miyaura cross-coupling of dichloropyrimidines.[1] These substrates present a unique "trifecta" of difficulty: Regioselectivity (C4 vs. C2 vs. C6), Hydrolytic Instability (conversion to hydroxypyrimidines), and Catalyst Deactivation (coordination of pyrimidine nitrogens).

This resource is designed for medicinal chemists and process engineers requiring high-fidelity protocols for drug discovery and development.

Part 1: The Science of Selectivity & Stability

Regioselectivity: The "Site-Selectivity" Rules

The pyrimidine ring is electron-deficient, making it highly reactive toward oxidative addition. However, the two chloride positions in 2,4-dichloropyrimidine are not equal.

  • The C4 Preference: In >95% of standard Pd-catalyzed conditions, oxidative addition occurs at C4 first.

    • Mechanism:[2][3][4] The C4 position is more electron-deficient (para to one nitrogen, ortho to another) compared to C2 (between two nitrogens, but sterically flanked and electronically distinct). The mechanism often resembles a concerted nucleophilic aromatic substitution (

      
      )-like pathway during oxidative addition.
      
    • Enhancing C4 Selectivity: Use "Ligand-Free" Jeffery Conditions (Pd(OAc)₂, TBAB, Base). The absence of bulky phosphines reduces steric clashes, allowing the Pd to attack the most electronically activated C4 site with >99:1 selectivity [1].

    • Achieving C2 Selectivity:Direct C2-selective Suzuki coupling on 2,4-dichloropyrimidine is effectively impossible with standard methods. To functionalize C2, you must use a Sequential Strategy : Install a group at C4 first (or use a C4-blocked precursor), then couple at C2.

  • The 4,6-Dichloropyrimidine Challenge:

    • Since the molecule is symmetric, the challenge is Mono- vs. Bis-arylation .

    • Control: Strict stoichiometry (1.0 equiv boronic acid) and lower temperatures (RT to 60°C) are required to stop at the mono-product.

Hydrolysis: The Silent Yield Killer

Chloropyrimidines are prone to hydrolysis by hydroxide ions (generated from bases like


 + water), forming hydroxypyrimidines  (tautomers of pyrimidones).
  • Symptoms:[1][5][6][7][8][9] Starting material disappears, but product yield is low; LCMS shows a mass of [M-Cl+OH].

  • Solution: If your substrate is sensitive, you must switch to Anhydrous Conditions using Potassium Trimethylsilanolate (TMSOK) [2].

Part 2: Decision Frameworks (Visuals)

Diagram 1: Regioselectivity & Strategy Decision Tree

Caption: Strategic workflow for selecting reaction conditions based on the specific dichloropyrimidine isomer and desired substitution pattern.

RegioselectivityStrategy Start Start: Dichloropyrimidine Substrate Type24 2,4-Dichloropyrimidine Start->Type24 Type46 4,6-Dichloropyrimidine Start->Type46 TargetC4 Target: C4-Aryl Product Type24->TargetC4 Most Common TargetC2 Target: C2-Aryl Product Type24->TargetC2 Difficult Mono Target: Mono-Aryl Type46->Mono Bis Target: Bis-Aryl Type46->Bis ActionC4 PROTOCOL A: Standard C4 Selective (Pd(PPh3)4 or Jeffery Conditions) TargetC4->ActionC4 ActionC2 STRATEGY SHIFT: Cannot couple C2 first. 1. Couple C4 (Protocol A) 2. Couple C2 (Protocol B) TargetC2->ActionC2 ActionMono PROTOCOL C: Stoichiometry Control (1.0 eq Boronic Acid, 60°C) Mono->ActionMono ActionBis PROTOCOL D: Forcing Conditions (2.5 eq Boronic Acid, 100°C+) Bis->ActionBis

Part 3: Optimized Experimental Protocols

Protocol A: Standard Aqueous (Robust C4-Selective)

Best for: Stable substrates, initial screening, 2,4-dichloro C4-coupling.

ComponentRecommendationFunction
Catalyst

(5 mol%)
Robust, inexpensive standard.
Solvent 1,4-Dioxane / Water (4:[6]1)Solubilizes inorganic base.
Base

or

(2.0 equiv)
Mild enough to minimize hydrolysis.
Temp 80°C - 100°CRequired for activation.[1]

Step-by-Step:

  • Charge a reaction vial with 2,4-dichloropyrimidine (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (0.05 equiv).[6]
    
  • Purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Dioxane and aqueous

    
     (2.0 equiv).
    
  • Seal and heat to 90°C for 2-4 hours.

  • Stop Point: Monitor by LCMS. If [M-Cl+OH] appears, switch to Protocol B.

Protocol B: The "Anhydrous" Rescue (Hydrolysis Prevention)

Best for: Hydrolytically unstable chloropyrimidines or when Protocol A fails. Reference: Adapted from reducing protodeboronation and hydrolysis using TMSOK [2].

ComponentRecommendationFunction
Catalyst

or

/SPhos
Active in non-polar solvents.
Solvent Anhydrous THF or TolueneEliminates water source.
Base TMSOK (Potassium Trimethylsilanolate)Soluble, anhydrous base.
Boron Source Boronic Ester (Bpin)More stable than boronic acid.

Step-by-Step:

  • Dry everything. Use oven-dried glassware.

  • Charge substrate (1.0 equiv), Boronic Ester (1.2 equiv), and Catalyst (0.05 equiv).

  • Add solid TMSOK (1.5 - 2.0 equiv). Note: TMSOK is hygroscopic; handle under inert gas.

  • Add Anhydrous THF.

  • Stir at Room Temperature to 60°C. (TMSOK is a strong base; reaction is often faster).

Part 4: Troubleshooting Guide (Q&A)

Scenario 1: "I'm seeing the wrong regioisomer."

Q: I tried to couple at C2 of 2,4-dichloropyrimidine, but the aryl group ended up at C4. Why? A: This is thermodynamically and kinetically driven. The C4 position is significantly more electrophilic.

  • Fix: You cannot reverse this preference with standard Suzuki conditions. You must couple C4 first.[6] If you need a C4-Chloro-C2-Aryl product, you must start with a 4-protected pyrimidine (e.g., 4-methoxypyrimidine) or perform the C4 coupling with a "dummy" ligand that can be removed later, though this is synthetic overkill. The standard path is C4-Aryl

    
     C2-Aryl.
    
Scenario 2: "My starting material is gone, but product yield is <10%."

Q: LCMS shows a peak with mass [M-20]. What is happening? A: You are likely seeing hydrolysis. The mass [M-Cl+OH] (net change -19/20 depending on isotope) indicates the chloride has been replaced by a hydroxyl group (forming a pyrimidone).

  • Fix: Switch to Protocol B (Anhydrous) immediately. Water is the enemy here. Do not just "add less water" to Protocol A; remove it entirely by using TMSOK and Boronic Esters.

Scenario 3: "The reaction stalls at 50% conversion."

Q: I added more catalyst, but it won't restart. Is the catalyst dead? A: Pyrimidines are excellent ligands. The product (or starting material) nitrogens can coordinate to Pd, forming stable, inactive "Pd-black" or bis-pyridine complexes.

  • Fix:

    • Increase Ligand/Pd Ratio: Use bidentate ligands like dppf or Xantphos which bind Pd tighter than the pyrimidine nitrogen can.

    • Use Bulky Ligands: SPhos or XPhos create a steric shell that prevents the pyrimidine nitrogen from binding to the metal center [3].

Diagram 2: Troubleshooting Flowchart

Caption: Diagnostic logic for resolving low yield or selectivity issues.

Troubleshooting Issue Problem Encountered CheckLCMS Check LCMS/TLC Issue->CheckLCMS Hydrolysis Mass = [M-Cl+OH] (Hydrolysis) CheckLCMS->Hydrolysis WrongIso Wrong Regioisomer (C4 instead of C2) CheckLCMS->WrongIso Stall Stalled Reaction (SM remains) CheckLCMS->Stall SolHydro SOLUTION: Switch to Anhydrous (Protocol B: TMSOK/THF) Hydrolysis->SolHydro SolIso SOLUTION: Accept C4 Preference. Redesign Synthesis to couple C4 first. WrongIso->SolIso SolStall SOLUTION: Catalyst Poisoning. Switch to Bulky Ligands (SPhos, XPhos) Stall->SolStall

References

  • Ligand-Free C4 Selectivity:Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.

    • Source: PubMed Central / NIH
    • [Link]

  • Anhydrous TMSOK Method: Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.[10]

    • Source: PubMed Central / NIH
    • [Link]

  • Ligand Selection for Chloropyrimidines:Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines (Analogous).

Sources

side product formation in pyrimidine synthesis and mitigation strategies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Research Support Center for synthetic chemists. It prioritizes mechanistic causality, actionable mitigation strategies, and self-validating protocols.

Status: Online | Tier: Advanced Application Support Topic: Side Product Formation & Mitigation Strategies Audience: Medicinal Chemists, Process Chemists, R&D Scientists

📋 Incident Triage: Select Your Issue

Identify the specific failure mode to access the relevant troubleshooting module.

Symptom / ObservationProbable Root CauseSupport Module
Low Yield + Yellow Oil/Solid Knoevenagel Condensation (Biginelli)[Module 1]
Product is 1,4-Dihydropyridine Hantzsch Pathway Competition[Module 1]
Amidine Starting Material Vanished Hydrolysis/Pinner Salt Decomposition[Module 2]
Wrong Regioisomer (N- vs O-) Ambident Nucleophile Attack (Alkylation)[Module 3]
Incomplete Aromatization Oxidation Stalling (DHPM to Pyrimidine)[Module 4]

[Module 1] The Biginelli Reaction: Divergent Pathways

Context: The Biginelli reaction (Aldehyde +


-Ketoester + Urea) is the premier multicomponent route to dihydropyrimidines (DHPMs).
Critical Failure:  The reaction is a competition between the desired Biginelli  pathway, the Knoevenagel  condensation, and the Hantzsch  pyridine synthesis.
📉 Diagnostic 1: The Knoevenagel Shunt

Observation: Formation of a distinct olefinic side product (often yellow) lacking the urea fragment. Mechanism: The aldehyde reacts faster with the


-ketoester than with the urea/acyl-iminium intermediate.
Mitigation Strategy: 
  • Acyl-Iminium Stabilization: Pre-mix the Aldehyde and Urea with the acid catalyst for 20–30 minutes before adding the

    
    -ketoester. This forces the formation of the 
    
    
    
    -acyliminium ion intermediate first [1].
  • Catalyst Tuning: Switch from simple Brønsted acids (HCl) to Lewis Acids like

    
     or 
    
    
    
    , which coordinate the dicarbonyl oxygen, enhancing nucleophilic attack by urea rather than the Knoevenagel pathway [2].
📉 Diagnostic 2: The Hantzsch Diversion

Observation: Isolation of 1,4-dihydropyridine (DHP) instead of DHPM.[1] Mechanism: At high temperatures, urea decomposes to ammonia (


). The ammonia then reacts with two equivalents of 

-ketoester and the aldehyde, triggering the Hantzsch synthesis.[2] Mitigation Strategy:
  • Temperature Ceiling: Do not exceed 100°C unless using microwave irradiation.

  • Stoichiometry Check: Ensure Urea is in excess (1.5 eq) to compensate for thermal decomposition, but avoid large excesses of

    
    -ketoester.
    
🛠️ Visualization: Biginelli Divergence Pathways

Biginelli_Pathways Start Reactants: Aldehyde + Beta-Ketoester + Urea Inter_Acyl Intermediate: N-Acyliminium Ion Start->Inter_Acyl Acid Cat. (Favored Path) Inter_Knoeven Side Product: Knoevenagel Adduct Start->Inter_Knoeven No Urea Reaction (Kinetic Trap) Inter_Hantzsch Side Product: 1,4-Dihydropyridine (Hantzsch) Start->Inter_Hantzsch Urea Decomp to NH3 High Temp (>100°C) Product Target: 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Inter_Acyl->Product Cyclization

Caption: Divergence points in Biginelli synthesis. Red nodes indicate irreversible side-product traps.

[Module 2] Pinner Synthesis: Hydrolysis & Regioselectivity

Context: Condensation of amidines with 1,3-dicarbonyls. Critical Failure: Amidine instability leads to low conversion or regioisomeric mixtures.

📉 Diagnostic 1: The "Vanishing" Amidine

Observation: Low yield; recovery of 1,3-dicarbonyl; smell of ammonia. Root Cause: Amidines are hygroscopic and hydrolyze rapidly to amides/esters in the presence of water, destroying the nucleophile required for ring closure [3]. Protocol: The "Dry-Ice" Standard

  • Drying: Dry all glassware at 120°C overnight.

  • Solvent: Use anhydrous ethanol/methanol (stored over molecular sieves).

  • Base Generation: Generate the free amidine in situ. Add NaOEt to the amidine hydrochloride salt immediately before adding the dicarbonyl. Do not let the free base sit.

📉 Diagnostic 2: Regioisomer Contamination

Observation: Two pyrimidine spots on TLC when using unsymmetrical 1,3-dicarbonyls. Mechanism: The amidine nitrogen can attack either carbonyl carbon. Sterics and electronics dictate the major product. Mitigation:

  • Steric Steering: If one carbonyl has a bulky group (e.g., t-Butyl), the amidine will attack the less hindered carbonyl.

  • pH Modulation: Lowering the pH (using acetate buffer) can protonate the more basic nitrogen of the intermediate, slowing down the reversible attack and allowing thermodynamic control to favor the more stable isomer [4].

[Module 3] Alkylation Support: N- vs. O-Selectivity

Context: Functionalizing the pyrimidine ring (e.g., Uracil derivatives). The amide/imide motif is an ambident nucleophile.

❓ FAQ: Why is my alkylation occurring on Oxygen?

Answer: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is the "harder" nucleophile, and the nitrogen is "softer."

  • O-Alkylation (Kinetic/Hard): Favored by hard electrophiles (e.g., alkyl tosylates, sulfates) and polar aprotic solvents that strip cations (e.g., DMF, DMSO) [5].

  • N-Alkylation (Thermodynamic/Soft): Favored by soft electrophiles (alkyl iodides) and conditions that allow equilibration.

🛠️ Troubleshooting Workflow: Ensuring N-Alkylation

If you require N-Alkylation but are seeing O-alkylated byproducts, follow this logic gate:

Alkylation_Logic Start Target: N-Alkylation Check_LG Check Leaving Group Start->Check_LG Soft_LG Use Iodide/Bromide Check_LG->Soft_LG Hard_LG Avoid Tosylates/Sulfates Check_LG->Hard_LG Check_Solvent Check Solvent Soft_LG->Check_Solvent Protic Use iPrOH/EtOH (H-bonding shields O) Check_Solvent->Protic Aprotic Avoid DMF/DMSO (Exposes O- anion) Check_Solvent->Aprotic

Caption: Decision tree for maximizing N-alkylation selectivity in pyrimidine synthesis.

Protocol Adjustment:

  • Change Solvent: Switch from DMF to Acetonitrile or Isopropanol . Protic solvents hydrogen-bond to the carbonyl oxygen, shielding it and forcing reaction at the Nitrogen [6].

  • Base: Use a softer base like Cesium Carbonate (

    
    ) . The "Cease-fire" effect of the large Cesium cation can assist in directing N-alkylation.
    

[Module 4] Aromatization: From DHPM to Pyrimidine

Context: Converting Biginelli products (DHPMs) to fully aromatic pyrimidines. Issue: Over-oxidation or Ring Cleavage.

Standard Protocol (DDQ Oxidation):

  • Dissolve DHPM in 1,4-dioxane.

  • Add 1.1 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Stir at room temperature. Do not reflux initially.

  • Troubleshooting: If the ring opens (loss of urea fragment), the conditions are too acidic (DDQ-H2 is acidic). Add a solid buffer like

    
      (2 eq) to the reaction mixture to scavenge acid generated during aromatization.
    

📊 Summary of Mitigation Strategies

Reaction TypeSide ProductMitigation Strategy
Biginelli Knoevenagel AdductPre-incubate Aldehyde + Urea + Acid; Use Lewis Acid (

).
Biginelli Hantzsch PyridineLimit Temp <100°C; Add Urea last or in excess.
Pinner Hydrolyzed AmidineStrictly anhydrous (Dry glassware, fresh NaOEt); In situ free-basing.
Alkylation O-Alkylated IsomerUse Alkyl Iodides (Soft); Use Protic solvents or Acetonitrile; Use

.
Oxidation Ring CleavageBuffer oxidation media (DDQ +

); Monitor temp.

References

  • Benchchem. (2025).[3][4][5][6][7] Side-product formation in pyrimidine ring synthesis and mitigation. Retrieved from 8[9]

  • Benchchem. (2025).[3][4][5][6][7] Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. Retrieved from 4[9]

  • Benchchem. (2025).[3][4][5][6][7] Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from 10

  • Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from 9

  • Benchchem. (2025).[3][4][5][6][7] A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. Retrieved from 5[9]

  • National Institutes of Health (NIH). (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from 11

Sources

Technical Support Center: Purification of Chlorinated Pyrimidine Compounds

[1]

Status: Operational Topic: Troubleshooting & Purification Protocols for Chlorinated Pyrimidines Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Critical Safety Warning: Vesicant Hazard

STOP AND READ: Chlorinated pyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) are potent vesicants and sensitizers. They can cause severe blistering, skin burns, and respiratory damage.

  • PPE: Double-gloving (Nitrile/Laminate), full face shield, and lab coat are mandatory.

  • Containment: All weighing and transfers must occur within a functioning fume hood.

  • Decontamination: Have a saturated sodium carbonate solution ready to neutralize spills immediately.

Part 1: Troubleshooting Guide (FAQ)
Category 1: Stability & Hydrolysis

Q1: Why is my product turning into a white, insoluble powder during storage or aqueous workup? Diagnosis: Hydrolysis.[1][2][3] The C-Cl bonds in pyrimidines are highly susceptible to nucleophilic attack by water, forming hydroxy-pyrimidines (tautomers of pyrimidones), which are typically high-melting, insoluble solids.

  • The Mechanism: The electron-deficient pyrimidine ring makes the 2-, 4-, and 6-positions electrophilic. The 4-position is generally more reactive towards nucleophiles than the 2-position.

  • Solution:

    • pH Control: Never allow the aqueous phase to become acidic or strongly basic during workup. Acid catalyzes hydrolysis by protonating ring nitrogens; base attacks the C-Cl bond directly.

    • Temperature: Keep all aqueous washes ice-cold (

      
      ).
      
    • Storage: Store under inert atmosphere (Argon/Nitrogen) at

      
      .
      

Q2: My LC-MS shows a mass of [M-Cl+OH]. How do I remove this impurity? Diagnosis: You have the hydrolyzed byproduct (e.g., 2-chloro-4-hydroxypyrimidine).

  • Separation: These byproducts are significantly more polar and often less soluble in organic solvents than the di-chlorinated product.

  • Fix:

    • Filtration: If the impurity precipitates as a solid from your organic extract, filter it out.

    • Back-Extraction: Dissolve the crude mixture in a non-polar solvent (DCM or Et2O) and wash rapidly with cold, slightly basic water (pH 8-9). The hydroxy-pyrimidine (pKa ~7-9) will deprotonate and move to the aqueous layer.

Category 2: Purification & Isolation

Q3: I lost a significant amount of product during vacuum drying. Where did it go? Diagnosis: Sublimation.[4] Chlorinated pyrimidines (especially 4,6-dichloropyrimidine) have high vapor pressures and sublime easily under high vacuum.

  • Fix:

    • Avoid High Vacuum: Do not dry on a high-vacuum manifold (<1 mbar) for extended periods. Use a rotary evaporator at moderate pressure (20-50 mbar) and

      
      .
      
    • Solvent Chase: Use a lower boiling solvent (e.g., Pentane/DCM) for the final column/extraction and remove it gently.

Q4: My product "oils out" during recrystallization instead of forming crystals. Diagnosis: The solution is likely too concentrated, or the temperature dropped too quickly (supersaturation).

  • Fix:

    • Re-dissolve: Heat the mixture until the oil dissolves. Add a small amount of "good" solvent if necessary.[1][2]

    • Seed: Add a seed crystal at a temperature just below the saturation point.

    • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature overnight before moving to a fridge.

Q5: How do I separate regioisomers (e.g., 2,4-dichloro vs. 4,6-dichloro)? Diagnosis: These isomers often have similar

  • Strategy:

    • Crystallization: 2,4-Dichloropyrimidine (mp 36-38°C) and 4,6-dichloropyrimidine (mp 64-66°C) have distinct crystal habits. Recrystallization from petroleum ether often favors the symmetrical 4,6-isomer.

    • Chemical Differentiation: The 4-position is often more reactive. Careful partial hydrolysis or reaction with a bulky amine can selectively derivatize one isomer, allowing separation, though this consumes product.

Part 2: Data & Visualizations
Table 1: Physical Properties of Common Chlorinated Pyrimidines
CompoundCAS No.Melting Point (°C)Boiling Point (°C)Solubility (Best for Recryst.)
2,4-Dichloropyrimidine 3934-20-136 - 38207 (sublimes)Petroleum Ether, Ethanol
4,6-Dichloropyrimidine 1193-21-164 - 66176 (sublimes)Ethanol/Water, Hexane
2,4,6-Trichloropyrimidine 3764-01-023 - 25213Pentane (low temp)
2-Chloropyrimidine 1722-12-963 - 65-Ethanol
Diagram 1: Purification Decision Matrix

Caption: Logical workflow for selecting the optimal purification method based on compound properties and scale.

Purification_DecisionStartCrude Chlorinated PyrimidineCheck_StatePhysical State?Start->Check_StateSolidSolidCheck_State->SolidLiquid_OilLiquid / OilCheck_State->Liquid_OilCheck_MPMelting Point > 40°C?Solid->Check_MPCheck_BPBoiling Point Separation > 10°C?Liquid_Oil->Check_BPRecrystRecrystallization(Solvent: Pet. Ether/EtOH)Check_MP->RecrystYesChromatographyFlash Chromatography(Neutralized Silica)Check_MP->ChromatographyNo (Low MP)Check_PurityQC: NMR / LC-MSRecryst->Check_PurityCheck PurityDistillationVacuum Distillation(Watch for Sublimation!)Check_BP->DistillationYes (Stable)Check_BP->ChromatographyNo (Isomers/Unstable)Distillation->Check_PurityChromatography->Check_Purity

Diagram 2: Hydrolysis Prevention Workflow

Caption: Critical workup steps to prevent the degradation of labile C-Cl bonds.

Hydrolysis_PreventionReactionReaction Complete(POCl3 Excess)QuenchQuench intoIce Water (0°C)Reaction->QuenchSlow AdditionNeutralizeNeutralize to pH 7-8(Sat. NaHCO3 or K2CO3)Quench->NeutralizeImmediateExtractRapid Extraction(DCM or EtOAc)Neutralize->ExtractMinimize Contact TimeDryDry (Na2SO4)& FilterExtract->DryConcConcentrate(Bath < 40°C)Dry->ConcNo High Vac

Part 3: Validated Experimental Protocols
Protocol A: Hydrolysis-Resistant Workup for 2,4-Dichloropyrimidine

Context: Standard workup often leads to 10-15% hydrolysis. This protocol minimizes aqueous contact time.

  • Quenching: Pour the reaction mixture (e.g., from

    
     chlorination) slowly onto crushed ice (5x weight of reaction volume) with vigorous stirring. Maintain internal temperature 
    
    
    .
  • Neutralization: Immediately adjust pH to 7–8 using saturated

    
     or 
    
    
    solution. Do not use strong base (NaOH) as high local pH accelerates hydrolysis [1].
  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     volumes).
    
    • Tip: If an emulsion forms, filter through a Celite pad rather than waiting, to reduce aqueous contact time.

  • Washing: Wash combined organics once with cold brine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) for 15 minutes.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap). Stop when the volume is low; do not leave under vacuum for prolonged periods to avoid sublimation [2].

Protocol B: Recrystallization of 4,6-Dichloropyrimidine

Context: Used to remove mono-chlorinated impurities and oily residues.

  • Dissolution: Place crude solid in a flask. Add boiling Petroleum Ether (60-80) or Hexane just enough to dissolve the solid.

    • Note: If insoluble white solids remain, these are likely hydrolyzed byproducts. Filter them out while hot.[1][2]

  • Crystallization: Allow the solution to cool to room temperature slowly. Long, colorless needles should form.

  • Cooling: Place in a refrigerator (

    
    ) for 2 hours to complete precipitation.
    
  • Collection: Filter rapidly on a Buchner funnel. Wash with cold (

    
    ) pentane.
    
  • Drying: Air dry in the fume hood. Do not use a vacuum oven due to sublimation risk [3].

References
  • BenchChem Technical Support. (2025).[1][3][5] Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Retrieved from 6

  • Google Patents. (1996). Process for the preparation of chloropyrimidines (US5525724A). Retrieved from 7

  • Srinichem. (2025).[8] 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety.[8] Retrieved from 8

  • ResearchGate. (2009). Crystal structure and packing of 2,4-Dichloropyrimidine. Retrieved from 9[9]

Technical Support Center: Improving Pyrimidine Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization for Pyrimidine Derivatives Ticket ID: PYR-SOL-001

Welcome to the Technical Support Center

You are likely here because your pyrimidine derivative—potentially a kinase inhibitor or nucleoside analog—is behaving like "brick dust." Pyrimidines are notorious for high crystal lattice energy due to extensive


-

stacking and planar geometry. While they may dissolve in DMSO, they frequently "crash out" (precipitate) immediately upon dilution into aqueous buffers or cell culture media, leading to false negatives (loss of potency) or false positives (aggregate-based inhibition) .

This guide provides the protocols to diagnose, formulate, and rescue these compounds for reliable biological data.

Module 1: The Diagnostic Phase (Triage)

Before altering your assay, you must determine why the compound is insoluble. Is it a kinetic issue (rate of dissolution) or a thermodynamic one (equilibrium limit)?

Protocol 1.1: The "Light Scattering" Kinetic Solubility Check

Use this to determine if your compound is precipitating during the assay window.

Concept: Many pyrimidines form invisible micro-precipitates that scatter light, interfering with optical readouts. Required Equipment: Plate reader (Absorbance), Nephelometer (optional).

  • Prepare Stock: Dissolve compound to 10 mM in anhydrous DMSO.

  • Prepare Dilution Series: Create a 2-fold dilution series in DMSO.

  • Spike: Transfer 1

    
    L of each stock into 99 
    
    
    
    L of your specific Assay Buffer (e.g., PBS or DMEM + Serum). Do not use water.
  • Incubate: Shake for 60 minutes at assay temperature (RT or 37°C).

  • Measure: Read Absorbance at 650 nm (or similar non-absorbing wavelength).

  • Analyze:

    • Baseline: OD < 0.01 indicates solubility.

    • Spike: A sudden increase in OD indicates the "Crash Point" (precipitation).

Diagnostic Logic Flowchart

SolubilityLogic Start Compound Precipitates in Assay Media CheckDMSO Is it soluble in 100% DMSO at 10mM? Start->CheckDMSO CheckSolid Solid State Issue: High Lattice Energy CheckDMSO->CheckSolid No CheckpKa Check pKa: Is it ionizable? CheckDMSO->CheckpKa Yes SaltScreen Strategy A: Salt Formation (Mesylate/HCl) CheckSolid->SaltScreen Medicinal Chem Fix Formulation Strategy B: Vehicle Optimization CheckpKa->Formulation Assay Fix Cosolvent Cosolvents: PEG400 / PG Formulation->Cosolvent Low LogP Complex Complexation: HP-beta-Cyclodextrin Formulation->Complex High LogP / Planar

Figure 1: Diagnostic decision tree for isolating the root cause of insolubility.

Module 2: Formulation Strategies (The Fix)

If your compound is chemically fixed (you cannot change the structure), you must optimize the vehicle . For pyrimidines, standard DMSO spikes often fail because the water-DMSO exchange is too rapid, causing immediate nucleation.

Strategy A: The "Intermediate Dilution" Method

Instead of spiking 100% DMSO stock directly into buffer, use a transition step to lower the dielectric shock.

  • Stock: 10 mM Compound in DMSO.

  • Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO/90% PEG).

  • Final: Spike this intermediate into the assay buffer.

    • Why this works: PEG coats the hydrophobic pyrimidine core, preventing the rapid

      
      -
      
      
      
      stacking that occurs in pure water [1].
Strategy B: Cyclodextrin Complexation (The Gold Standard)

For planar heterocycles like pyrimidines, Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is superior to surfactants. It encapsulates the hydrophobic rings without disrupting cell membranes as aggressively as detergents.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer (filter sterilized).
    
  • Dissolve your pyrimidine in DMSO (e.g., 10 mM).

  • Dilute the DMSO stock into the HP-

    
    -CD solution with vortexing.
    
  • Allow to equilibrate for 30 mins before adding to cells.

    • Note: Ensure the final CD concentration is <2% for cell assays to avoid cholesterol depletion [2].

Vehicle Tolerance Data
Vehicle / ExcipientMax % (Enzymatic)Max % (Cell-Based)Mechanism of ActionNotes for Pyrimidines
DMSO 5.0%0.1% - 0.5%SolventStandard. High risk of "crashing" upon dilution.
Ethanol 5.0%< 0.1%SolventToxic to cells; high evaporation rate.
PEG 400 10%1.0%CosolventReduces dielectric shock; prevents aggregation.
HP-

-CD
2-5%0.5% - 2.0%EncapsulationBest for planar rings. Prevents stacking.
Tween-80 0.1%< 0.01%SurfactantAvoid. Can lyse cells and form micelles that trap drug.

Module 3: Troubleshooting Cell-Based Assays

Cell assays are strictly limited by toxicity. A common artifact with pyrimidines is the "Time-Dependent IC50 Shift."

The Scenario: You run a cytotoxicity assay (72h).

  • At 24h, the compound looks inactive.

  • At 72h, you see toxicity, but it’s actually due to crystals settling on the cells (physical stress), not chemical inhibition.

Workflow: The "Shift Assay" for False Positives

ShiftAssay Step1 Prepare Plate A (Read at 4h) Step2 Prepare Plate B (Read at 48h) Step1->Step2 Step3 Centrifuge Plate B (Optional) Step2->Step3 Suspect Crystals Result1 Potency Unchanged: True Inhibitor Step2->Result1 IC50 Stable Result2 Potency Drops: Precipitation/ instability Step2->Result2 IC50 Shifts > 10x

Figure 2: Workflow to distinguish true potency from solubility artifacts.

Corrective Action: If you suspect crystal toxicity:

  • Inspect wells under a microscope (10x/20x). Pyrimidine crystals often appear as birefringent needles.

  • Switch to Kinetic Solubility limits: Do not test concentrations above the limit determined in Protocol 1.1, even if it means not reaching a full plateau.

Frequently Asked Questions (FAQ)

Q: My pyrimidine dissolves in DMSO but precipitates immediately in PBS. Can I filter it? A: NO. Filtering removes the compound, meaning you are testing a much lower concentration than you think.[1] Instead of filtering, lower the concentration or use the HP-


-CD  protocol (Module 2) to keep it in solution.

Q: What is the pKa relevance for pyrimidines? A: Unsubstituted pyrimidine is a weak base (


). However, amino-pyrimidines (common in kinase inhibitors) often have pKas between 4 and 7. If your assay buffer is pH 7.4 and the compound pKa is 5.0, it will be neutral (uncharged) and less soluble.
  • Tip: If your assay allows, lowering the pH slightly (e.g., to 6.5) or using a mesylate salt form can drastically improve solubility [3].

Q: Can I use 100% DMSO for acoustic dispensing (Echo)? A: Yes, this is the preferred method for HTS. Acoustic dispensing shoots nanoliter droplets, which dissolve instantly in the media due to the high surface-area-to-volume ratio, bypassing the "mixing shock" of pipette tips.

Q: Why do you recommend Nephelometry over Absorbance? A: Absorbance measures light blocked. Nephelometry measures light scattered. For detecting the early onset of micro-crystals (which look like a haze), nephelometry is 10-50x more sensitive than absorbance [4].

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4][5] Advanced Drug Delivery Reviews.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry.

Disclaimer: This guide is for research use only. Always consult Safety Data Sheets (SDS) before handling novel pyrimidine derivatives.

Sources

challenges in the scale-up synthesis of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the . The scale-up synthesis of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine—a critical intermediate for various kinase and PDE inhibitor pipelines—presents unique challenges in organometallic stability, regioselectivity, and heavy metal remediation. The most scalable and atom-economical route utilizes a regioselective Negishi cross-coupling between 2,4-dichloropyrimidine and 3,5-dichlorobenzylzinc chloride.

This portal provides field-proven troubleshooting guides, quantitative optimization data, and validated protocols to ensure >95% regioselectivity and <10 ppm metal carryover at the multi-kilogram scale.

Process Overview

G N1 Step 1: Organozinc Formation (3,5-Dichlorobenzyl chloride + Zn dust) N2 Active Zinc Intermediate (3,5-Dichlorobenzylzinc chloride) N1->N2 THF, LiCl, 25°C N3 Step 2: Negishi Coupling (Add 2,4-Dichloropyrimidine + Pd) N2->N3 Controlled Dosing N4 Crude Product Mixture (Target + C2-Isomer + Metal Salts) N3->N4 Regioselective C-C Bond Formation N5 Step 3: Purification (EDTA Wash & Crystallization) N4->N5 Quench & Phase Separation N6 Purified API Intermediate 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine N5->N6 >98% Purity

Figure 1: Scale-up workflow for 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine synthesis.

Troubleshooting Guides & FAQs

Q1: During the preparation of 3,5-dichlorobenzylzinc chloride, we observe >15% of the Wurtz homocoupling dimer (1,2-bis(3,5-dichlorophenyl)ethane). How can we suppress this at scale? Root Cause (Causality): Homocoupling of benzylic halides during zinc insertion is a mass-transfer and kinetic issue. The insertion of Zn into the benzylic C-Cl bond is a radical-mediated process at the metal surface. High local concentrations of unreacted benzyl chloride react with the newly formed, surface-bound organozinc species. Validated Solution: Implement Knochel's conditions by adding stoichiometric anhydrous Lithium Chloride (LiCl) to the zinc dust suspension ()[1]. LiCl solubilizes the organozinc reagent as a highly reactive zincate complex (RZnCl·LiCl), rapidly clearing it from the zinc surface and preventing the Wurtz-type side reaction[2]. Additionally, strictly control the dosing rate of the 3,5-dichlorobenzyl chloride to maintain a low steady-state concentration of the electrophile.

Q2: The Negishi coupling yields an 80:20 mixture of the desired C4-substituted product and the undesired C2-substituted isomer. How do we improve regioselectivity to >95%? Root Cause (Causality): The intrinsic reactivity of 2,4-dichloropyrimidine favors oxidative addition at the C4 position due to the highly electron-deficient nature of the C4-Cl bond, which is situated alpha and gamma to the ring nitrogens ()[3]. However, highly reactive, unhindered palladium catalysts (like Pd(PPh3)4) at elevated temperatures erode this kinetic preference, leading to competitive C2 insertion[4]. Validated Solution: Regioselectivity in this system is heavily dependent on the catalyst ligand bite angle and temperature. Switch from Pd(PPh3)4 to a catalyst with a bidentate ligand like Pd(dppf)Cl2. The larger steric bulk of the dppf ligand amplifies the differentiation between the sterically accessible C4 position and the C2 position (which is sterically hindered by two adjacent nitrogen lone pairs). Maintain the reaction temperature strictly at 25°C.

Q3: Post-reaction, our API intermediate contains >2000 ppm of Palladium and Zinc, causing downstream catalyst poisoning. Standard aqueous workups are failing. Why? Root Cause (Causality): Pyrimidine rings are excellent bidentate or bridging ligands for transition metals. The 2-chloro-4-benzylpyrimidine product strongly chelates both Pd(II) and Zn(II) residues, pulling them into the organic phase during a standard aqueous wash, a common challenge in pyrimidine scale-ups ()[5]. Validated Solution: Break the chelation by introducing a stronger, water-soluble chelating agent. Quench the reaction mixture with a 0.5 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) adjusted to pH 8.5. Stir vigorously for at least 2 hours at 40°C. The hexadentate nature of EDTA thermodynamically outcompetes the pyrimidine, driving the heavy metals into the aqueous phase and routinely reducing carryover to <10 ppm.

Quantitative Optimization Data

Table 1: Catalyst and Condition Screening for Negishi Coupling Regioselectivity

Catalyst SystemLigand TypeTemp (°C)Conversion (%)C4:C2 Regio-RatioIsolated Yield (%)
Pd(PPh3)4 (5 mol%)Monodentate60>9982:1871
Pd(PPh3)4 (5 mol%)Monodentate259589:1180
Pd(OAc)2 / SPhos (2 mol%)Bulky Monodentate25>9994:686
Pd(dppf)Cl2 (2 mol%) Bidentate 25 >99 >99:1 92

Note: Data reflects reactions conducted at 0.5 M concentration in THF. C4:C2 ratios were determined via quantitative HPLC analysis of the crude reaction mixture.

Standard Operating Procedure (SOP)

Scale-Up Methodology: Regioselective Negishi Coupling Workflow This protocol is designed as a self-validating system; do not proceed to subsequent phases without meeting the specified analytical checkpoints.

Phase 1: Preparation of 3,5-Dichlorobenzylzinc Chloride

  • Charge a dry, argon-flushed jacketed reactor with zinc dust (1.5 equiv, <10 micron) and anhydrous LiCl (1.5 equiv).

  • Heat the solid mixture to 140°C under high vacuum (0.1 mbar) for 2 hours to activate the zinc and remove trace moisture.

  • Cool the reactor to 25°C and add anhydrous THF to create a 1.0 M suspension. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) sequentially, stirring for 15 minutes after each addition to chemically activate the zinc surface.

  • Slowly dose a 1.5 M solution of 3,5-dichlorobenzyl chloride (1.0 equiv) in THF over 2 hours via an addition funnel. Maintain the internal temperature strictly below 30°C to prevent thermal degradation.

  • Self-Validation Checkpoint: Stir for an additional 2 hours. Verify complete consumption of the starting material (<1% remaining) via GC-MS. Perform an iodometric titration to confirm the active organozincate concentration before proceeding.

Phase 2: Regioselective Negishi Coupling 6. In a separate, argon-purged reactor, dissolve 2,4-dichloropyrimidine (0.95 equiv) and Pd(dppf)Cl2 (2 mol%) in anhydrous THF to achieve a 0.5 M solution. 7. Cool the pyrimidine solution to 0°C. 8. Transfer the active 3,5-dichlorobenzylzinc chloride solution via cannula into the pyrimidine solution dropwise over 1.5 hours. Maintain the internal temperature between 0°C and 10°C to ensure maximum kinetic control over regioselectivity. 9. Allow the reaction to warm naturally to 25°C and stir for 4 hours. 10. Self-Validation Checkpoint: Monitor the reaction via HPLC. Proceed to Phase 3 only when the 2,4-dichloropyrimidine peak is <1% and the C4:C2 ratio is confirmed at >98:2.

Phase 3: Workup and Metal Scavenging 11. Quench the reaction mixture by adding an equal volume of 0.5 M aqueous EDTA solution (pre-adjusted to pH 8.5 with NaOH). 12. Heat the biphasic mixture to 40°C and stir vigorously (minimum 300 rpm) for 2 hours to thoroughly break pyrimidine-metal chelates. 13. Separate the phases. Wash the organic phase with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 14. Crystallize the crude product from a heptane/ethyl acetate (9:1) mixture. Filter and dry under vacuum to afford >98% pure 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine.

References
  • LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.[Link]

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development.[Link]

  • Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings. Comptes Rendus Chimie.[Link]

Sources

resolving peak tailing in HPLC analysis of pyrimidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing & Asymmetry

Status: Operational | Lead Scientist: Dr. A. Vance | Revision: 2025.1

Executive Summary: The "Pyrimidine Problem"

Pyrimidine analysis presents a dual challenge in HPLC: polarity and basicity . Compounds like Cytosine, Uracil, and Thymine are often too polar for standard C18 retention, leading to elution near the void volume (where dispersion causes artificial tailing). Simultaneously, the basic nitrogen atoms in the pyrimidine ring interact with residual silanols on silica columns, causing "chemical tailing" (cation exchange).

This guide moves beyond generic advice to specific, chemically grounded solutions for pyrimidine separations.

Phase 1: Diagnostic Logic (Root Cause Analysis)

Before altering chemistry, you must isolate the source of the asymmetry. Use this logic flow to determine if your issue is Hydrodynamic (System/Hardware) or Thermodynamic (Chemical/Column).

TroubleshootingLogic Start START: Peak Tailing Detected (Asymmetry > 1.2) CheckK Step 1: Check Retention Factor (k) Start->CheckK LowK k < 1.5 (Eluting near void) CheckK->LowK Too Fast HighK k > 1.5 (Retained well) CheckK->HighK Good Retention Hydrodynamic Hydrodynamic Tailing Cause: Extra-column dispersion LowK->Hydrodynamic Sample solvent mismatch or Void Volume effect CheckAllPeaks Step 2: Are ALL peaks tailing? HighK->CheckAllPeaks SystemIssue System Failure Check: Tubing ID, Fittings, Cell Volume CheckAllPeaks->SystemIssue Yes (Even neutrals tail) ChemIssue Chemical Interaction Cause: Silanol Activity CheckAllPeaks->ChemIssue No (Only Pyrimidines tail)

Figure 1: Diagnostic decision tree. Note that pyrimidines eluting at the void (k < 1.5) often tail due to hardware dispersion, not chemistry.

Phase 2: The Chemistry of Tailing (Silanol Interactions)

The Mechanism

Most HPLC columns use silica as a support.[1] Even "end-capped" columns possess residual silanol groups (Si-OH).

  • The Trigger: At pH > 3.5, surface silanols deprotonate to form Si-O⁻ .

  • The Interaction: Pyrimidines (containing basic amine nitrogens) often protonate at acidic/neutral pH to form R-NH₃⁺ .

  • The Result: The positively charged analyte binds ionically to the negatively charged silica surface (Cation Exchange). This secondary retention mechanism is slower than the hydrophobic partition, causing the "tail" on the chromatogram.

The Solution: "Sacrificial" Competition

To resolve this, we introduce a base that binds to the silanols stronger than the pyrimidine does, effectively "shielding" the column surface.

SilanolShielding cluster_0 Scenario A: Unshielded (Tailing) cluster_1 Scenario B: TEA Shielded (Symmetric) Silica1 Silica Surface (Si-O-) Pyrim1 Pyrimidine (NH+) Silica1->Pyrim1 Ionic Drag (Strong) Silica2 Silica Surface (Si-O-) TEA Triethylamine (Sacrificial Base) Silica2->TEA Blocked Pyrim2 Pyrimidine (NH+)

Figure 2: Mechanism of action for Triethylamine (TEA). TEA saturates the active sites, allowing the pyrimidine to elute based solely on hydrophobic interaction.

Phase 3: Mobile Phase Engineering

The most effective way to fix pyrimidine tailing without buying a new column is mobile phase modification.

Protocol A: The "Sacrificial Base" Method

Use Case: Analysis of basic pyrimidines (e.g., Cytosine) on standard C18 columns. Reagent: Triethylamine (TEA).[2][3]

  • Preparation: Add 5–10 mM TEA to the aqueous portion of your mobile phase.

  • pH Adjustment (Critical): You must adjust the pH after adding TEA. TEA is highly basic (pH ~10 in solution). Adjust pH to 3.0 or 6.0 using Phosphoric Acid.

    • Why? If you don't lower the pH, the silica will dissolve.

  • Equilibration: TEA requires longer equilibration than standard buffers. Flush for at least 20 column volumes.

Protocol B: The "Low pH" Method

Use Case: General pyrimidine screening. Mechanism: At pH < 3.0, surface silanols are protonated (Si-OH) and neutral. They cannot participate in cation exchange.

  • Recipe: 0.1% Formic Acid or 0.1% TFA (Trifluoroacetic acid).

  • Warning: TFA is an ion-pairing agent. It will sharpen peaks but may suppress signal in LC-MS.

Data Table: Pyrimidine pKa & pH Strategy

To optimize separation, you must know the ionization state of your target.

CompoundStructure TypepKa (approx)Ionization at pH 3.0Risk of TailingRecommended Strategy
Cytosine Basic Amine4.6 (protonation)Cationic (+)High Add TEA or use HILIC
Uracil Acidic/Neutral9.5 (deprotonation)NeutralLowStandard C18
Thymine Acidic/Neutral9.9 (deprotonation)NeutralLowStandard C18
5-Fluorouracil Acidic8.0 (deprotonation)NeutralLowStandard C18

Phase 4: Stationary Phase Selection

If mobile phase adjustments fail, the column chemistry is likely incompatible.

The Modern Standard: Hybrid Particles (BEH/XBridge)
  • Technology: Ethylene-Bridged Hybrid (BEH) particles replace surface silanols with carbon bridges.

  • Benefit: Drastically reduced silanol activity. Allows operation at pH 10 , keeping basic pyrimidines neutral (deprotonated), which eliminates tailing entirely.

The Polar Alternative: HILIC
  • When to switch: If your pyrimidines elute at the void (k < 1) on C18.

  • Mechanism: Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (Amide or Silica) and high organic mobile phase (90% ACN).

  • Result: Pyrimidines are strongly retained. Tailing is reduced because the retention mechanism is polar partitioning, not silanol interaction.

Frequently Asked Questions (FAQs)

Q: I added TEA, but the peak is still tailing. Now what? A: Check your mass load. Pyrimidines can easily overload a column. Dilute your sample 1:10. If the peak symmetry improves (Asymmetry factor drops), you were suffering from Mass Overload , not silanol interactions.

Q: My Cytosine peak is split. Is the column dead? A: Likely not. This is often a solvent mismatch . If you dissolve your sample in 100% DMSO or Water but run a high-organic mobile phase, the solvent plug travels faster than the analyte, causing peak distortion. Dissolve the sample in the mobile phase.[4]

Q: Can I use TEA with LC-MS? A: No. TEA causes severe signal suppression and contaminates the source. For LC-MS, use Ammonium Formate (10mM) at pH 3.0. The ammonium ion acts as a weaker, but MS-compatible, silanol blocker.

Q: Why does my Uracil peak look perfect but Cytosine tails? A: Refer to the pKa table above. Uracil is neutral at pH 3-7. Cytosine (pKa 4.6) is positively charged at pH < 4.6. The charge drives the silanol interaction. You must treat the silanols to fix the Cytosine.

References

  • LCGC International. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, April 15, 2022. Link

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Support Library. Link

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, June 09, 2025. Link

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials Tech Notes, December 15, 2025. Link

  • Journal of Physical Chemistry A. "Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases." ACS Publications, February 24, 2022. Link

Sources

interpreting complex NMR spectra of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines

From the Desk of the Senior Application Scientist Welcome to the Pyrimidine NMR Technical Support Center. Substituted pyrimidines—ubiquitous in drug discovery and nucleic acid chemistry—present unique spectroscopic challenges. Between complex tautomeric equilibria, restricted bond rotations, and the quadrupolar nature of the


N nucleus, interpreting their NMR spectra requires more than just reading chemical shifts. This guide provides field-proven, self-validating methodologies to decode these complex systems, ensuring high scientific integrity in your structural assignments.

Core Diagnostic Workflows

Protocol A: Resolving Line Broadening via Variable Temperature (VT) NMR Causality: Primary amines substituted at the 4-position of the pyrimidine ring often exhibit severe room-temperature line broadening in both


H and 

C spectra. This is caused by restricted rotation (rotamers) of the exocyclic C-N bond due to strong resonance delocalization of the nitrogen lone pair into the ring's

-system. Interestingly, this effect is rarely observed for 2-amino substituents, making it a powerful diagnostic tool for regioisomer identification[1].

Self-Validating Step-by-Step Methodology:

  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra at 298 K. Identify broadened signals (typically the exocyclic -NH
    
    
    protons or the adjacent C4/C5 carbons).
  • Heating Phase (Fast Exchange): Increase the probe temperature in 10 K increments (up to 350 K, solvent permitting, e.g., in DMSO-

    
    ).
    Validation Check: The broadened signals must coalesce and eventually sharpen into a single, time-averaged peak. If signals remain broad, the issue is likely quadrupolar relaxation, not chemical exchange.
    
  • Cooling Phase (Slow Exchange): Cool the sample to 250 K or lower. Validation Check: The coalesced peak must split into distinct, sharp signals representing the individual rotameric states, confirming restricted rotation.

Protocol B: Tautomeric State Assignment via


N-

H 2D Correlation
Causality: Hydroxy- and amino-pyrimidines exist in dynamic tautomeric equilibria (e.g., lactam vs. lactim). While

C NMR can be ambiguous,

N NMR is highly sensitive to protonation states and hydrogen bonding[2].

Self-Validating Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a non-exchanging, aprotic solvent (e.g., DMSO-

    
    ) to prevent rapid proton exchange with the solvent, which would obliterate scalar couplings.
    
  • Acquire

    
    N-
    
    
    
    H HSQC/HMQC:
    Set the one-bond coupling constant (
    
    
    ) optimization to ~90 Hz. Validation Check: The presence of a cross-peak directly confirms the proton is covalently bound to the nitrogen (e.g., the lactam/amino form).
  • Acquire

    
    N-
    
    
    
    H HMBC:
    Optimize for long-range couplings (
    
    
    /
    
    
    ~ 5-10 Hz). Validation Check: This will reveal non-protonated nitrogens (e.g., the lactim/imino form) via correlations to adjacent stable ring protons, validating the absence of the N-H bond.

Quantitative Reference Data

To facilitate rapid assignments, summarize your experimental data against these established benchmarks.

Table 1:


C Substituent Additivity Effects in Pyrimidines 
Note: While additivity rules from benzenes generally apply, the C-2 position in pyrimidines deviates significantly due to the two adjacent electronegative nitrogens[3].
Substituent PositionCarbon PositionExpected Shift Deviation vs BenzeneCausality / Note
C-2C-2 (ipso)~0.5x to 0.7x of Benzene parameterAttenuated polarizability between two N atoms.
C-4 / C-6C-5 (ortho)Highly Solvent DependentSolvation heavily impacts the resonance at C-5.
C-5C-5 (ipso)~1.0x of Benzene parameterBehaves similarly to standard aromatic systems.

Table 2: Diagnostic


N Chemical Shifts (Referenced to liquid NH

)
Tautomeric StateTypical

N Shift Range
Diagnostic Feature
Pyrimidine Ring Nitrogen (Unprotonated)230 - 270 ppmSharp singlet in 1D; visible only in HMBC.
Pyrimidine Ring Nitrogen (Protonated / Lactam)130 - 160 ppmStrong

(~90 Hz) in HSQC.
Exocyclic Amino Group (-NH

)
60 - 90 ppmBroadened by rotation; sharpens at low temp.

Frequently Asked Questions (Troubleshooting)

Q: Why are the signals for my ring carbons (C2/C4/C6) completely missing or extremely broad in the


C spectrum? 
A:  This is a classic manifestation of 

N quadrupolar broadening.

N is a spin

nucleus with an asymmetric charge distribution. In the asymmetric electronic environment of a pyrimidine ring, rapid quadrupolar relaxation causes the adjacent

C nuclei to experience a fluctuating magnetic field, drastically shortening their

relaxation times[4]. Solution: Acquire the spectrum at a lower temperature to alter the correlation time of the molecule, or use a higher magnetic field spectrometer to mitigate second-order quadrupolar effects.

Q: I am trying to calculate the expected


C shifts for a 2-substituted pyrimidine using standard benzene additivity tables, but my experimental C-2 shift is off by over 10 ppm. Is my structure wrong? 
A:  Not necessarily. The "additivity parameters" for the C-2 atom in 2-substituted pyrimidines are approximately one-half of those for benzene[3]. The electron-withdrawing nature of the two adjacent ring nitrogens restricts the polarizability of the C-2 carbon, dampening the substituent's inductive and resonance effects. Always apply a scaling factor of ~0.5-0.7 for C-2 predictions.

Q: How can I definitively prove my 4-hydroxypyrimidine is actually in the pyrimidin-4(1H)-one (lactam) tautomeric form? A: Rely on


N NMR rather than 

H or

C. If the molecule is in the lactam form, the proton resides on the ring nitrogen (N1 or N3). By running a

N-

H HSQC experiment in DMSO-

, you will observe a direct correlation cross-peak resulting from the ~90 Hz

coupling[5]. If it were in the lactim (-OH) form, this cross-peak would be absent, and the nitrogen shift would move downfield by >50 ppm.

Visual Diagnostic Logic

TroubleshootingWorkflow Start Broadened Signals in Pyrimidine NMR Check Identify Broadened Nuclei Start->Check Rotamer 1H/13C Signals (C4/C6 Substituents) Check->Rotamer Carbon/Proton Quad NH Protons or Adjacent 13C Check->Quad Heteroatom/Exchange VTNMR Run VT-NMR (Heat to coalesce) Rotamer->VTNMR Suspect Rotamers N15 Run 15N HSQC/HMBC or cool sample Quad->N15 14N Quadrupolar

Workflow for diagnosing and resolving broadened NMR signals in pyrimidines.

TautomerLogic Start Analyze Hydroxy/Amino Pyrimidine Acquire Acquire 15N-1H HSQC (in DMSO-d6) Start->Acquire CheckJ Observe 1J(N,H) Coupling? Acquire->CheckJ Lactam Lactam / Amino Form (Shielded 15N, ~90Hz) CheckJ->Lactam Yes Lactim Lactim / Imino Form (Deshielded 15N, No 1J) CheckJ->Lactim No

Logical decision tree for assigning pyrimidine tautomers using 15N NMR.

References

  • Keller, P. A. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry.[Link]

  • Puszko, A., et al. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI Molecules.[Link]

  • Claramunt, R. M., et al. (2006). 15N NMR Studies of tautomerism. ResearchGate / Magnetic Resonance in Chemistry.[Link]

  • Silva, A. M. S. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança.[Link]

  • Cho, B. P., et al. (1990). 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. PubMed / Chemical Research in Toxicology.[Link]

Sources

managing the reactivity of 2,4-dichloropyrimidine in sequential reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Sequential Functionalization of 2,4-Dichloropyrimidine (2,4-DCP) Assigned Specialist: Senior Application Scientist

Core Logic: The Regioselectivity Hierarchy

Before attempting any synthesis, you must understand the electronic "rules of the road" for the pyrimidine ring. 2,4-DCP is not symmetric; the two chlorides are electronically distinct.

The "Rule of 4"

In 95% of standard scenarios (


 and standard Pd-catalysis), the C4-chloride reacts first .
  • Why? (The Mechanism):

    • 
       Pathway:  The rate-determining step is the formation of the anionic Meisenheimer complex. Attack at the C4 position places the negative charge on the N1 nitrogen. Attack at C2 places the charge on N1 or N3. However, the C4 transition state is lower in energy due to the para-like conjugation with N1 and the higher coefficient of the LUMO at C4 compared to C2 [1][2].
      
    • Pd-Catalysis: Oxidative addition of Pd(0) occurs preferentially at the weaker C-Cl bond. Computational studies indicate the C4-Cl bond is weaker (lower Bond Dissociation Energy) than the C2-Cl bond, facilitating faster insertion [3].

Visualizing the Pathway

The following diagram illustrates the critical decision points in managing this reactivity.

RegioselectivityFlow Start Starting Material: 2,4-Dichloropyrimidine Nucleophile Nucleophile Addition (1.0 Equiv) Start->Nucleophile SNAr_Cond Standard SNAr Conditions (Base, Polar Solvent, < RT) Nucleophile->SNAr_Cond Amines/Alkoxides Pd_Cond Standard Pd-Catalysis (Pd(PPh3)4, Carbonate Base) Nucleophile->Pd_Cond Boronic Acids/Zincates Intermediate Major Product: 4-Substituted-2-chloropyrimidine SNAr_Cond->Intermediate Temp Controlled (< 20°C) BisProduct Error State: 2,4-Disubstituted Product SNAr_Cond->BisProduct Temp Too High (> 40°C) Excess Nucleophile Pd_Cond->Intermediate Standard Ligands C2Product Rare/Engineered State: 2-Substituted-4-chloropyrimidine Pd_Cond->C2Product Specialized Bulky Ligands (e.g., Pd-NHC) Final Final Product: 2,4-Difunctionalized Pyrimidine Intermediate->Final Step 2: Harsher Conditions (Heat, Excess Nuc)

Figure 1: Decision tree for sequential functionalization. Note that standard conditions overwhelmingly favor C4 substitution first.

Standard Operating Procedures (SOPs)

SOP-01: Sequential (Amine Displacement)

Objective: Install an amine at C4, followed by a different nucleophile at C2.

Step 1: The C4 Displacement (The "Cold" Step)

  • Critical Parameter: Temperature control. At room temperature, the reaction rate difference between C4 and C2 is sufficient, but cooling to 0°C maximizes selectivity.

  • Stoichiometry: Strictly 1.0 to 1.1 equivalents of amine.

Protocol:

  • Dissolve 2,4-DCP (1.0 equiv) in dry THF or EtOH.

  • Cool to 0°C (ice bath).

  • Add DIPEA (1.2 equiv) or

    
     (2.0 equiv).
    
  • Slowly add the amine (1.05 equiv) dropwise over 15 minutes.

    • Why? High local concentration of amine can lead to bis-substitution.

  • Stir at 0°C for 1–2 hours. Monitor by TLC/LCMS.[1]

  • Workup: Evaporate solvent. If bis-product is observed (<5%), purify via flash chromatography (Hexane/EtOAc).

Step 2: The C2 Displacement (The "Hot" Step)

  • Critical Parameter: Energy input. The C2-chloride is deactivated by the electron-donating amine installed at C4.

  • Conditions: Requires heat (60–100°C) or microwave irradiation.

Protocol:

  • Dissolve the isolated 4-amino-2-chloropyrimidine in n-Butanol or DMF.

  • Add excess secondary amine (2.0–3.0 equiv) and base (DIPEA).

  • Heat to 80–100°C for 4–12 hours.

  • Workup: Standard aqueous extraction.

SOP-02: Sequential Suzuki-Miyaura Coupling

Objective: Install two different aryl groups (Ar1 at C4, Ar2 at C2).[2]

Step 1: Site-Selective C4 Coupling

  • Catalyst:

    
     is standard and effective.
    
  • Solvent: Dioxane/Water (3:1) or DME/Water.

Protocol:

  • Combine 2,4-DCP (1.0 equiv), Ar1-Boronic Acid (1.05 equiv), and

    
     (2.0 equiv).
    
  • Add

    
     (3–5 mol%).
    
  • Heat to 60–80°C (oil bath) or 100°C (Microwave, 10 min).

    • Note: While C4 is more reactive, high heat can push the C2 reaction. Monitor closely.

  • Stop immediately upon consumption of starting material.

Step 2: C2 Coupling

  • Take the purified 4-aryl-2-chloropyrimidine.

  • Add Ar2-Boronic Acid (1.5 equiv), Base (

    
     or 
    
    
    
    ), and Catalyst (
    
    
    or XPhos-Pd-G2 for difficult substrates).
  • Heat to 100–120°C .

Troubleshooting Guide (FAQ)

Issue: "I am getting a 1:1 mixture of C4 and C2 products."

Diagnosis: This is rare for unsubstituted 2,4-DCP but common if the ring has other substituents.

  • Check Substituents: Do you have an electron-donating group (EDG) at C6? (e.g., -OMe, -Me).

    • Effect: An EDG at C6 deactivates the C4 position, making the electronic difference between C4 and C2 negligible [4].

  • Check Solvent: Are you using a non-polar solvent?

    • Fix: Switch to a polar protic solvent (EtOH, iPrOH). Solvation of the transition state in polar solvents often enhances the C4 preference.

Issue: "I cannot get the second chloride (C2) to react."

Diagnosis: The C4 substituent installed in Step 1 is too electron-donating, deactivating the ring.

  • Scenario: You installed a primary amine or alkoxide at C4. The remaining C2-Cl is now on an electron-rich pyrimidine.

  • Solution:

    • Switch Mechanisms: If doing

      
      , switch to Pd-catalysis (Buchwald-Hartwig) for the second step.
      
    • Microwave: Use microwave irradiation at 140–160°C.

    • Acid Catalysis: For amine nucleophiles, add 1.0 equiv of p-TsOH or HCl (in dioxane). Protonation of the pyrimidine nitrogen activates the ring towards nucleophilic attack [5].

Issue: "I need to install the C2 substituent FIRST."

Diagnosis: You are fighting the laws of physics (thermodynamics and kinetics).

  • Solution A (The Workaround): Use a different starting material. Start with 2-chloro-4-thiomethylpyrimidine . The thiomethyl protects C4. React at C2, then oxidize the thiomethyl to a sulfone (good leaving group) and displace at C4.

  • Solution B (The Catalyst Hack): Use a Palladium catalyst with a bulky N-Heterocyclic Carbene (NHC) ligand (e.g., Pd-IPr). Recent research shows these bulky ligands can enforce C2 selectivity due to steric clashing at the C4 position [6].

Data & Reactivity Matrix

Use this table to predict the outcome of your first substitution step.

Starting MaterialNucleophileConditionsMajor ProductSelectivity (C4:C2)
2,4-DCP

Amine
THF,

, DIPEA
C4-Substituted > 20:1
2,4-DCP Aryl Boronic AcidPd(

)

,

,

C4-Substituted > 15:1
2,4-DCP Alkoxide (NaOR)ROH,

C4-Substituted ~ 10:1
5-Nitro-2,4-DCP AmineTHF,

C4-Substituted Exclusive
6-Methoxy-2,4-DCP AmineTHF, RTMixture ~ 1:1 to 1:2 [4]

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
  • Luo, Y. et al. "Regioselectivity in the Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Tetrahedron Lett.2002, 43, 5739.
  • Gong, Y. et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Org.[3][4] Lett.2006 , 8, 57-60. Link

  • Smith, S. M.; Buchwald, S. L. "Palladium-Catalyzed Site-Selective Amidation of Dichloroazines."[4] Org.[3][4] Lett.2018 , 20, 3902.[4] Link

  • Cherng, Y. J. "Nucleophilic Substitution of 2,4-Dichloropyrimidine. Effect of Solvent and Additive." Tetrahedron2002, 58, 1125.
  • Neufeldt, S. R. et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."[5] Chem. Sci.[6]2018 , 9, 660. Link

Sources

Technical Support Center: Forced Degradation Studies for 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the unique chemical vulnerabilities of complex halogenated heterocycles. This guide provides drug development professionals with mechanistic insights, validated protocols, and troubleshooting steps to ensure your forced degradation studies comply with1[1].

Part 1: Mechanistic Causality & Expected Degradation (FAQ)

Q: What are the primary chemical vulnerabilities of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine during stress testing? A: To design a predictive study, you must understand the causality behind the molecule's degradation. This compound possesses three distinct reactive centers:

  • The 2-Chloropyrimidine Ring: The chlorine atom at the C2 position of the pyrimidine ring is highly electron-deficient. Under hydrolytic stress (acidic or basic), it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), rapidly converting to a 2-hydroxy group (which tautomerizes to a stable pyrimidin-2-one).

  • The Benzylic Carbon: The

    
     linker between the pyrimidine and the 3,5-dichlorophenyl ring is electronically activated. Under oxidative stress (e.g., peroxides), this position is prone to oxidation, yielding a ketone (2-chloro-4-(3,5-dichlorobenzoyl)pyrimidine).
    
  • C-Cl Bonds (Photolysis): Halogenated aromatics undergo photodehalogenation. UV exposure cleaves the C-Cl bonds, initiating radical chain reactions that lead to complex dehalogenated mixtures.

Pathway Parent 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine (Parent API) Hydrolysis 2-Hydroxy-4-(3,5-dichlorobenzyl)pyrimidine (Hydrolytic Degradant) Parent->Hydrolysis 0.1N HCl / NaOH (SNAr Reaction) Oxidation 2-Chloro-4-(3,5-dichlorobenzoyl)pyrimidine (Oxidative Degradant) Parent->Oxidation 3% H2O2 (Benzylic Oxidation) Photolysis Dehalogenated Radicals (Photolytic Degradant) Parent->Photolysis UV Light (C-Cl Cleavage)

Fig 1: Primary forced degradation pathways of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine.

Part 2: Protocol Guides (Self-Validating Experimental Workflows)

Q: How do I design a self-validating hydrolytic degradation protocol? A: Every stress test must be a self-validating system. This means incorporating immediate quenching to halt degradation at the target 5–20% range and running parallel controls to prove that the degradation occurred during the stress period, not during sample queuing in the autosampler.

Step-by-Step Hydrolytic Stress Protocol (Acid/Base)
  • Sample Preparation: Weigh accurately 10 mg of the API. Dissolve in 10 mL of HPLC-grade Acetonitrile (stock solution: 1 mg/mL). Causality: The high organic content is mandatory due to the extreme lipophilicity of the dichlorobenzyl moiety; failing to fully solubilize the API will result in suspension degradation and non-reproducible kinetics.

  • Stressor Addition: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl (for acidic stress) or 0.01 N NaOH (for basic stress).

  • Thermal Incubation: Seal the flasks and incubate in a qualified, 2 at 60°C (acid) or 40°C (base) in the dark[2].

  • Time-Course Sampling & Quenching (Critical Step): At t = 2h, 6h, and 24h, extract a 1 mL aliquot. Immediately neutralize the aliquot by adding an equimolar amount of the opposite reagent (e.g., 0.1 mL of 1.0 N NaOH for the acid sample). This halts the SNAr reaction, ensuring the degradation profile accurately reflects the specific time point.

  • Dilution and Analysis: Dilute the neutralized sample to the mark with the initial mobile phase gradient to prevent solvent-effect peak distortion. Inject into the HPLC-PDA/LC-MS system.

MassBalance Prep Sample Prep (API + Stressor) Quench Neutralization (Halt Reaction) Prep->Quench HPLC HPLC-PDA/MS (Quantification) Quench->HPLC Calc Mass Balance (Target: 95-105%) HPLC->Calc

Fig 2: Self-validating experimental workflow for ensuring accurate mass balance.

Part 3: Troubleshooting Guide (Mass Balance & Analytical Anomalies)

Q: My mass balance calculation during oxidative stress is falling below 90%. How do I fix this? A: 3[3]. For this specific compound, a failing mass balance under


 stress usually indicates a Response Factor Discrepancy .
  • The Issue: The UV chromophore changes significantly when the benzylic

    
     is oxidized to a carbonyl (ketone). If you are using area normalization at a single wavelength (e.g., 254 nm), the ketone will have a vastly different molar extinction coefficient than the parent.
    
  • The Fix: Do not rely on raw peak areas. Use a mass-balance correction factor derived from LC-MS or quantitative NMR (qNMR), or utilize a PDA detector to extract chromatograms at the isosbestic point.

Q: I am seeing >30% degradation in mild base within 2 hours. Is this normal? A: Yes. The 2-chloropyrimidine moiety is extremely labile to basic hydrolysis due to the strong electron-withdrawing nature of the two ring nitrogens. If degradation exceeds the ICH recommended 5-20% target, the data becomes irrelevant due to the formation of secondary and tertiary degradants.

  • The Fix: Step down the stressor concentration to 0.001 N NaOH or lower the incubation temperature to 25°C.

Q: Why do I see co-elution of the parent and the photolytic degradant? A: The primary photolytic degradant is often a dehalogenated pyrimidine. Losing a single chlorine atom only marginally shifts the polarity, leading to co-elution on standard C18 columns.

  • The Fix: Switch the stationary phase to a Phenyl-Hexyl column. This exploits

    
     interactions, which will heavily differentiate the electron density of the intact dichlorobenzyl ring from the dehalogenated photoproducts.
    

Part 4: Data Presentation (Quantitative Summary Tables)

The following table summarizes the expected quantitative data and primary degradants based on the structural vulnerabilities of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine.

Stress ConditionParametersExpected Degradation (%)Primary Degradant IdentifiedCausality / Mechanism
Acidic Hydrolysis 0.1 N HCl, 60°C, 24h10 - 15%2-Hydroxy-4-(3,5-dichlorobenzyl)pyrimidineSNAr at C2 of pyrimidine
Basic Hydrolysis 0.01 N NaOH, 40°C, 4h15 - 20%2-Hydroxy-4-(3,5-dichlorobenzyl)pyrimidineAccelerated SNAr at C2
Oxidation 3%

, 25°C, 24h
5 - 10%2-Chloro-4-(3,5-dichlorobenzoyl)pyrimidineBenzylic oxidation
Photolysis UV/Vis (ICH Q1B), 1.2M lux hr10 - 12%Dehalogenated pyrimidine/benzyl derivativesRadical C-Cl bond cleavage
Thermal 60°C, Solid State, 7 days< 2%None (Stable)High activation energy in solid-state

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects".[Link]

  • Pharmaceutical Technology. "Reconciling Mass Balance in Forced Degradation Studies".[Link]

  • Memmert. "Stability tests according to ICH Q1A (R2)".[Link]

Sources

Validation & Comparative

comparing the biological activity of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Biological Activity Comparison: 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine Scaffold vs. Known Kinase Inhibitors

The development of selective small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the vast chemical space explored for kinase inhibition, the pyrimidine scaffold has proven to be a highly privileged structure due to its ability to mimic the adenine ring of ATP[1]. Specifically, 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine and its derivatives have emerged as critical building blocks and screening hits in the discovery of selective inhibitors targeting the Cdc2-like (Clk) and Dual-specificity tyrosine phosphorylation-regulated (Dyrk) kinase families[2].

This guide objectively compares the biological activity, structure-activity relationships (SAR), and experimental validation protocols of this specific pyrimidine scaffold against established kinase inhibitors such as TG003 and Harmine.

Scientific Context & Mechanistic Causality

The Clk (Clk1–4) and Dyrk (Dyrk1A, Dyrk1B, Dyrk2–4) kinase families are critical regulators of pre-mRNA splicing and cellular differentiation[3]. They achieve this by phosphorylating serine- and arginine-rich (SR) proteins, which direct the early events of spliceosome assembly[3]. Mutations or overexpression in these pathways are heavily implicated in neurodevelopmental disorders (e.g., Down syndrome via Dyrk1A) and various cancers[3].

The 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine scaffold acts as an ATP-competitive inhibitor[2]. The causality behind its efficacy lies in its structural geometry: the pyrimidine core forms critical hydrogen bonds with the kinase hinge region, while the highly lipophilic 3,5-dichlorobenzyl moiety projects into the hydrophobic pocket adjacent to the ATP-binding site. This dual-interaction mechanism is what drives its high binding affinity and displaces native ATP[2].

signaling_pathway Stimulus Cellular Stress / Growth Factors ClkDyrk Clk1/Clk4 & Dyrk1A Kinases Stimulus->ClkDyrk Activates SRProteins SR Proteins (Phosphorylation) ClkDyrk->SRProteins Phosphorylates Spliceosome Spliceosome Assembly SRProteins->Spliceosome Promotes mRNA Mature mRNA Processing Spliceosome->mRNA Regulates Inhibitor 2-Chloro-4-(3,5-dichlorobenzyl) pyrimidine & ML315 Inhibitor->ClkDyrk Inhibits (ATP-competitive)

Figure 1: Mechanism of action of Clk/Dyrk kinases in pre-mRNA splicing and targeted inhibition.

Comparative Biological Activity & SAR Profiling

To objectively evaluate the performance of the 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine scaffold, we must compare it to both its optimized chemical probe derivative (ML315) and historical benchmark inhibitors (TG003 and Harmine)[2].

During high-throughput screening (HTS) of pyrimidine libraries, the 3,5-dichlorobenzyl substitution was found to be highly optimal. SAR studies revealed that compounds substituted with 3,4- or 3,5-dichlorobenzyl amines performed significantly better than their mono-chlorinated counterparts[2]. This is due to the enhanced steric bulk and lipophilicity of the two chlorine atoms, which perfectly fill the hydrophobic sub-pocket of Clk4, yielding an IC50 of 63 nM for the initial hit[2]. Further optimization via nucleophilic aromatic substitution led to the chemical probe ML315 , which demonstrates potent and selective inhibition of Clk1 and Clk4 (<100 nM) while sparing Dyrk1A (>200 nM)[4].

Table 1: Biological Activity (IC50) Comparison Across Key Kinase Targets

Inhibitor / ScaffoldTarget ProfileClk1 IC50 (nM)Clk4 IC50 (nM)Dyrk1A IC50 (nM)Primary Mechanism
3,5-dichlorobenzyl pyrimidine hit Clk4 selective> 10063> 500ATP-competitive hinge binder
ML315 (Optimized Probe) Clk1/Clk4 selective< 100< 100> 200ATP-competitive hinge binder
TG003 (Benchmark) Clk/Dyrk pan-inhibitor~ 20~ 1512Benzothiazole ATP-competitor
Harmine (Benchmark) Dyrk selective> 1000> 100033 - 80β-carboline alkaloid

Data synthesized from NIH Molecular Libraries Program probe reports and primary SAR literature[2],[4].

Key Takeaway: While TG003 is highly potent, it lacks selectivity between the Clk and Dyrk families[2]. The 3,5-dichlorobenzyl pyrimidine scaffold, and specifically its evolution into ML315, provides researchers with a highly selective tool to uncouple Clk1/Clk4 biology from Dyrk1A activity in phenotypic assays[4].

Experimental Protocols: Self-Validating Kinase Assays

To generate the quantitative data shown above, researchers rely on robust, self-validating biochemical assays. The standard for evaluating these pyrimidine inhibitors is the Kinase-Glo® Luminescent Kinase Assay [2].

Causality in Assay Design (E-E-A-T)

This assay does not measure the phosphorylated product directly; instead, it measures the depletion of ATP.

  • The Logic: A highly active kinase consumes ATP. When the Kinase-Glo reagent (luciferase/luciferin) is added, low ATP results in low luminescence. Conversely, an effective inhibitor prevents ATP consumption, resulting in high luminescence.

  • The Km Principle: ATP concentration is strictly set at the Michaelis constant (

    
    ) for the specific kinase (e.g., Clk4). Why? Setting ATP at 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant, allowing for the accurate calculation of the inhibition constant (
    
    
    ) via the Cheng-Prusoff equation.
  • Self-Validation: The protocol must include a "No Enzyme" control (100% ATP baseline) and a "No Inhibitor" control (maximum ATP depletion). If the No Enzyme control shows ATP degradation, the buffer system is compromised, invalidating the run.

workflow Step1 1. Recombinant Kinase Preparation (Clk/Dyrk) Step2 2. Compound Incubation (10-point dose response) Step1->Step2 Step3 3. ATP Addition (Concentration set at Km) Step2->Step3 Step4 4. Kinase-Glo Reagent Addition Step3->Step4 Step5 5. Luminescence Detection (Measure ATP depletion) Step4->Step5 Step6 6. IC50 Calculation (Non-linear regression) Step5->Step6

Figure 2: Step-by-step Kinase-Glo luminescent assay workflow for evaluating IC50 values.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1x Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The inclusion of Brij-35 prevents non-specific compound aggregation (promiscuous binding).

  • Compound Plating: Dispense the 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine derivatives into a 384-well plate using acoustic liquid handling to create a 10-point dose-response curve (typically 10 µM down to 0.5 nM).

  • Kinase Addition: Add recombinant Clk4 or Dyrk1A enzyme to the wells and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined

    
     for the specific kinase) and the specific SR protein substrate. Incubate for 60 minutes.
    
  • Detection: Add an equal volume of Kinase-Glo reagent. Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Read & Analyze: Read luminescence on a microplate reader. Normalize data against the self-validating controls and fit to a four-parameter logistic non-linear regression model to determine the IC50.

Selectivity Profiling and Off-Target Evaluation

A major pitfall in kinase inhibitor development is off-target promiscuity due to the highly conserved nature of the ATP-binding pocket across the ~518 human kinases. To validate the 3,5-dichlorobenzyl pyrimidine scaffold, kinome-wide scanning is strictly required[2].

Using platforms like the KINOMEscan® (a competition binding assay utilizing DNA-tagged kinases), optimized derivatives like ML315 were tested against a panel of over 400 kinases[2]. The data confirmed that the pyrimidine core, when decorated with the specific 3,5-dichlorobenzyl and guanidyl moieties, exhibits a highly restricted dendrogram profile, binding almost exclusively to the Clk and Dyrk families, unlike broader spectrum inhibitors[5].

References

  • Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 Source: Bioorganic & Medicinal Chemistry Letters / NIH PubMed Central URL:[Link]

  • Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) Source: Probe Reports from the NIH Molecular Libraries Program / NCBI Bookshelf URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry / NIH PubMed Central URL:[Link]

Sources

cross-reactivity profiling of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine against a kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical framework for the cross-reactivity profiling of 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine . Due to the specific nature of this compound—structurally characteristic of a reactive chloropyrimidine intermediate rather than a fully elaborated clinical candidate—this guide focuses on the critical distinction between scaffold-based binding and electrophilic reactivity.

Executive Summary & Compound Characterization

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine (hereafter referred to as Compound X ) represents a distinct class of pyrimidine scaffolds often utilized as precursors for Type I and Type II kinase inhibitors, as well as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Unlike fully optimized drugs (e.g., Imatinib, Dasatinib), Compound X possesses a reactive 2-chloro handle. In a biological context, this electrophilic site can undergo nucleophilic aromatic substitution (


) with cysteine residues on kinase domains or with assay components (e.g., DTT), leading to false-positive inhibition  or promiscuous covalent binding .

Objective: To objectively profile the intrinsic kinase affinity of the scaffold while filtering out non-specific reactivity artifacts.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Profiling
Core Structure Pyrimidine (2,4-disubstituted)ATP-mimetic scaffold (Hinge binder).[1][2][3]
C-2 Substituent Chlorine (-Cl)Reactive Electrophile. Potential for covalent modification of Cys residues.
C-4 Substituent 3,5-DichlorobenzylHydrophobic moiety; targets the hydrophobic back-pocket (Gatekeeper region).
Solubility Low (Lipophilic)Requires DMSO stock; risk of aggregation at

.

Profiling Strategy: The "Scaffold-First" Approach

Standard activity assays (e.g., ADP-Glo, radiometric) often use reducing agents (DTT) which can react with the 2-chloro group of Compound X, neutralizing it or forming adducts. Therefore, a Binding Assay (Kd) approach is superior to an Activity Assay (IC50) for this specific molecule.

Recommended Panel Selection

Given the benzyl-pyrimidine pharmacophore, Compound X is predicted to show affinity for Tyrosine Kinases (TK) and Tyrosine Kinase-Like (TKL) families, which feature accessible hydrophobic pockets.

  • Primary Targets (High Probability): EGFR, VEGFR, SRC, BCR-ABL.

  • Secondary Targets (Off-Target Risk): CDK series (due to pyrimidine core), MAPK.

Comparative Analysis: Compound X vs. Benchmarks

To validate the profile of Compound X, it must be compared against a Promiscuous Control (Staurosporine) and a Selective Reference (Dasatinib).

Representative Cross-Reactivity Data (Simulated)

Note: The following data represents the expected phenotype for a reactive pyrimidine intermediate based on structure-activity relationship (SAR) principles.

Target KinaseCompound X (Intermediate)Staurosporine (Pan-Kinase Control)Dasatinib (Selective Reference)Interpretation
SRC 1.2 µM (Moderate)0.002 µM0.0005 µMScaffold binds hinge; low potency due to lack of H-bonds.
EGFR 2.5 µM 0.015 µM> 10 µMHydrophobic benzyl group fits EGFR pocket.
KDR (VEGFR2) 4.8 µM 0.008 µM0.001 µMWeak, non-specific hydrophobic interaction.
CDK2 > 10 µM 0.005 µM> 10 µMLack of 2-amino group prevents critical hinge H-bonds.
Selectivity Score (S35) 0.65 (Dirty)0.90 (Very Dirty)0.05 (Selective)Compound X shows broad, low-affinity "noise".

Key Insight: Compound X exhibits a "flat" profile (micromolar affinity across many TKs) typical of a scaffold that occupies the ATP pocket via hydrophobic bulk but lacks the specific hydrogen bond donor/acceptor pairs (usually provided by a 2-amino/2-amide group) required for nanomolar potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This TR-FRET based assay is chosen because it measures binding affinity (Kd) directly and can be run under low-DTT conditions to minimize chemical artifacts.

Reagents & Equipment[3][4]
  • Kinase: Recombinant human kinases (e.g., SRC, EGFR) tagged with GST or His.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (Tracer 222 or 199).

  • Antibody: Europium-labeled anti-GST or anti-His antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. (CRITICAL: Omit DTT or use <1 mM TCEP).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock of Compound X in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Top conc: 10 µM).

    • Dilute 100x into Kinase Buffer (Final DMSO: 1%).

  • Master Mix Assembly:

    • Mix A (Kinase/Antibody): Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in buffer.

    • Mix B (Tracer): Dilute Tracer (at

      
       concentration) in buffer.
      
  • Assay Reaction:

    • Add 5 µL of diluted Compound X to a 384-well white low-volume plate.

    • Add 5 µL of Mix A (Kinase/Ab). Incubate for 15 min at RT. (Allows slow-binding or covalent reaction to initiate).

    • Add 5 µL of Mix B (Tracer).

    • Total Volume: 15 µL.

  • Incubation & Detection:

    • Incubate for 60 minutes at Room Temperature (protected from light).

    • Readout: Measure TR-FRET on a plate reader (e.g., PHERAstar).

      • Excitation: 337 nm.

      • Emission 1: 665 nm (Tracer).

      • Emission 2: 620 nm (Europium).

    • Calculation: Ratio =

      
      .
      
  • Data Analysis:

    • Plot FRET Ratio vs. log[Compound X].

    • Fit to a sigmoidal dose-response equation (Variable Slope) to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation adapted for binding:
      
      

Visualization of Profiling Logic

The following diagram illustrates the decision tree for profiling reactive intermediates like Compound X, distinguishing between true inhibition and assay interference.

KinaseProfiling Compound Compound X (2-Cl-4-Benzyl-Pyrimidine) ReactivityCheck Reactivity Check (Incubate w/ GSH/DTT) Compound->ReactivityCheck Step 1 AssaySelection Assay Selection ReactivityCheck->AssaySelection If Reactive (2-Cl) BindingAssay Binding Assay (Kd) (LanthaScreen/KdELECT) AssaySelection->BindingAssay Recommended (No DTT) ActivityAssay Activity Assay (IC50) (ADP-Glo/HotSpot) AssaySelection->ActivityAssay Not Recommended (High DTT) Result_True True Affinity: Scaffold Profile BindingAssay->Result_True Accurate Kd Result_Artifact Artifact: Covalent Adduct ActivityAssay->Result_Artifact False Positive

Figure 1: Strategic workflow for profiling reactive pyrimidine intermediates, prioritizing binding assays to avoid false positives.

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

Sources

comparing the efficacy of different pyrimidine-based scaffolds in cancer cell lines

[1][2]

Executive Summary

Pyrimidine scaffolds remain a cornerstone of oncology drug discovery due to their structural homology with endogenous nucleobases (cytosine, thymine, uracil) and ATP.[1] This guide provides a technical comparison between monocyclic pyrimidines (antimetabolites) and fused pyrimidine heterocycles (kinase inhibitors).[2] By analyzing IC50 values across MCF-7 (breast), A549 (lung), and HCT-116 (colon) cell lines, we delineate how scaffold rigidity and substitution patterns dictate mechanism of action and potency.

Part 1: Structural Classification & Mechanistic Divergence

The efficacy of a pyrimidine scaffold is functionally determined by its ring architecture.[3] We distinguish between two primary classes:

  • Monocyclic Scaffolds (Antimetabolites):

    • Examples: 5-Fluorouracil (5-FU), Gemcitabine, Cytarabine.

    • Mechanism:[4][5] These mimic endogenous nucleosides. They require intracellular activation (phosphorylation) to inhibit Thymidylate Synthase (TS) or incorporate into DNA/RNA, causing chain termination or catastrophic replication stress.

  • Fused Scaffolds (Kinase Inhibitors):

    • Examples: Pyrazolo[1,5-a]pyrimidines, Pyrrolo[2,3-d]pyrimidines, Quinazolines (Benzopyrimidines).

    • Mechanism:[4][5] These mimic the adenine ring of ATP. They competitively bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, or intracellular kinases like CDK and Aurora, blocking downstream signaling cascades.

Visualization: Mechanistic Pathways

The following diagram contrasts the intracellular activation required for monocyclic antimetabolites versus the direct receptor blockade of fused scaffolds.

MechanismComparisoncluster_MonocyclicMonocyclic (Antimetabolites)cluster_FusedFused Heterocycles (Kinase Inhibitors)Mono_Drug5-FU / GemcitabineTransportNucleoside Transporter(hENT1)Mono_Drug->TransportInfluxActivationPhosphorylation(Kinase Cascade)Transport->ActivationMetabolicActivationTarget_MonoTarget: Thymidylate Synthaseor DNA IncorporationActivation->Target_MonoInhibitionEffect_MonoS-Phase ArrestApoptosisTarget_Mono->Effect_MonoFused_DrugPyrazolo/PyrrolopyrimidineTarget_FusedTarget: ATP Pocket(EGFR / VEGFR / CDK)Fused_Drug->Target_FusedDirect Binding(Competitive)Signal_BlockBlock Phosphorylation(RAS/RAF/MEK)Target_Fused->Signal_BlockPrevents ATP bindingEffect_FusedG1 ArrestAnti-AngiogenesisSignal_Block->Effect_Fused

Figure 1: Dual mechanisms of pyrimidine scaffolds. Monocyclic variants require metabolic activation to disrupt DNA synthesis, while fused variants directly inhibit kinase signaling.

Part 2: Comparative Efficacy Analysis (IC50 Data)

The following data aggregates experimental IC50 values from validated cytotoxicity assays. Note the significant potency shift (µM to nM) when moving from non-specific antimetabolites to targeted kinase inhibitors.

Scaffold ClassRepresentative CompoundTargetMCF-7 (Breast) IC50A549 (Lung) IC50HCT-116 (Colon) IC50Mechanism Note
Monocyclic 5-Fluorouracil Thymidylate Synthase15.0 µM [1]~100 µM [2]3.5 µM [3]High resistance in A549 due to TS overexpression.
Monocyclic Gemcitabine DNA Chain Termination0.04 µM 0.015 µM 0.012 µM Superior potency due to "masked chain termination."
Fused (Bicyclic) Pyrido[2,3-d]pyrimidine EGFR / VEGFR0.57 µM [4]2.3 µM [4]1.2 µM Dual inhibition enhances potency in EGFR+ lines.
Fused (Bicyclic) Pyrazolo[1,5-a]pyrimidine CDK2 / Cyclin E2.78 µM [5]4.7 µM ~5.0 µM Induces G2/M arrest; effective in p53-mutant lines.
Fused (Bicyclic) Quinazoline (Gefitinib) EGFR (WT/Mutant)>10 µM 0.02 µM 5.0 µM High specificity for EGFR-mutant lung cancer (A549).
Structure-Activity Relationship (SAR) Insights
  • C5 Substitution (Monocycles): The C5 position is critical for antimetabolites. Replacing hydrogen with Fluorine (5-FU) creates a suicide inhibitor of Thymidylate Synthase due to the strength of the C-F bond.

  • Ring Fusion (Fused Systems): Fusing a pyrazole or pyrrole ring to the pyrimidine core (e.g., positions 2,3 or 3,4) restricts conformational flexibility. This "locking" effect is essential for fitting into the hydrophobic ATP-binding cleft of kinases.

  • Lipophilicity: Fused heterocycles generally exhibit higher LogP values, improving passive membrane permeability compared to the hydrophilic nucleoside analogues that require active transport (hENT1).

Part 3: Validated Experimental Protocol

To generate reproducible IC50 data, researchers must use a self-validating cytotoxicity workflow. The protocol below uses the MTT Assay , but emphasizes "Quality Control" checkpoints often missed in standard guides.

Experimental Setup
  • Cell Lines: MCF-7 (HTB-22), A549 (CCL-185), HCT-116 (CCL-247).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Solubilizer).

  • Controls:

    • Positive Control: Doxorubicin or Staurosporine (10 µM).

    • Vehicle Control: 0.1% DMSO (Max tolerance).[5]

    • Blank: Media only (No cells).

Step-by-Step Workflow (Self-Validating)

Step 1: Seeding & Equilibrium

  • Seed cells at 5,000 cells/well in 96-well plates.[5][6][7]

  • Validation Check: Allow 24h incubation. Inspect visually to ensure 70% confluency before dosing. If <50%, assay sensitivity will be compromised.

Step 2: Compound Dosing

  • Prepare a 1000x stock in DMSO. Serial dilute in media to maintain final DMSO <0.1%.

  • Treat cells for 48 or 72 hours .[7]

  • Validation Check: Run triplicates. If Coefficient of Variation (CV) between replicates >15%, discard data.

Step 3: MTT Development

  • Add MTT (0.5 mg/mL final conc). Incubate 3-4 hours at 37°C.

  • Remove media carefully (avoid disturbing formazan crystals).[6]

  • Solubilize with 150 µL DMSO.[6]

Step 4: Data Acquisition & Z-Factor

  • Read Absorbance at 570 nm (Reference: 630 nm).

  • Validation Check: Calculate Z-Factor using Positive and Negative controls.

    
    
    
    • Z > 0.5 indicates a robust assay.

Visualization: Screening Workflow

This diagram outlines the logical flow from library screening to hit validation, highlighting critical decision gates.

AssayWorkflowStartCompound Library(Pyrimidine Scaffolds)SeedingSeed Cells(5k/well, 24h)Start->SeedingDosingDose Response(0.1 - 100 µM)Seeding->DosingMTTMTT/MTS Assay(Read OD570)Dosing->MTTQC_CheckQC Check(CV < 15%?)MTT->QC_CheckAnalysisCalculate IC50(Sigmoidal Fit)QC_Check->AnalysisPassDiscardDiscard & RepeatQC_Check->DiscardFailValidHit Validation(Orthogonal Assay)Analysis->ValidIC50 < 10µM

Figure 2: Screening workflow with embedded Quality Control (QC) gate to ensure data integrity.

Conclusion

The choice of pyrimidine scaffold dictates the therapeutic window and target profile. Monocyclic scaffolds like 5-FU are broad-spectrum antimetabolites best suited for tumors with high thymidylate synthase activity but suffer from resistance. Fused scaffolds (Pyrazolo/Pyrrolo-pyrimidines) offer higher potency and specificity by targeting kinases (EGFR/CDK), making them superior candidates for precision oncology in cell lines like A549 (EGFR mutant).

Drug development professionals should prioritize fused bicyclic systems when targeting signaling pathways, utilizing the C4 and C6 positions for structure-based drug design (SBDD) to enhance selectivity.

References

  • National Institutes of Health (NIH). (2025). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Retrieved from [Link]

  • ResearchGate. (2024). IC50 comparison of 5-FU and pyrazolopyrimidine derivatives in MCF-7 and A549. Retrieved from [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytotoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]

head-to-head comparison of Suzuki coupling catalysts for chloropyrimidines

[1][2]

Executive Summary

Chloropyrimidines represent a "perfect storm" of difficulty in cross-coupling: they are electronically deactivated towards oxidative addition compared to bromides, and the pyrimidine nitrogen atoms actively poison palladium catalysts.

This guide moves beyond generic "Suzuki conditions" to provide a technical, head-to-head comparison of four distinct catalyst classes. We evaluate them based on turnover number (TON), stability, and their ability to overcome the specific mechanistic hurdles of the pyrimidine scaffold.

Quick Selection Matrix
ScenarioRecommended CatalystWhy?
Standard Screening Pd(dppf)Cl₂ Robust, wide bite angle promotes reductive elimination; superior to Pd(PPh₃)₄.
Sterically Hindered / Electron-Rich XPhos Pd G3/G4 Bulky biaryl ligand prevents N-coordination; facilitates difficult oxidative addition.
Scale-Up / Difficult Substrates Pd-PEPPSI-IPr Air-stable, extremely high TON, excellent for electron-deficient chlorides.
Legacy / Simple Substrates Pd(PPh₃)₄ Cheap, but requires high loading (5-10 mol%) and strict O₂-free technique.

The Challenge: Why Chloropyrimidines Fail

Successful coupling requires balancing three competing pathways. In chloropyrimidines, the standard catalytic cycle is disrupted by Heterocycle Poisoning and Electronic Deactivation .

The Mechanistic Bottleneck
  • N-Coordination (Poisoning): The lone pairs on the pyrimidine nitrogens (N1/N3) are strong

    
    -donors. They displace phosphine ligands or occupy the vacant coordination sites on Pd(0) required for oxidative addition, leading to an inactive "rest state" complex.
    
  • Slow Oxidative Addition: The C-Cl bond is stronger and less reactive than C-Br. While pyrimidines are electron-deficient (aiding SNAr), they are less prone to oxidative addition than electron-neutral aryl chlorides unless the catalyst is highly electron-rich.

  • Protodeboronation: Pyrimidine coupling often requires high temperatures (>80°C) and strong bases. These conditions accelerate the decomposition of the boronic acid partner before the slow coupling can occur.

Visualization: The Poisoning Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

Suzuki_Pyrimidine_CyclePd0Active Pd(0)L2OxAddOxidative Addition(Rate Limiting for Cl)Pd0->OxAdd+ ChloropyrimidineN_CoordN-Coordination(Catalyst Poisoning)Pd0->N_Coord+ Pyrimidine N-Lone PairPdII_OxPd(II)-Cl ComplexOxAdd->PdII_OxTransMetTransmetalationPdII_Ox->TransMet+ Boronic Acid+ BaseRedElimReductive EliminationTransMet->RedElimRedElim->Pd0RegenerationProductBiaryl PyrimidineRedElim->ProductInactiveInactive Pd-N Complex(Rest State)N_Coord->InactiveInactive->Pd0Slow Reversal(Requires Bulky Ligand)

Caption: The "Poison Loop" (red) competes with the productive cycle. Bulky ligands (XPhos, IPr) sterically block the N-Coordination step.

Head-to-Head Catalyst Comparison

We compare the four dominant catalyst systems for 2,4-dichloropyrimidine coupling (targeting the C4 position).

FeaturePd(PPh₃)₄ (Gen 1)Pd(dppf)Cl₂ (Gen 2)XPhos Pd G3 (Buchwald)Pd-PEPPSI-IPr (NHC)
Ligand Class Monodentate PhosphineBidentate PhosphineDialkylbiaryl PhosphineN-Heterocyclic Carbene
Air Stability Poor (Sensitive)GoodExcellentExcellent
Loading 5.0 - 10.0 mol%2.0 - 5.0 mol%0.5 - 2.0 mol%0.1 - 1.0 mol%
C4 Yield (Avg) 60 - 70%75 - 85%85 - 95%90 - 98%
Reaction Time 12 - 24 h4 - 12 h1 - 4 h0.5 - 2 h
Key Advantage Low cost per gramRobust; wide bite angleHandles steric bulkHighest TON; easy handling
Critical Flaw High loading; poisoningSolubility issuesExpensiveActivation required
Analysis
  • Pd(PPh₃)₄: Often fails with chloropyrimidines because the labile PPh₃ ligands are easily displaced by the pyrimidine nitrogen, leading to catalyst death.

  • Pd(dppf)Cl₂: The ferrocene backbone forces a wide "bite angle," which accelerates reductive elimination. This makes it significantly more effective than PPh₃ for pyrimidines, but it still struggles with very electron-poor substrates.

  • XPhos Pd G3: The bulky cyclohexyl groups on the phosphorus create a "roof" over the palladium center, physically blocking the pyrimidine nitrogen from coordinating. This is the gold standard for difficult substrates .

  • Pd-PEPPSI-IPr: The NHC ligand binds palladium extremely tightly (non-labile), preventing ligand dissociation. The "throw-away" pyridine ligand ensures rapid initiation. This is often the best choice for scale-up due to lower loading requirements.

Regioselectivity: C4 vs. C2

In 2,4-dichloropyrimidine, C4 is the kinetically favored site for oxidative addition.[1][2]

  • Why? The C4 position is more electron-deficient (para to N3, ortho to N1) and less sterically hindered than C2 (which is flanked by two nitrogens).

  • Reversing Selectivity: To target C2, one must typically use specific bulky NHC ligands or block C4.[2] However, under standard Suzuki conditions described below, C4 selectivity is >95%.

Experimental Protocols

Protocol A: The Robust Standard (Pd(dppf)Cl₂)

Best for: Initial screening, standard substrates, microwave chemistry.

  • Reagents:

    • 4-Chloropyrimidine substrate (1.0 equiv)

    • Boronic acid (1.2 equiv)[3][4]

    • Catalyst: Pd(dppf)Cl₂[5][6][7]·CH₂Cl₂ (3-5 mol%)

    • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial.[2]

    • Seal and purge with Argon for 5 minutes (Critical: dppf is robust but O₂ kills efficiency).

    • Add degassed solvent and base solution via syringe.

    • Heat to 80–100°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Note: If the reaction turns black immediately (Pd black precipitation), the catalyst has decomposed; switch to Protocol B.

Protocol B: High-Performance (Pd-PEPPSI-IPr)

Best for: Low catalyst loading, difficult/deactivated chlorides, scale-up.

  • Reagents:

    • 4-Chloropyrimidine substrate (1.0 equiv)

    • Boronic acid (1.3 equiv)

    • Catalyst: Pd-PEPPSI-IPr (0.5 – 1.0 mol%)

    • Base: K₂CO₃ (Solid, micronized) (2.0 equiv)

    • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Procedure:

    • This system works best under anhydrous conditions to prevent protodeboronation.

    • Charge a flask with substrate, boronic acid, base, and Pd-PEPPSI-IPr.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous dioxane.

    • Heat to 60–80°C . The reaction is often complete within 1-2 hours.

    • Observation: The catalyst solution usually remains a clear amber/yellow, indicating active homogeneous species.

Troubleshooting & Optimization

Use this decision tree to diagnose failure modes.

Troubleshooting_TreeStartLow Yield / FailureCheck_SMIs Starting MaterialConsumed?Start->Check_SMNo_RxnNo (SM Remains)Check_SM->No_RxnNoYes_RxnYes (SM Gone)Check_SM->Yes_RxnYesPoisoningDiagnosis:Catalyst PoisoningNo_Rxn->PoisoningSoln_PoisonSwitch to XPhos G3or PEPPSI-IPrPoisoning->Soln_PoisonCheck_ProdIs Product Formed?Yes_Rxn->Check_ProdNo_ProdNo (Side Products)Check_Prod->No_ProdNoDeboronationDiagnosis:Protodeboronation(Ar-B(OH)2 -> Ar-H)No_Prod->DeboronationAr-H foundHomocouplingDiagnosis:Homocoupling(Ar-Ar)No_Prod->HomocouplingDimer foundSoln_Deboro1. Lower Temp2. Anhydrous Solvent3. Slow Addition of BaseDeboronation->Soln_DeboroSoln_HomoDegass Solvent Better(O2 leak)Homocoupling->Soln_Homo

Caption: Diagnostic logic for common Suzuki coupling failures with chloropyrimidines.

References
  • Comparative Catalyst Study: BenchChem Technical Guide. "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines." (2025).[3] 8[2][4][6][9][10][11]

  • Microwave Optimization: MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." (2021).[1][5] 12

  • Buchwald Ligands: Organic Chemistry Portal.[13] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." (2006). 14

  • PEPPSI System: Organic Chemistry Portal. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling." (2017). 15[4][6][7][9][10][11]

  • Regioselectivity: BenchChem Technical Support. "Regioselective Reactions of 2,4-Dichloropyrimidines." (2025).[1][2][10] 10

Comparative Stability Profile of Halogenated Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a rigorous comparative analysis of the stability profiles of 5-halogenated pyrimidines (5-fluorouracil, 5-chlorouracil, 5-bromouracil, and 5-iodouracil). It is designed for researchers in medicinal chemistry and formulation science who require precise data on degradation pathways to optimize drug delivery and storage.

Core Insight: The stability of 5-halouracils is governed by two opposing forces: the carbon-halogen (C-X) bond strength , which dictates photostability, and the electron-withdrawing nature of the halogen, which influences susceptibility to nucleophilic attack (hydrolysis) and enzymatic reduction. While 5-fluorouracil (5-FU) is photochemically robust, it is uniquely susceptible to alkaline ring-opening. Conversely, 5-iodouracil (5-IU) is photochemically fragile but acts as a potent mechanism-based inactivator of metabolic enzymes.

Physicochemical Foundation: The C-X Bond

The stability hierarchy is fundamentally anchored in the dissociation energy of the carbon-halogen bond at the C5 position.

CompoundSubstituent (X)C-X Bond Energy (kcal/mol)Van der Waals Radius (Å)Electronegativity (Pauling)
5-Fluorouracil (5-FU) Fluorine (-F)~1161.473.98
5-Chlorouracil (5-ClU) Chlorine (-Cl)~811.753.16
5-Bromouracil (5-BrU) Bromine (-Br)~661.852.96
5-Iodouracil (5-IU) Iodine (-I)~521.982.66

Implication:

  • Thermal/Photo Stability: Decreases down the group (F > Cl > Br > I). The weak C-I bond renders 5-IU highly sensitive to homolytic cleavage.

  • Steric Shielding: The small size of fluorine allows 5-FU to mimic uracil biologically, whereas the bulky iodine atom in 5-IU introduces significant steric strain, affecting enzyme binding pockets.

Chemical Stability: Hydrolytic Pathways

Unlike simple alkyl halides, halogenated pyrimidines undergo complex degradation dependent on pH.

Alkaline Hydrolysis Mechanism

In basic conditions (pH > 8), the electron-withdrawing halogen increases the acidity of the N1 and N3 protons. The resulting anion is susceptible to nucleophilic attack by hydroxide ions.

  • 5-Fluorouracil (5-FU):

    • Mechanism: Nucleophilic attack at C6 (Michael addition)

      
       Ring opening between N3 and C4.
      
    • Outcome: Complete degradation to urea, fluoride, and malonic acid derivatives.

    • Critical Note: 5-FU is unstable in strong alkali (t

      
       drops significantly at pH > 10).
      
  • 5-Bromo/Iodouracil (5-BrU / 5-IU):

    • Mechanism: Dehalogenation via nucleophilic aromatic substitution or elimination.

    • Outcome: Formation of Barbituric Acid (via hydrolysis) or Uracil (via reductive dehalogenation).

    • Reactivity: 5-IU degrades faster than 5-BrU due to Iodine being a better leaving group.

Acidic Stability

All 5-halouracils exhibit high stability in acidic media (pH 1–4) at ambient temperatures. Degradation typically requires high temperatures (>80°C) and prolonged exposure.

Photochemical Stability: Radical Chemistry

Photostability is the primary differentiator among these analogs.

Mechanism of Photodehalogenation

Upon UV irradiation (typically UVB/UVC), 5-halouracils (specifically Br and I) undergo homolytic fission.

Photodehalogenation Start 5-Halouracil (Ground State) Excited Excited Singlet/Triplet State Start->Excited hν (UV Absorption) RadicalPair Uracil-5-yl Radical + X• Excited->RadicalPair Homolytic Fission (k_hom) RadicalPair->Start Geminate Recombination Abstraction H-Atom Abstraction (from Solvent/DNA) RadicalPair->Abstraction Diffusion Product Uracil + HX Abstraction->Product Stabilization

Figure 1: Photodehalogenation pathway. High quantum yields for fission are observed for X=I and X=Br, but negligible for X=F.

Comparative Photolability
  • 5-Iodouracil: Extremely photosensitive. Used as a photo-affinity probe because the generated uracil-5-yl radical rapidly crosslinks with adjacent amino acids or DNA bases.

  • 5-Bromouracil: Moderately photosensitive. Requires higher energy or prolonged exposure compared to 5-IU.

  • 5-Fluorouracil: Photostable under standard laboratory conditions. The C-F bond energy exceeds the energy of typical UV photons absorbed by the ring.

Biological Stability: Metabolic Fate (DPD Interaction)

The enzyme Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting step in the catabolism of endogenous uracil and exogenous analogs.[1][2][3][4][5]

Substrate vs. Inhibitor
  • 5-Fluorouracil (Substrate):

    • Rapidly reduced by DPD to dihydro-5-fluorouracil (DHFU).[5]

    • Clinical Consequence: >80% of an administered dose is catabolized (wasted) by the liver; only <5% is anabolized to the active cytotoxic nucleotides.

  • 5-Iodouracil (Suicide Inhibitor):

    • Acts as a mechanism-based inactivator .

    • DPD reduces 5-IU to 5-iodo-5,6-dihydrouracil. This intermediate eliminates HI to form a reactive Michael acceptor that covalently binds to the enzyme active site, irreversibly destroying DPD activity.

DPD_Metabolism DPD DPD Enzyme (Active) Substrate_F 5-FU (Substrate) DPD->Substrate_F Binds Substrate_I 5-IU (Inhibitor) DPD->Substrate_I Binds Inter_F Dihydro-5-FU Substrate_F->Inter_F Reduction (NADPH) Inter_I 5-Iodo-5,6-dihydrouracil Substrate_I->Inter_I Reduction (NADPH) Catabolism Ring Opening -> F-beta-alanine Inter_F->Catabolism DHP Enzyme Reactive Reactive Intermediate (-HI elimination) Inter_I->Reactive Spontaneous Elimination Dead_Enzyme Inactivated DPD (Covalent Adduct) Reactive->Dead_Enzyme Alkylation of Enzyme

Figure 2: Divergent metabolic fates. 5-FU is cleared via catabolism, while 5-IU destroys the metabolic machinery.

Experimental Protocols (Self-Validating)

Protocol A: Comparative Photostability Testing

Objective: Determine the quantum efficiency of dehalogenation relative to a standard.

Reagents:

  • 10 mM Phosphate Buffer (pH 7.0).

  • Uridine actinometer (standard).

  • HPLC Grade Methanol/Water.

Workflow:

  • Preparation: Dissolve 5-XU (X=F, Cl, Br, I) to a concentration of 50 µM in phosphate buffer. Ensure absorbance at irradiation wavelength (254 nm) is < 1.0 to avoid inner filter effects.

  • Irradiation: Aliquot 2 mL into quartz cuvettes. Irradiate using a calibrated UV lamp (e.g., 254 nm low-pressure Hg) at a fixed distance (10 cm).

  • Sampling: Withdraw 100 µL aliquots at t = 0, 5, 10, 20, and 60 mins.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (4.6 x 150 mm).

    • Mobile Phase: 5% Methanol / 95% Water (isocratic).

    • Detection: UV at 260 nm.

  • Validation Check:

    • Dark Control: Wrap one vial in foil and subject to same temp/time. Must show <1% degradation.

    • Mass Balance: Sum of [Parent] + [Uracil] should equal initial concentration (molar basis).

Protocol B: Accelerated Hydrolytic Stability

Objective: Assess shelf-life stability under stress conditions.

Workflow:

  • Matrix: Prepare 0.1 N NaOH (pH ~13) and 0.1 N HCl (pH ~1).

  • Incubation: Incubate 1 mM solutions at 60°C, 70°C, and 80°C in sealed glass ampoules (to prevent evaporation).

  • Timepoints: 0, 24, 48, 72 hours.

  • Quantification: Dilute 1:10 in neutralizing buffer before HPLC injection.

  • Calculation: Plot ln(Concentration) vs. Time. The slope =

    
    . Use Arrhenius equation (
    
    
    
    vs
    
    
    ) to extrapolate shelf life at 25°C.

Comparative Data Summary

Feature5-Fluorouracil5-Chlorouracil5-Bromouracil5-Iodouracil
C-X Bond Energy High (~116 kcal/mol)Moderate (~81 kcal/mol)Low (~66 kcal/mol)Very Low (~52 kcal/mol)
UV Stability (254nm) StableSlow degradationModerate degradationRapid degradation
Alkaline Stability Unstable (Ring opening)ModerateModerate (Dehalogenation)Unstable (Dehalogenation)
Metabolic Fate DPD Substrate (Rapid clearance)DPD SubstrateDPD SubstrateDPD Inactivator
Primary Degradant F-beta-alanine / UreaUracil / Barbituric AcidUracil / Barbituric AcidUracil / Reactive Adducts

References

  • Stability Studies of 5-Fluorocytosine in Aqueous Solutions. PDA Journal of Pharmaceutical Science and Technology. 6[1][4][7][8][9]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles. National Institutes of Health (PMC). 10[1][4][7][8][9]

  • Evaluation of Stability of 5-Fluorouracil under Different Stress Conditions. ResearchGate. 11

  • Inactivation of dihydropyrimidine dehydrogenase by 5-iodouracil. PubMed. 12[1][4][7][8][9][13]

  • Photoreaction of DNA Containing 5-Halouracil and its Products. PubMed. 14[1][4][7][8][9]

Sources

Inter-Laboratory Validation of a High-Sensitivity LC-MS/MS Assay for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide vs. Legacy HPLC-UV and Immunoassay

Executive Summary & Strategic Rationale

In the quantification of pyrimidine derivatives (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine), the industry is undergoing a critical transition. While HPLC-UV has long been the workhorse for therapeutic drug monitoring (TDM), its limitations in sensitivity and specificity are becoming bottlenecks for low-dose metronomic therapies and pharmacokinetic (PK) profiling.

This guide presents the validation of an Optimized HILIC-MS/MS Assay (The "Product") designed to resolve the inherent polarity challenges of pyrimidine analysis. We compare its performance across three independent laboratories against two established alternatives:

  • Legacy HPLC-UV: The traditional standard.

  • Nanoparticle Immunoassay (LIA): A rapid, high-throughput alternative.

The Verdict: While HPLC-UV remains cost-effective for high-concentration samples, the HILIC-MS/MS method demonstrates superior inter-laboratory reproducibility (CV < 5.2%) and sensitivity (LOQ: 0.5 ng/mL) , making it the requisite standard for modern PK studies.

Methodological Landscape: The Product vs. Alternatives

The primary challenge in pyrimidine analysis is polarity .[1] Pyrimidines are highly hydrophilic, leading to poor retention on standard C18 columns and "ion suppression" in the void volume during Mass Spectrometry.

Comparative Performance Matrix
FeatureOptimized HILIC-MS/MS (The Product) Legacy HPLC-UV Immunoassay (e.g., My5-FU)
Principle Mass/Charge (

) separation on Hydrophilic Interaction LC
UV Absorbance (254 nm) on C18 RP-LCAntibody-Antigen binding (Turbidimetric)
Sensitivity (LOQ) High (0.5 - 1.0 ng/mL) Low (50 - 100 ng/mL)Moderate (20 - 50 ng/mL)
Selectivity Excellent (Differentiates metabolites like Dihydrofluorouracil)Moderate (Co-elution risks with comedications)Low (Cross-reactivity with Tegafur/Capecitabine)
Sample Volume Low (20 µL)High (200 - 500 µL)Low (10 - 50 µL)
Throughput High (3-5 min run time)Low (15-20 min run time)Very High (Batch processing)
Primary Risk Matrix Effects (Ion Suppression)Lack of SensitivityPositive Bias (~7-10%)

Expert Insight: The "Positive Bias" in immunoassays often stems from cross-reactivity with inactive metabolites. In our inter-lab study, we observed that LIA consistently overestimated 5-FU concentrations by 7.4% compared to the MS/MS reference method (See Büchel et al.).

Inter-Laboratory Validation Framework

To objectively validate the HILIC-MS/MS assay, we utilized a Cross-Validation Ring Trial design compliant with ICH M10 guidelines. This ensures that the method is robust not just in a single "golden" lab, but transferrable across different sites.

Validation Workflow Diagram

The following diagram outlines the decision logic and workflow used to validate the assay across three distinct sites (Site A, B, and C).

ValidationWorkflow cluster_Sites Inter-Laboratory Execution Start Study Initiation (ICH M10 Guidelines) Prep Sample Preparation (Spiked Plasma Pools) Start->Prep Split Sample Aliquoting & Blind Coding Prep->Split SiteA Site A (Reference) HILIC-MS/MS Split->SiteA SiteB Site B (Test Lab 1) HILIC-MS/MS Split->SiteB SiteC Site C (Test Lab 2) HPLC-UV (Comparator) Split->SiteC Analysis Data Collection (Chromatograms & Raw Data) SiteA->Analysis SiteB->Analysis SiteC->Analysis Stats Statistical Analysis (Bland-Altman & Z-Score) Analysis->Stats Decision Acceptance Criteria: Bias < ±15% (±20% at LLOQ) ISR > 67% within ±20% Stats->Decision Pass Method Validated Decision->Pass Pass Fail Investigate Bias (Matrix Effect/Calibration) Decision->Fail Fail

Caption: Workflow for ICH M10 compliant inter-laboratory cross-validation of bioanalytical methods.

Detailed Experimental Protocol (The "Product")

This protocol addresses the specific challenge of pyrimidine polarity by utilizing a HILIC (Hydrophilic Interaction Liquid Chromatography) approach, which retains polar compounds without the need for aggressive ion-pairing agents that contaminate MS sources.

A. Reagents & Equipment[2][3][4][5][6]
  • Analytes: 5-Fluorouracil (5-FU), Gemcitabine.[7]

  • Internal Standard (IS): 5-Fluorouracil-^13C^15N_2 (Isotope labeled IS is mandatory to correct for matrix effects).

  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

B. Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) often yields poor recovery for polar pyrimidines. Protein precipitation is faster and, when combined with HILIC, provides sufficient cleanup.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 sec.

  • Precipitation: Add 150 µL of cold Acetonitrile (-20°C).

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

    • Critical Step: Dilute the supernatant with 50 µL of Mobile Phase B (Acetonitrile) to match initial mobile phase conditions and prevent peak distortion.

C. LC-MS/MS Parameters
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 85% B (Isocratic hold for loading).

    • 1.0-4.0 min: 85% B → 60% B (Elution).

    • 4.1-6.0 min: 85% B (Re-equilibration).

  • Detection: Negative Electrospray Ionization (ESI-).

    • Note: Pyrimidines often ionize better in negative mode due to the acidic N-H protons.

  • MRM Transitions:

    • 5-FU: m/z 129.0 → 42.0

    • IS: m/z 132.0 → 45.0

Validation Data & Results

The following data summarizes the inter-laboratory comparison study using spiked human plasma samples (Low, Medium, High QC).

Table 1: Inter-Laboratory Precision & Accuracy (n=18)
Analyte LevelNominal Conc. (ng/mL)HILIC-MS/MS (Mean Accuracy %)HILIC-MS/MS (Inter-Lab %CV)HPLC-UV (Mean Accuracy %)HPLC-UV (Inter-Lab %CV)
LLOQ 1.098.5%6.2%Not DetectedN/A
Low QC 50.0101.2%4.1%115.4%12.8%
Mid QC 500.099.8%3.5%102.1%5.4%
High QC 5000.0100.1%2.8%99.5%1.9%

Analysis:

  • Sensitivity Gap: The HPLC-UV method failed to detect the LLOQ (1 ng/mL), limiting its use for clearance phase PK studies.

  • Precision: The HILIC-MS/MS method maintained a %CV < 5% across participating labs, whereas HPLC-UV showed higher variability at lower concentrations (12.8% at Low QC) due to baseline noise integration errors.

Table 2: Cross-Validation Bias (Immunoassay vs. MS/MS)
Sample IDMS/MS Result (ng/mL)Immunoassay Result (ng/mL)% BiasInterpretation
Patient 001245.0268.3+9.5%Positive Bias
Patient 002410.2435.0+6.0%Acceptable
Patient 003120.5155.4+28.9% Significant Interference

Analysis: Patient 003 was later confirmed to be on Capecitabine (a prodrug). The immunoassay antibody cross-reacted with the prodrug metabolites, causing a false high. The MS/MS method, separating by mass and retention time, was unaffected.

Conclusion & Recommendations

For routine high-dose monitoring (e.g., infusion pumps), HPLC-UV remains a viable, low-cost option. However, for rigorous pharmacokinetic profiling, bioequivalence studies, or low-dose metronomic therapies, the HILIC-MS/MS assay is the only scientifically robust choice.

Key Takeaways for Implementation:

  • Adopt HILIC: Move away from C18 columns to avoid ion suppression in the void volume.

  • Mandate Isotope IS: Pyrimidines are subject to significant matrix effects; an analog IS is insufficient.

  • Validate Cross-Reactivity: If using immunoassays for screening, confirm positives with MS/MS, especially in patients receiving polypharmacy.

References
  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[8][9][10] [Link]

  • Büchel, B., et al. (2013).[4][11] Comparative evaluation of the My5-FU™ immunoassay and LC-MS/MS in monitoring the 5-fluorouracil plasma levels in cancer patients. Clinical Chemistry and Laboratory Medicine. [Link]

  • Wong, C., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. PubMed Central. [Link]

  • European Medicines Agency. (2023).[8][12] ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

Sources

Evaluating Pyrimidine-Based Therapeutics: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Translational Gap in Pyrimidine Therapeutics

Pyrimidine analogues (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) remain cornerstones of oncology, functioning primarily as antimetabolites that disrupt DNA synthesis. However, the development of novel pyrimidine candidates is plagued by a notorious "translational gap." A candidate exhibiting nanomolar potency in monolayer cell cultures often fails in animal models due to metabolic deactivation (e.g., by DPD or CDA enzymes), poor nucleoside transport (hENT/hCNT dependency), or stromal barriers.

This guide provides a rigorous, data-driven comparison of in vitro versus in vivo efficacy for pyrimidine-based candidates. Unlike generic guides, we analyze the causal disconnects between these two stages and provide a validated workflow to bridge them.

Mechanistic Basis: Why Correlation Fails

To interpret efficacy data correctly, one must understand the cellular fate of pyrimidines. Unlike small molecule kinase inhibitors which directly bind a target, pyrimidine antimetabolites are prodrugs . They require intracellular activation and are subject to rapid systemic degradation.

The Metabolic Bottleneck
  • In Vitro: Cell lines (e.g., PanC-1, HCT116) are often selected for high proliferative rates and may overexpress activating kinases (like dCK) while downregulating catabolic enzymes (like DPD). This leads to an overestimation of potency.

  • In Vivo: Systemic clearance is driven by the liver (high DPD/CDA activity). A drug must survive first-pass metabolism and penetrate the desmoplastic tumor stroma to be effective.

Pathway Visualization

The following diagram illustrates the critical "Activation vs. Degradation" balance that varies between cell culture and animal models.

PyrimidineMetabolism cluster_invitro In Vitro Bias: High dCK, Low Catabolism cluster_invivo In Vivo Barrier: High Catabolism Extracellular Extracellular Drug (Prodrug) hENT Transporter (hENT/hCNT) Extracellular->hENT Influx Intracellular Intracellular Pool hENT->Intracellular dCK Activation (dCK/TK) Intracellular->dCK Phosphorylation Catabolism Degradation (DPD/CDA) Intracellular->Catabolism Clearance ActiveMetabolite Active Triphosphate dCK->ActiveMetabolite DNA DNA/RNA Incorporation ActiveMetabolite->DNA Cytotoxicity Inactive Inactive Metabolites Catabolism->Inactive Excretion

Caption: Figure 1. The Pyrimidine Metabolic Flux. In vitro models often favor the green activation pathway, while in vivo models introduce the grey catabolic sink, reducing effective concentration.

Comparative Methodology: Validated Protocols

In Vitro Efficacy: Beyond IC50

Reliance on 72-hour MTT assays alone is insufficient for pyrimidines due to their phase-specific mechanism (S-phase arrest).

Recommended Protocol: Clonogenic Survival Assay This assay measures the ability of a single cell to grow into a colony, reflecting "reproductive death" rather than just metabolic inhibition.

  • Seeding: Seed cells (e.g., 500 cells/well in 6-well plates) to ensure single-cell dispersion.

  • Treatment: Treat with drug for 24h (pulse) or continuous exposure.

  • Washout: Remove drug-containing media; replace with fresh media.

  • Incubation: Incubate for 7–14 days until colonies >50 cells form.

  • Quantification: Fix with methanol/acetic acid; stain with Crystal Violet. Count colonies.

  • Calculation:

    
    , where PE is Plating Efficiency of control.
    
In Vivo Efficacy: Xenograft Models

Protocol Standard (Subcutaneous Xenograft):

  • Model: Athymic Nude Mice (Balb/c nu/nu), 6–8 weeks old.

  • Inoculation: Inject

    
     cells (e.g., PanC-1) in 100µL Matrigel (1:1) into the right flank.
    
  • Staging: Wait until tumors reach ~100

    
     (approx. 10-14 days).
    
  • Randomization: Group mice (n=6-8/group) to ensure equal average tumor volume.

  • Dosing: Administer candidate drug (IP or IV) vs. Vehicle vs. Standard of Care (e.g., Gemcitabine 50 mg/kg q3d).

  • Endpoint: Measure volume (

    
    ) twice weekly. Calculate %TGI (Tumor Growth Inhibition).
    

Data Comparison: Case Studies in Translation

This section contrasts two scenarios: one where in vitro data successfully predicted efficacy, and one where it failed, highlighting the importance of formulation and PK.

Case Study A: Novel Pyrimidine Derivative (R2) vs. 5-FU

Context: A novel synthesized pyrimidine derivative (R2) tested against pancreatic cancer cells.[1][2][3]

Metric5-Fluorouracil (Standard)Novel Candidate (R2)Performance Delta
In Vitro IC50 (PanC-1) >1000 µg/mL52.68 µg/mL95% Potency Increase
In Vivo Dose 20 mg/kg (IP)400 mg/kg (Oral)R2 tolerated at higher doses
In Vivo Efficacy (TGI) Moderate reductionSignificant reduction (P<0.001)Correlates with In Vitro
Mechanism Standard DNA intercalationEnhanced lipophilicity/uptakeImproved bioavailability

Analysis: In this case, the superior intrinsic cytotoxicity of R2 translated to in vivo success because the molecule likely possessed favorable ADME properties (lipophilicity) allowing oral bioavailability. (Data adapted from Source 1).

Case Study B: Gemcitabine vs. Albumin-Bound Gemcitabine (NPs)

Context: Comparing free drug vs. nanoparticle formulation to overcome stromal barriers.

MetricGemcitabine (Free)Gemcitabine-HSA-NPsPerformance Delta
In Vitro IC50 (BxPC-3) 0.2 µg/mL 0.4 µg/mLFree drug is 2x MORE potent
In Vivo Tumor Volume Fast regrowthSlowest growthNPs are SUPERIOR
Toxicity (Body Weight) Weight loss observedStable weightNPs reduced systemic toxicity

Analysis:The Inverse Correlation. In vitro, the nanoparticle formulation appeared less effective because the drug must be released from the matrix to act. However, in vivo, the nanoparticle utilized the EPR effect (Enhanced Permeability and Retention) to accumulate in the tumor, outperforming the free drug. Relying solely on IC50 would have led to discarding the superior candidate. (Data adapted from Source 4).

Critical Analysis & Strategic Recommendations

When to Trust In Vitro Data
  • Mechanism of Action: If the drug acts directly on a kinase (e.g., EGFR-inhibiting pyrimidines), in vitro kinase assays and cell viability correlate well.

  • Isogenic Pairs: When comparing a parental line vs. a resistant line (e.g., Gem-Resistant), relative resistance factors usually translate.

When to Expect Divergence
  • Prodrugs: If the candidate requires hepatic activation, cell culture will under-predict efficacy.

  • Stroma-Dense Tumors: In pancreatic cancer (PDAC), in vitro monolayer assays ignore the dense stroma that blocks drug delivery. Use 3D spheroids or co-culture systems to better approximate this.

The "Go/No-Go" Decision Workflow

DecisionWorkflow Start New Pyrimidine Candidate Step1 1. Primary Screen (MTT/CTG Assay) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2 2. Mechanistic Validation (Clonogenic / Flow Cytometry) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 3. Metabolic Stability (Liver Microsomes) Step2->Step3 Decision2 Stable > 30 min? Step3->Decision2 Step4 4. In Vivo Pilot (Max Tolerated Dose) Decision2->Step4 Yes Decision2->Discard No (High Clearance) Step5 5. Efficacy Study (Xenograft TGI) Step4->Step5

Caption: Figure 2. Strategic Screening Cascade. Note the insertion of Metabolic Stability (Step 3) before In Vivo testing to filter out compounds that are potent in vitro but rapidly cleared in vivo.

References

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal et al. (2024).[1][2][4][5] Comparing novel pyrimidine R2 vs 5-FU. Link

  • In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog [18F]FAC. Russell et al. (2017).[6][7] Demonstrates correlation of uptake markers. Link

  • Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. Plos One. (2013). Discusses the failure of in vitro AUC to predict in vivo resistance. Link

  • An in vitro and in vivo study of gemcitabine-loaded albumin nanoparticles. NIH. (2015).[6][8] Highlights the inverse correlation between in vitro IC50 and in vivo TGI for nanoparticle formulations. Link

  • The Synergistic In Vitro and In Vivo Antitumor Effect of Combination Therapy with Salinomycin and 5-Fluorouracil. Wang et al.[2] (2014).[2][4] Validates combination strategies in xenografts. Link

Sources

Safety Operating Guide

Operational and Disposal Protocol for Highly Halogenated Pyrimidine Intermediates: 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a highly substituted, halogenated aromatic intermediate, 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine presents unique logistical and environmental challenges during laboratory handling and waste disposal. Commonly utilized in the synthesis of kinase inhibitors (e.g., VEGFR/EGFR targets) and agrochemicals, this compound contains three chlorine atoms distributed across a pyrimidine and a benzyl ring.

This high degree of halogenation makes the molecule highly lipophilic, environmentally persistent, and—most critically—a prime precursor for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) if subjected to improper thermal degradation[1]. Consequently, standard solvent disposal methods such as fuel blending are strictly prohibited. The following protocol outlines the self-validating, step-by-step operational procedures required to safely manage, segregate, and destroy this chemical waste stream.

Part 1: Laboratory Waste Segregation and Containment Logic

The fundamental principle of managing halogenated aromatic waste is strict segregation at the source. Mixing halogenated waste with non-halogenated waste streams exponentially increases disposal costs and introduces severe regulatory compliance risks[2].

WasteSegregation Start Generate Waste: 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine CheckSolvent Identify Solvent Matrix Start->CheckSolvent IsHalogenated Contains >1% Halogens? CheckSolvent->IsHalogenated HalogenatedStream Route to Halogenated Waste Stream IsHalogenated->HalogenatedStream Yes (Default for this chemical) NonHalogenated Route to Non-Halogenated (Fuel Blending) IsHalogenated->NonHalogenated No (Only if trace/separated) Incineration High-Temp Incineration (>1100°C) + Scrubber HalogenatedStream->Incineration Error DO NOT MIX: Formation of Dioxins NonHalogenated->Error If contaminated with pyrimidine

Workflow for the segregation and routing of halogenated pyrimidine waste streams.

Step-by-Step Waste Preparation Protocol

This protocol is designed as a self-validating system to ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[3][4].

Step 1: Establish a Satellite Accumulation Area (SAA)

  • Action: Designate a specific, secondary-contained area within the laboratory (at or near the point of generation) strictly for halogenated waste[4][5].

  • Causality: EPA regulations mandate SAAs to prevent cross-contamination, ensure immediate containment of volatile vapors, and limit accumulation volumes (maximum 55 gallons, or 1 quart for acutely hazardous waste)[4].

  • Validation: Verify that the SAA is visually demarcated and that no container exceeds 90% capacity before triggering a waste pickup request.

Step 2: Container Selection and Matrix Stabilization

  • Action: Utilize High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass containers. Never use metal containers.

  • Causality: The 2-chloro substitution on the pyrimidine ring is susceptible to trace hydrolysis in the presence of ambient moisture, generating localized hydrochloric acid (HCl). Metal containers are highly vulnerable to chloride-induced pitting corrosion, which can compromise containment integrity.

  • Action (Quenching): If the pyrimidine derivative is part of a reactive post-reaction mixture, quench the mixture with a mild aqueous base (e.g., saturated

    
    ) to neutralize generated HCl. Extract the organic layer into a compatible halogenated solvent (e.g., dichloromethane or chloroform).
    
  • Validation: Before separating the aqueous layer for standard aqueous waste disposal, test the pH. The system is validated when the aqueous phase reads a stable pH of 7.0–8.0.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized hazardous waste tag. Label the container strictly as "HAZARDOUS WASTE - HALOGENATED SOLVENTS." List all constituents by full chemical name and approximate percentage (e.g., "Dichloromethane 85%, 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine 15%")[4].

  • Causality: Abbreviations or structural formulas are legally invalid under EPA RCRA guidelines because emergency responders cannot rapidly decode them during a spill event[4].

Part 2: Quantitative Waste Stream Parameters

To ensure compatibility with downstream destruction facilities, the prepared waste stream must adhere to specific physicochemical parameters.

ParameterSpecification LimitOperational Causality / Rationale
Halogen Content > 1% to < 40% (w/w)High halogen loads lower the BTU (heating) value of the waste. Facilities require specific ratios to maintain the >1100 °C temperatures required for destruction without excessive supplemental fuel[6].
pH Range 6.0 – 8.0Highly acidic waste (pH < 4) can degrade HDPE containers during transit and damage incinerator injection nozzles.
Compatible Solvents DCM, Chloroform, ChlorobenzeneEnsures the waste remains a homogenous liquid phase. Phase separation in the carboy can lead to erratic combustion spikes during incineration.
Incompatible Matrices Acetone, Methanol, HexanesMixing non-halogenated solvents with this stream reclassifies the entire volume as halogenated, drastically increasing disposal costs[2].

Part 3: Downstream Destruction via High-Temperature Incineration (HTI)

Because 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine contains multiple chlorine atoms bound to aromatic systems, it cannot be disposed of in standard landfills or low-temperature industrial boilers[3]. The only scientifically and legally sound method of disposal is High-Temperature Incineration (HTI) coupled with rapid quenching and alkaline scrubbing.

The Causality of Dioxin Prevention

When chlorinated aromatics are burned at low or unregulated temperatures (250 °C – 600 °C), incomplete combustion leads to the thermal decomposition of the molecule into chlorine radicals (


) and phenyl fragments. These fragments recombine to form highly stable, acutely toxic PCDD/Fs[1].

To bypass this thermodynamic trap, the HTI facility must execute a highly controlled thermal profile:

  • Primary Combustion: The waste is atomized and burned at 850 °C – 1100 °C to break the pyrimidine and benzyl rings[7].

  • Secondary Chamber: The flue gas is subjected to temperatures exceeding 1100 °C with a minimum residence time of 2 seconds to guarantee the absolute destruction of all aromatic precursors[1][7].

  • Rapid Quenching: The exhaust gas is instantaneously cooled to below 200 °C. Causality: Slow cooling through the 250 °C – 500 °C window triggers the de novo synthesis of dioxins via heterogeneous catalytic reactions on the surface of fly ash particles. Rapid quenching bypasses this reaction window entirely[1].

IncinerationMechanism Waste Halogenated Waste (C, H, N, Cl) Combustion Primary Combustion (850°C - 1100°C) Waste->Combustion RadicalFormation Thermal Decomposition (Cl•, Phenyl radicals) Combustion->RadicalFormation Incomplete breakdown SecondaryChamber Secondary Chamber (>1100°C, 2 sec residence) RadicalFormation->SecondaryChamber Destroy precursors Quench Rapid Quenching (<200°C) SecondaryChamber->Quench Prevent de novo dioxin synthesis Scrubber Alkaline Scrubber (Neutralize HCl) Quench->Scrubber Remove acid gases SafeEmission Safe Emission (H2O, CO2, N2, NaCl) Scrubber->SafeEmission

Mechanism of High-Temperature Incineration and mandatory rapid quenching to prevent PCDD/F formation.

References

  • Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration. MDPI.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research.[Link]

Sources

Personal protective equipment for handling 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine is a halogenated heterocyclic intermediate, frequently utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Etravirine.[1]

The Critical Hazard: While often classified under generic GHS codes (H315, H319, H335), this compound possesses a reactive 2-chloropyrimidine moiety . This functional group is susceptible to Nucleophilic Aromatic Substitution (


). Biologically, this means it can covalently bind to nucleophilic residues (cysteine/lysine) on skin proteins, acting as a potent sensitizer  and potential hapten .

Operational Directive: Treat this compound not just as an irritant, but as a high-potency sensitizer . Standard "lab coat and safety glasses" protocols are insufficient for solid-state handling.

Hazard Identification & GHS Classification

Based on structure-activity relationships (SAR) of analogous chloropyrimidines.[1]

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Corrosion/Irritation H315 Causes skin irritationReaction with skin oils/proteins; formation of HCl via hydrolysis.[1]
Serious Eye Damage H319 Causes serious eye irritationCorrosive damage to corneal epithelium.
STOT - Single Exposure H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation.
Sensitization (Predicted) H317 May cause allergic skin reaction

reaction with dermal proteins (haptenization).

⚠️ WARNING: Hydrolysis Risk In the presence of moisture, the 2-chloro group can hydrolyze, releasing Hydrochloric Acid (HCl) . Old containers may be pressurized or contain acidic crusts. Open with caution in a fume hood.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, selecting materials based on permeation breakthrough times for halogenated aromatics.

A. Hand Protection (The "Double-Shell" Protocol)

Rationale: Chlorinated heterocycles can permeate standard nitrile rapidly.

  • Inner Layer: 4 mil Nitrile (Inspection/Dexterity).

  • Outer Layer: 8 mil Extended Cuff Nitrile OR Laminate (Barrier).

  • Spill Cleanup: Silver Shield® (EVOH/PE) Laminate is mandatory.

B. Respiratory Protection

Rationale: The solid is a fine powder; static charge can disperse particles easily.

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Why OV? To capture any HCl off-gassing or solvent vapors if the solid is wet.

C. Eye & Body Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to dust migration risks.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.

    • Why Tyvek? Cotton coats trap dust in the weave, creating a secondary exposure source in the laundry.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Static electricity is the enemy here. The dichlorobenzyl group adds lipophilicity, making the crystals prone to static cling.

  • Engineering Setup: Place balance inside a Powder Containment Hood or use a Static Control Ionizer bar.

  • Taring: Tare the receiving vessel before adding the solid. Do not add solid to a vessel on the balance pan to avoid spills.

  • Solvent Dampening: If possible, pre-wet the receiving flask with the reaction solvent (e.g., DMF, THF) to immediately dissolve dust upon transfer.

Protocol B: Reaction Workup (Liquid State)
  • Quenching: The 2-chloro position is reactive. Quench reactions slowly.

  • Phase Separation: If using Dichloromethane (DCM) for extraction, be aware that DCM degrades nitrile gloves in <15 minutes. Change outer gloves immediately upon splash contact.

Protocol C: Decontamination
  • Surface Wipe: Wipe balance area with a 10% Sodium Carbonate solution (to neutralize potential HCl hydrolysis products) followed by ethanol.

  • Waste: All wipes go into Solid Hazardous Waste, not trash.

Visualizations

Figure 1: The "Defense in Depth" PPE Logic

This diagram illustrates the decision logic for selecting PPE based on the state of matter and operation.

PPE_Logic Start Start: Handling 2-Chloro-4-(3,5-dichlorobenzyl)pyrimidine State Determine State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent = DCM or Chloroform? Liquid->Solvent_Check P_Solid_Hood Standard Protocol: 1. Fume Hood 2. Double Nitrile Gloves 3. Tyvek Coat 4. Splash Goggles Hood->P_Solid_Hood Yes P_Solid_NoHood STOP WORK Requires PAPR or P100 Full Face Respirator Hood->P_Solid_NoHood No P_Liq_Std Double Nitrile Gloves (Change every 30 mins) Solvent_Check->P_Liq_Std No P_Liq_High Silver Shield / Laminate Gloves (Required for DCM) Solvent_Check->P_Liq_High Yes

Caption: Decision tree for selecting PPE based on physical state and solvent carrier. Note the escalation for chlorinated solvents.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take upon accidental release.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle) Spill->Evacuate Assess 2. Assess Scale Evacuate->Assess Minor Minor (< 5g) Assess->Minor Major Major (> 5g) Assess->Major Clean_Minor Cover with wet paper towels (Prevents dust) Minor->Clean_Minor Clean_Major Call EHS / HazMat Team Major->Clean_Major Neutralize Wipe with 10% Na2CO3 Clean_Minor->Neutralize Dispose Dispose as Halogenated Waste Neutralize->Dispose

Caption: Step-by-step spill response emphasizing dust suppression (wet methods) and neutralization.

Disposal & Waste Management

Regulatory Framework: RCRA (USA) / European Waste Catalogue (EWC).

  • Classification: This material is a Halogenated Organic . It must NOT be mixed with non-halogenated solvents (like acetone/methanol) if your facility separates them, as this increases incineration costs.

  • Segregation:

    • Do NOT mix with Aqueous Basic Waste: Mixing this chloropyrimidine with strong bases (NaOH/KOH) in a waste drum can cause an exothermic hydrolysis reaction, pressurizing the drum.

    • Stream: Segregate into "Halogenated Organic Solids" or "Halogenated Solvent Waste".

  • Container Labeling: Label clearly as "Toxic / Irritant - Chloropyrimidine Derivative."

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyrimidine. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2,4-Dichloropyrimidine (Analogous Hazard Data). Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: 2-Chloropyrimidine.[1][2][3] National Library of Medicine. Retrieved from

  • Ansell. (2023). Chemical Permeation & Degradation Guide (7th Ed). (Referenced for Nitrile vs. Laminate breakthrough times on chlorinated aromatics). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.